N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C63H99ClN2O17 |
|---|---|
分子量 |
1191.9 g/mol |
IUPAC名 |
2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
InChIキー |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Fluorescent Probe for Advancing Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a specialized chemical probe designed for the development and analysis of Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule integrates a fluorescent cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) linker, terminating in a propargyl group. This unique architecture enables its use in "click chemistry," a highly efficient and specific conjugation method. As a fluorescent PROTAC linker, it allows for the synthesis of traceable PROTACs, facilitating the study of their mechanism of action, cellular uptake, and localization. This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.
Core Properties and Specifications
The key characteristics of this compound are summarized below, providing essential data for its application in research and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Reactive Group | Alkyne | [3] |
| Primary Application | Fluorescent PROTAC Linker, Click Chemistry Reagent | [1][3] |
Key Applications in Drug Discovery
The primary utility of this compound lies in its role as a building block for fluorescently labeled PROTACs. Its bifunctional nature, with a Cy5 fluorophore and a terminal alkyne, allows for straightforward incorporation into PROTAC design and synthesis.
Synthesis of Fluorescent PROTACs
The propargyl group of this compound enables its conjugation to an azide-modified molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3] This allows for the modular and efficient assembly of fluorescent PROTACs. In a typical workflow, a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase is functionalized with an azide (B81097) group. This azide-modified ligand is then "clicked" to the alkyne-terminated fluorescent linker to generate a fluorescently tagged component of the final PROTAC.
Visualization and Quantification of PROTAC-Mediated Processes
Once incorporated into a PROTAC, the Cy5 fluorophore enables researchers to:
-
Monitor Cellular Uptake and Distribution: The intense fluorescence of Cy5 allows for the visualization of PROTAC entry into living cells and its subsequent subcellular localization using fluorescence microscopy.
-
Study Ternary Complex Formation: Fluorescently labeled PROTACs are instrumental in studying the formation of the key ternary complex, which consists of the PROTAC, the target protein, and an E3 ligase. Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be employed to quantify the kinetics and stability of this complex.
-
Track Protein Degradation: By tagging the PROTAC, researchers can correlate its presence and localization with the degradation of the target protein, which can be monitored through complementary techniques like Western blotting or mass spectrometry.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization based on the specific molecules and experimental systems used.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the conjugation of this compound to an azide-functionalized protein or small molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (protein or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Anhydrous DMSO or DMF
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare fresh stock solutions of 50 mM CuSO₄ in deionized water and 500 mM sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the reaction buffer.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Upon completion, purify the fluorescently labeled conjugate using an appropriate method to remove unreacted reagents. For proteins, size-exclusion chromatography is often suitable. For small molecules, reverse-phase HPLC is commonly used.
-
Protocol 2: In-Cell Imaging of a Fluorescent PROTAC
This protocol outlines a general procedure for visualizing the cellular uptake of a PROTAC fluorescently labeled with this compound.
Materials:
-
Fluorescent PROTAC
-
Cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain
Procedure:
-
Cell Seeding:
-
Seed the cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
-
PROTAC Treatment:
-
Prepare a working solution of the fluorescent PROTAC in cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent PROTAC.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Staining and Fixation (Optional):
-
For live-cell imaging, proceed directly to imaging after a brief wash.
-
For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
-
-
Nuclear Counterstaining:
-
Wash the cells with PBS and incubate with Hoechst 33342 or DAPI solution according to the manufacturer's protocol to stain the nuclei.
-
-
Imaging:
-
Wash the cells with PBS and add fresh imaging medium or PBS.
-
Image the cells using a fluorescence microscope, capturing images in the Cy5 channel (for the fluorescent PROTAC) and the blue channel (for the nuclear stain).
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental concepts behind the application of this compound.
References
An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. It details its chemical structure, physicochemical properties, a generalized synthesis protocol, and its primary application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.
Core Concepts: Structure and Properties
This compound is a specialized chemical reagent designed for advanced bioconjugation applications. Its structure incorporates three key functional components: a Cy5 fluorescent dye core, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG9) chain, and a propargyl-terminated polyethylene glycol (propargyl-PEG8) chain. This asymmetric design imparts both fluorescence and a reactive handle for covalent attachment to biomolecules.
The Cy5 core is a far-red fluorescent dye, minimizing background fluorescence from biological samples. The PEG linkers enhance water solubility and biocompatibility, reducing non-specific binding and aggregation of conjugates. The terminal propargyl group (an alkyne) is the reactive site for "click" conjugation to azide-modified molecules.[1][2][3] This molecule is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently labeled linker.[1][2]
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2] |
| Molecular Weight | 1191.92 g/mol | [2] |
| CAS Number | 2107273-10-7 | [1][2] |
| Excitation Maximum (λex) | 649 nm | [4] |
| Emission Maximum (λem) | 667 nm | [4] |
| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [4] |
| Appearance | Blue to dark blue solid | [5] |
| Solubility | Soluble in water, DMSO, DMF | [5] |
Experimental Protocols
Generalized Synthesis of Asymmetric PEGylated Cy5 Dyes
The synthesis of heterobifunctional cyanine (B1664457) dyes is a multi-step process that requires careful control of reaction conditions to achieve the desired asymmetric product. A modular approach is often employed, where the functional groups are introduced in the final steps to prevent their degradation under the harsh conditions required for the formation of the cyanine core.[6][7] The following is a generalized workflow for the synthesis of molecules similar to this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. nanocs.net [nanocs.net]
- 6. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: A Versatile Fluorescent Linker for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties, applications, and experimental considerations for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a bifunctional fluorescent linker increasingly utilized in advanced drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
This compound is a well-defined molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This combination of features makes it an invaluable tool for the synthesis of fluorescently labeled biomolecules and targeted therapeutics.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1] |
| Appearance | (Not explicitly stated, but typically a solid) | |
| Excitation Maximum (λex) | ~646-649 nm | [2] |
| Emission Maximum (λem) | ~662-667 nm | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | [4] |
Key Applications in Research and Drug Development
The unique trifecta of a potent fluorophore, a flexible PEG linker, and a reactive alkyne group positions this compound as a critical reagent in several cutting-edge research areas:
-
PROTAC Development: This molecule is primarily designed as a PEG-based PROTAC linker.[1][3][5] The PEG spacer provides desirable pharmacokinetic properties, such as enhanced solubility and cell permeability, to the resulting PROTAC molecule. The terminal propargyl group allows for the straightforward conjugation of a target protein ligand or an E3 ligase ligand via click chemistry. The embedded Cy5 fluorophore enables the direct visualization and quantification of the PROTAC's cellular uptake, distribution, and engagement with its target protein.
-
Fluorescent Labeling: The Cy5 fluorophore is a bright and photostable dye in the far-red region of the spectrum, which minimizes background autofluorescence from biological samples. This makes this compound an excellent choice for fluorescently labeling a wide range of azide-modified biomolecules, including proteins, peptides, and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2]
-
Click Chemistry: The terminal propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[1][3] This allows for the covalent attachment of the fluorescent linker to any molecule bearing an azide (B81097) group, forming a stable triazole linkage.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound. These protocols are based on established procedures for similar fluorescent linkers and should be optimized for specific experimental contexts.
Protocol 1: Synthesis of a Fluorescently Labeled PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized ligand (either for the protein of interest or the E3 ligase) to this compound.
Materials:
-
This compound
-
Azide-functionalized ligand (of known concentration)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with water)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and/or NMR for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the azide-functionalized ligand in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized ligand in the chosen reaction solvent.
-
Add 1.0 to 1.2 equivalents of this compound to the solution.
-
Add the copper ligand to the reaction mixture (the final concentration should be optimized, but a starting point is typically 1 equivalent relative to the limiting reagent).
-
Add CuSO₄ to the reaction mixture (a typical starting concentration is 0.1 to 0.5 equivalents).
-
Initiate the reaction by adding sodium ascorbate (typically 1 to 5 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the desired product.
-
-
Purification and Characterization:
-
Once the reaction is complete, quench the reaction (if necessary) and dilute the mixture with a suitable solvent for purification.
-
Purify the crude product by preparative HPLC to isolate the fluorescently labeled PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.
-
Protocol 2: General Procedure for Fluorescent Labeling of Azide-Modified Biomolecules
This protocol outlines a general procedure for labeling azide-containing biomolecules with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA for biological applications)
-
Reaction buffer (e.g., PBS)
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate solvent.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.
-
Add this compound to the biomolecule solution. The molar ratio will need to be optimized but a 5-10 fold molar excess of the dye is a common starting point.
-
In a separate tube, pre-mix the CuSO₄ and the copper ligand.
-
Add the CuSO₄/ligand complex to the reaction mixture.
-
Initiate the labeling reaction by adding sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled biomolecule at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
-
Visualizing Workflows and Reactions
To further elucidate the utility of this compound, the following diagrams illustrate its central role in PROTAC development and its participation in click chemistry.
Caption: Workflow for the synthesis and application of a fluorescent PROTAC.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Solubility and Application in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, handling, and application of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Dimethyl Sulfoxide (DMSO). This bifunctional fluorescent dye, featuring a Cy5 core, polyethylene (B3416737) glycol (PEG) linkers for enhanced solubility, and a propargyl group for click chemistry applications, is a valuable tool in bioconjugation and cellular imaging.
Core Data Presentation
The solubility of PEGylated cyanine (B1664457) dyes in DMSO is generally high, facilitating the preparation of concentrated stock solutions. The following table summarizes the available quantitative data for this compound and similar compounds.
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | 10 mM | Immunomart |
| N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 | DMSO | Soluble | BroadPharm[1] |
| N,N'-bis-(propargyl-PEG4)-Cy5 | DMSO | Soluble | BroadPharm[2] |
| Cy7 (a related cyanine dye) | DMSO | ~10 mg/mL | Cayman Chemical[3] |
Experimental Protocols
Preparation and Handling of Stock Solutions in DMSO
This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound in DMSO to ensure stability and minimize degradation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Inert gas (e.g., argon or nitrogen)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of the lyophilized dye to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can hydrolyze the dye and compromise its stability[4].
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of ~1192 g/mol , you would add approximately 84 µL of DMSO.
-
Dissolution: Gently vortex the solution until the dye is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the dye, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes[5].
-
Storage: Store the aliquots at -20°C, protected from light[4]. For long-term storage, -80°C is recommended. Before use, thaw an aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.
-
(Optional) Inert Gas Purge: For enhanced stability, especially for long-term storage, the headspace of the vials can be purged with an inert gas like argon or nitrogen before sealing[4].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general workflow for the bioconjugation of the propargyl-functionalized Cy5 dye to an azide-modified biomolecule (e.g., a protein or oligonucleotide).
Materials:
-
This compound stock solution in DMSO
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
(Optional) Copper ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), to protect the biomolecule.
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Addition of Dye: Add the this compound stock solution to the reaction mixture. A molar excess of the dye (typically 2-10 fold) over the biomolecule is generally recommended.
-
Addition of Copper and Ligand (if used): If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution before adding to the reaction mixture. Add the copper catalyst to a final concentration of 1-2 mM.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light to prevent photobleaching of the Cy5 dye.
-
Purification: Purify the resulting fluorescently labeled biomolecule from unreacted dye and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
Mandatory Visualizations
References
- 1. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Fluorescent Labeling | Richard D. Berlin Center for Cell Analysis & Modeling [health.uconn.edu]
- 5. medchemexpress.cn [medchemexpress.cn]
In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the bifunctional fluorescent molecule N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, focusing on its physicochemical properties, applications in bioconjugation, and its role as a tool in advanced life sciences research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental molecular characteristics of this compound are essential for its application in quantitative and stoichiometric experimental designs. The molecule combines a fluorescent Cy5 core with two distinct polyethylene (B3416737) glycol (PEG) linkers, each with a specific functional group for versatile conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1][2][3] |
| Molecular Weight | 1191.92 g/mol | [1] |
| CAS Number | 2107273-10-7 | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
The constituent parts of the molecule include:
-
m-PEG9-amine: A nine-unit methoxy-terminated PEG chain with a terminal amine group. Its approximate molecular weight is 427.5 g/mol .[5][6][7][8][9]
-
propargyl-PEG8-amine: An eight-unit PEG chain functionalized with a terminal propargyl group (for click chemistry) and an amine. Its approximate molecular weight is 407.5 g/mol .[10][11][12][13][14]
-
Cy5 Core: A cyanine (B1664457) dye providing far-red fluorescence, ideal for minimizing background autofluorescence in biological samples.[15]
Experimental Protocols & Applications
This compound is a versatile tool for bioconjugation. The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1] This molecule is frequently used as a fluorescent, PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[1]
Protocol: Labeling an Azide-Modified Protein via CuAAC
This protocol describes a general method for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.
Materials:
-
This compound
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)
-
Sodium ascorbate (B8700270) solution (100 mM, freshly prepared)
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare the catalyst premix: Mix CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Add the CuSO₄:THPTA catalyst premix to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5).
-
Analyze the labeled protein using SDS-PAGE and in-gel fluorescence scanning to verify covalent attachment and purity.
-
Visualizations
Experimental Workflow: Protein Labeling
The following diagram illustrates the key steps in the bioconjugation protocol described above.
Caption: Workflow for labeling an azide-modified protein using CuAAC click chemistry.
Conceptual Signaling Pathway: PROTAC Action
This molecule can serve as a linker to create a PROTAC. The diagram below shows the conceptual mechanism of action for a hypothetical PROTAC designed with this linker to target and degrade a protein of interest (POI).
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. m-PEG9-amine, 211859-73-3 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. labsolu.ca [labsolu.ca]
- 10. precisepeg.com [precisepeg.com]
- 11. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. Propargyl-PEG8-amine CAS#: 1196732-52-1 [chemicalbook.com]
- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Spectral Properties of Propargyl-PEG-Cy5 Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral properties of propargyl-PEG-Cy5 compounds, essential fluorescent probes in bioconjugation and cellular imaging. This document details their key spectral characteristics, outlines experimental protocols for their determination, and illustrates relevant workflows and concepts.
Core Spectral Properties
Propargyl-PEG-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright emission in the far-red region of the spectrum. The propargyl group facilitates its covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and biocompatibility.[1]
The spectral properties of these compounds are crucial for their application in various fluorescence-based assays, including fluorescence microscopy, flow cytometry, and FRET-based studies.[3][4]
Quantitative Spectral Data
The following table summarizes the key spectral properties for various commercially available propargyl-PEG-Cy5 and closely related Cy5 compounds. It is important to note that the exact spectral characteristics can be influenced by the length of the PEG linker and the local chemical environment.[5][6]
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| N-methyl-N'-(propargyl-PEG4)-Cy5 | 649 | 667 | 232,000 | ~0.20 - 0.27 | DMSO |
| N,N'-bis-(propargyl-PEG4)-Cy5 | 649 | 667 | 232,000 | ~0.20 - 0.27 | DMSO |
| O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | 672 | 695 | 220,000 | ~0.20 - 0.27 | Water, DMSO |
| N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 | 649 | 667 | Unavailable | ~0.20 - 0.27 | Water, DMSO |
| General Cy5 | ~650 | ~670 | ~250,000 | 0.20 - 0.27 | PBS |
Note: The quantum yield (Φ) for specific propargyl-PEG-Cy5 compounds is not always reported by vendors. The provided range is based on the known quantum yield of Cy5 and its derivatives.[5][7] The quantum yield can be significantly affected by factors such as solvent viscosity and conjugation to macromolecules.[5][6]
Experimental Protocols
Accurate determination of the spectral properties of propargyl-PEG-Cy5 compounds is critical for their effective use. The following are detailed protocols for measuring absorbance, fluorescence, and quantum yield.
UV-Vis Absorbance Spectroscopy
This protocol outlines the procedure for measuring the absorbance spectrum and determining the molar extinction coefficient.
Materials:
-
Propargyl-PEG-Cy5 compound
-
Spectroscopy-grade solvent (e.g., DMSO, PBS pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the propargyl-PEG-Cy5 compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 400 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for dilutions and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent absorbance.
-
Sample Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which should be around 650 nm for Cy5 derivatives.[8] Ensure that the maximum absorbance values fall within the linear range of the instrument (typically below 1.0).
-
Data Analysis: Plot the absorbance at λmax versus the concentration of the dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).[9]
Fluorescence Spectroscopy
This protocol describes how to measure the excitation and emission spectra of propargyl-PEG-Cy5.
Materials:
-
Dilute solutions of propargyl-PEG-Cy5 (from the absorbance measurement, with absorbance at λex < 0.1)
-
Fluorescence spectrophotometer
-
Quartz fluorescence cuvettes
Procedure:
-
Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the absorbance maximum (λex, determined from the UV-Vis spectrum, e.g., 649 nm).
-
Scan the emission wavelengths from slightly above the excitation wavelength to approximately 800 nm.
-
The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (λem, e.g., 667 nm).
-
Scan the excitation wavelengths from around 550 nm to just below the emission wavelength.
-
The resulting spectrum should resemble the absorbance spectrum.
-
Relative Fluorescence Quantum Yield Determination
The quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][11][12] For Cy5, a common reference standard is Cresyl Violet.
Materials:
-
Propargyl-PEG-Cy5 solution (sample)
-
Quantum yield standard solution (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
UV-Vis spectrophotometer and fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation[12]:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the linear fits for the sample and reference standard plots, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term is 1).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of propargyl-PEG-Cy5 compounds.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Spectral Properties of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of the functionalized cyanine (B1664457) dye, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This compound is a versatile tool in biomedical research and drug development, integrating the well-characterized far-red fluorescent properties of Cy5 with the benefits of polyethylene (B3416737) glycol (PEG) linkers for improved solubility and biocompatibility. The terminal propargyl group further enables its use in "click chemistry" applications for covalent labeling of biomolecules.
Core Spectral Characteristics
This compound is a cyanine derivative that exhibits strong fluorescence in the far-red region of the electromagnetic spectrum.[1][] Its spectral properties are primarily determined by the core Cy5 fluorophore. The PEG linkers, while enhancing solubility and providing a reactive handle, do not significantly alter the electronic transitions responsible for fluorescence.
The excitation and emission maxima for this compound are located at approximately 649 nm and 667 nm, respectively.[1][][3] This places its fluorescence profile in a region where autofluorescence from biological samples is minimal, leading to an improved signal-to-noise ratio in imaging and detection assays.[4]
Quantitative Spectral Data
The following table summarizes the key quantitative spectral properties of this compound and the parent Cy5 fluorophore for comparison.
| Property | This compound | Cy5 (General) |
| Excitation Maximum (λex) | 649 nm[1][][3] | ~649-651 nm[5][6][7] |
| Emission Maximum (λem) | 667 nm[1][][3] | ~667-670 nm[5][6][7] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[7] |
| Quantum Yield (Φ) | Not explicitly stated for the conjugate | ~0.27[7] |
| Recommended Laser Lines | 633 nm, 647 nm[4] | 633 nm, 647 nm[4][6] |
Experimental Protocol for Spectral Characterization
This section details a generalized protocol for measuring the excitation and emission spectra of this compound.
Instrumentation
A spectrofluorometer is the primary instrument required for these measurements.[8] Key components include:
-
Light Source: A high-intensity Xenon arc lamp is recommended for its continuous emission spectrum across the UV-visible range.[8]
-
Monochromators: Excitation and emission monochromators, typically diffraction grating-based, are essential for selecting specific wavelengths.[8]
-
Sample Holder: A standard 1 cm path length quartz cuvette is suitable for liquid samples.[8]
-
Detector: A sensitive photomultiplier tube (PMT) is required to detect the emitted fluorescence.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. Common solvents for cyanine dyes include water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in the chosen solvent.
-
Working Solution: Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
Measurement Procedure
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.[8]
-
Parameter Setup:
-
Set the excitation and emission slit widths. A starting point of 5 nm is common.[8]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (approximately 667 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The wavelength at which the maximum fluorescence intensity is recorded is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths, starting at a wavelength slightly higher than the excitation wavelength to avoid Rayleigh scattering (e.g., from 655 nm to 800 nm).[8]
-
The resulting plot of intensity versus wavelength is the emission spectrum.
-
-
Blank Subtraction: Record a spectrum of the solvent alone under the same conditions and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.[8]
Visualizations
Conceptual Workflow for Spectral Measurement
The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectra of this compound.
Caption: Workflow for measuring fluorescence spectra.
Signaling Pathway Analogy: Fluorophore Excitation and Emission
This diagram provides a simplified analogy of the photophysical processes of fluorescence, representing the core mechanism of action for this compound.
Caption: Simplified Jablonski diagram analogy.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
The Nexus of Degradation and Visualization: A Technical Guide to PEGylated Fluorescent PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. Central to the efficacy of these heterobifunctional molecules is the linker, a component that has evolved from a simple spacer to a sophisticated modulator of PROTAC properties. This technical guide delves into the core of PROTAC design, focusing on the strategic incorporation of Polyethylene (B3416737) Glycol (PEG) chains and fluorescent reporters into the linker. This combination not only enhances the physicochemical properties of PROTACs but also provides an invaluable tool for visualizing and quantifying their mechanism of action in real-time.
The PROTAC Mechanism: A Symphony of Proximity
PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS). These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
The Pivotal Role of the PEGylated Linker
The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the stability of the ternary complex.[1] PEGylation, the incorporation of polyethylene glycol chains, has emerged as a key strategy in linker design to impart favorable drug-like properties.[2][3]
Advantages of PEGylated Linkers:
-
Improved Solubility: PROTACs are often large, hydrophobic molecules. The hydrophilic nature of PEG linkers significantly enhances their aqueous solubility.[2][3]
-
Enhanced Cell Permeability: By balancing the overall lipophilicity, PEGylation can improve the ability of PROTACs to cross cell membranes and reach their intracellular targets.[2]
-
Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.[2][3] This flexibility can help to minimize steric hindrance and facilitate a productive orientation of the POI and E3 ligase.[1]
-
Reduced Non-specific Binding: The hydrophilicity of PEG can decrease non-specific interactions with other cellular components, potentially improving selectivity.[2]
Illuminating the Path: Fluorescent PROTACs
The conjugation of a fluorophore to the PROTAC linker creates a powerful tool for studying the intricacies of targeted protein degradation. These fluorescent PROTACs enable researchers to visualize and quantify various aspects of the PROTAC mechanism of action, from cellular uptake to target engagement and degradation kinetics.
Commonly Used Fluorophores:
-
Fluorescein: A widely used green-emitting fluorophore that can be readily incorporated into linkers.[2]
-
BODIPY Dyes: A class of versatile fluorophores with sharp emission spectra and high quantum yields, available in various colors.[4]
-
Rhodamine Dyes: Bright and photostable red-emitting fluorophores suitable for various imaging applications.[5]
Quantitative Analysis of PEGylated Fluorescent PROTAC Efficacy
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.[6][7]
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PROTAC-1 | PEG3 | 55 | 85 | [8] |
| BRD4-PROTAC-2 | PEG4 | 20 | 95 | [7][8] |
| BRD4-PROTAC-3 | PEG5 | 15 | >98 | [8] |
| BRD4-PROTAC-4 | PEG6 | 30 | 92 | [8] |
This data illustrates a clear structure-activity relationship where a PEG5 linker provides the optimal balance of potency and efficacy for BRD4 degradation in this specific context.
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Ternary Complex Stability | Reference |
| BTK-PROTAC-1 | 2 PEG units | >1000 | Low | [9] |
| BTK-PROTAC-2 | 6 PEG units | Low nM | High | [9] |
| BTK-PROTAC-3 | 12 PEG units | Low nM | High | [9] |
For the BTK-CRBN system, longer PEG linkers were found to be more effective at inducing degradation, correlating with more stable ternary complex formation.[9]
Experimental Protocols
Synthesis of a Fluorescently Labeled PEGylated PROTAC
The synthesis of a fluorescent PROTAC typically involves a modular approach, conjugating the warhead and E3 ligase ligand to a bifunctional, fluorescently-tagged PEG linker.
Example Protocol: Synthesis using a Fluorescein-PEG-NHS Ester Linker [2][10]
This protocol describes the conjugation of a POI ligand containing a primary amine to a commercially available Fluorescein-PEG-NHS ester linker, followed by coupling to an E3 ligase ligand.
Materials:
-
POI ligand with a primary amine
-
Fluorescein-PEG-NHS Ester
-
E3 ligase ligand with a carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Conjugation of POI Ligand to Fluorescent Linker
-
Dissolve the POI ligand in the sodium bicarbonate buffer (or a minimal amount of DMF/DMSO if solubility is an issue, then dilute with buffer).
-
Prepare a fresh stock solution of the Fluorescein-PEG-NHS ester in anhydrous DMF.
-
Add the linker solution to the POI ligand solution (typically a 1.2 to 5-fold molar excess of the linker).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purify the fluorescently labeled POI ligand intermediate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
-
Step 2: Coupling of the Intermediate to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the purified fluorescently labeled POI ligand intermediate (1.0 equivalent) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final fluorescent PROTAC by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Evaluation of Target Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[8]
Materials:
-
Cultured cells expressing the target protein
-
Fluorescent or non-fluorescent PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[11]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-tag antibody (donor)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-tag) (acceptor)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with TR-FRET capabilities
Procedure:
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding donor and acceptor antibodies.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for ternary complex formation to reach equilibrium.
-
Measurement: Measure the TR-FRET signal on a compatible microplate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the binding affinity and cooperativity.
Live-Cell Imaging of Fluorescent PROTACs
Live-cell imaging allows for the real-time tracking of fluorescent PROTACs to study their cellular uptake, subcellular localization, and target engagement.[12]
Materials:
-
Cells cultured on glass-bottom dishes or plates
-
Fluorescent PROTAC
-
Live-cell imaging medium
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on imaging-compatible plates and allow them to adhere.
-
PROTAC Treatment: Treat the cells with the desired concentration of the fluorescent PROTAC in live-cell imaging medium.
-
Time-Lapse Microscopy: Place the plate in the live-cell imaging system and acquire images at multiple time points.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity in different cellular compartments over time. This can provide insights into the kinetics of cellular uptake and localization.
Elucidating Signaling Pathways with Fluorescent PROTACs
Fluorescent PROTACs are not only valuable for characterizing the direct degradation of a target protein but can also be employed to investigate the downstream consequences on cellular signaling pathways. For instance, by degrading a key kinase in a signaling cascade, researchers can use fluorescent reporters for downstream substrates to monitor the inhibition of that pathway in real-time within single cells. This approach provides a dynamic view of pathway modulation that is often not achievable with endpoint assays like western blotting.
For example, a fluorescent PROTAC targeting a kinase involved in a cancer-promoting pathway can be used in conjunction with a fluorescent biosensor for the kinase's substrate. Live-cell imaging would then allow for the simultaneous visualization of PROTAC localization, target degradation (if the target itself is fluorescently tagged), and the resulting decrease in substrate phosphorylation, providing a comprehensive picture of the PROTAC's impact on the signaling network.[13]
Conclusion
The integration of PEGylated linkers and fluorescent probes into PROTAC design has significantly advanced the field of targeted protein degradation. PEGylation enhances the drug-like properties of PROTACs, while the fluorescent tag provides an unprecedented window into their complex mechanism of action. The systematic synthesis and evaluation of libraries of fluorescent PROTACs with varying linker lengths and compositions, guided by the experimental protocols outlined in this guide, will continue to be a cornerstone of rational degrader design. These powerful chemical tools will undoubtedly accelerate the development of the next generation of highly potent and selective therapeutics for a wide range of diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uosc.primo.exlibrisgroup.com [uosc.primo.exlibrisgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
The Core of Connection: An In-depth Technical Guide to Bifunctional Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects the two.[3][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6] This technical guide provides a comprehensive overview of the chemistry, design principles, and experimental evaluation of bifunctional linkers for PROTACs.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[7]
The Critical Role of the Bifunctional Linker
The linker is not merely a passive spacer; its length, composition, and rigidity are critical parameters that must be optimized for each PROTAC.[2][8] An optimal linker facilitates the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination.[9][10]
-
Linker Length: An inappropriate linker length can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a non-productive complex where ubiquitination is inefficient.[9][10] The optimal length is highly dependent on the specific POI and E3 ligase pair.[9]
-
Linker Composition: The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[11] Hydrophilic linkers, like polyethylene (B3416737) glycol (PEG), can enhance aqueous solubility, while more hydrophobic alkyl chains can improve cell permeability.[2][12]
-
Linker Rigidity: The flexibility of the linker affects the conformational freedom of the PROTAC.[12] Flexible linkers may allow for more potential binding modes, while rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[2]
Common Linker Chemistries
The most common linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[3][8] These are often combined to fine-tune the properties of the linker.[8]
-
PEG Linkers: These are hydrophilic and flexible, and their length can be easily varied.[13] PEG linkers can improve the solubility and reduce the aggregation of PROTACs.[2]
-
Alkyl Chains: These are more hydrophobic and can enhance cell permeability.[12] They are also synthetically straightforward to incorporate.[8]
-
Rigid Linkers: These include structures like alkynes and piperazines, which restrict the conformational flexibility of the PROTAC.[2][12]
Quantitative Analysis of Linker Effects
The following tables summarize quantitative data on the impact of linker length and composition on the efficacy of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | 3-unit PEG | >1000 | <20 |
| BTK Degrader 2 | 4-unit PEG | 150 | 60 |
| BTK Degrader 3 | 5-unit PEG | 25 | >90 |
| BTK Degrader 4 | 6-unit PEG | 80 | 85 |
Data is illustrative and compiled from representative studies.
Table 2: Comparison of Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Composition | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| MZ1 | 4-unit PEG | VHL Ligand | ~15 | >95 |
| dBET1 | 8-atom Alkyl-ether | Cereblon Ligand | ~4 | >95 |
| ARV-825 | 13-atom Alkyl-ether | Cereblon Ligand | <1 | >90 |
Data is illustrative and compiled from representative studies.[8]
Experimental Protocols
A systematic approach to the synthesis and evaluation of PROTACs is essential for the development of potent and selective degraders.
Protocol 1: General Synthesis of a PROTAC with a PEG Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).
-
E3 ligase ligand with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt).
-
Copper catalyst (for click chemistry, if applicable).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting ligand-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., DMSO/water).
-
Add a copper(II) sulfate (B86663) solution and a solution of a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[4]
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Purified recombinant target protein (POI).
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Ubiquitination buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Probe the membrane with a primary antibody against the target protein.
-
-
Data Analysis:
-
A high-molecular-weight smear or ladder of bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
-
Conclusion
The bifunctional linker is a critical component of a PROTAC molecule, and its rational design is paramount to achieving potent and selective protein degradation.[2][8] A systematic approach, involving the synthesis of a library of PROTACs with varying linker lengths and compositions, coupled with rigorous biochemical and cellular evaluation, is essential for the development of effective PROTAC-based therapeutics.[14] The experimental protocols provided in this guide offer a framework for the design, synthesis, and characterization of novel PROTACs, paving the way for the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Polyethylene Glycol (PEG) in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][7] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that are instrumental in optimizing degrader performance.[4][8][9]
This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It will delve into the core principles of PEG linkers, their impact on the physicochemical and pharmacological properties of PROTACs, and provide detailed experimental protocols for their evaluation.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.[10][11] Their primary characteristics include:
-
Hydrophilicity: The ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly increases the water solubility of PROTACs.[8][9] This is a critical feature, as PROTACs are often large molecules that can suffer from poor solubility, hindering their development as therapeutic agents.[7]
-
Flexibility: The rotatable bonds in the PEG chain provide conformational flexibility, which is essential for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][10]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.[12][13]
-
Tunable Length: The length of PEG linkers can be precisely controlled by varying the number of ethylene glycol units.[6][8] This allows for the systematic optimization of the distance between the POI and the E3 ligase to achieve maximal degradation efficiency.[7]
Impact of PEG Linkers on PROTAC Properties
The incorporation of a PEG linker significantly influences the physicochemical and biological properties of a PROTAC, which in turn affects its drug-like characteristics.
Physicochemical Properties
The length and composition of the PEG linker have a profound impact on properties such as solubility, lipophilicity (cLogP), and topological polar surface area (TPSA). Generally, increasing the PEG linker length leads to increased hydrophilicity and TPSA, and a decrease in cLogP.
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
| BRD4-PROTAC-1 | Alkyl | 10 | 5.8 | 120 | < 1 |
| BRD4-PROTAC-2 | PEG2 | 11 | 4.9 | 145 | 15 |
| BRD4-PROTAC-3 | PEG4 | 17 | 4.1 | 195 | 50 |
| BRD4-PROTAC-4 | PEG6 | 23 | 3.3 | 245 | > 100 |
Data is illustrative and compiled from various sources in the literature.
Cellular Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane transit.[14][15] However, there is an optimal PEG length, as excessively long chains can increase the molecular size and polarity to a point where permeability is hindered.[14]
Data Presentation
Table 2: Impact of PEG Linker Length on Cell Permeability of BTK-Targeting PROTACs
| PROTAC | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| BTK-PROTAC-1 | PEG2 | 1.5 |
| BTK-PROTAC-2 | PEG4 | 0.8 |
| BTK-PROTAC-3 | PEG6 | 0.3 |
| BTK-PROTAC-4 | PEG8 | < 0.1 |
Data is illustrative and compiled from various sources in the literature.
Degradation Efficacy
The length of the PEG linker is a critical determinant of a PROTAC's efficacy, which is measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Data Presentation
Table 3: Impact of PEG Linker Length on Degradation Efficacy of ERα-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | PEG2 | >1000 | <10 |
| ERα-PROTAC-2 | PEG4 | 150 | 65 |
| ERα-PROTAC-3 | PEG6 | 25 | 90 |
| ERα-PROTAC-4 | PEG8 | 100 | 75 |
| ERα-PROTAC-5 | PEG12 | 500 | 40 |
Data is illustrative and compiled from various sources in the literature.
Signaling Pathways of Targeted Proteins
Understanding the signaling pathways of the target proteins is crucial for appreciating the therapeutic potential of their degradation.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
Caption: BTK signaling pathway in B-cells and its targeting by a PROTAC.
Caption: Estrogen Receptor α (ERα) signaling and its inhibition via PROTAC-mediated degradation.
Experimental Protocols
A systematic approach is required to evaluate the efficacy of a novel PROTAC. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for assessing PROTAC efficacy.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.[10][16]
Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware and purification supplies
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand and the amine-functionalized PEG linker in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[6][15][17]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive permeability of a compound.[9][18][19]
Materials:
-
96-well filter plate (donor plate) and 96-well acceptor plate
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Donor Solution: Dissolve the PROTAC in PBS to the desired concentration.
-
Assay Assembly: Add the PROTAC donor solution to the coated filter plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula based on the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.[4][20]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein of interest (POI)
-
Purified E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
Procedure:
-
Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a series of concentrations of the "partner" protein (the one not immobilized) pre-incubated with a constant concentration of the PROTAC over the immobilized protein surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated from this data.
Conclusion
PEG linkers are an indispensable tool in the rational design of effective PROTACs.[4][8] Their inherent hydrophilicity, flexibility, and tunable length provide a powerful means to optimize crucial parameters such as solubility, cell permeability, and the geometry of the ternary complex for efficient protein degradation. The systematic variation of PEG linker length is a key strategy in the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a framework for the robust synthesis, characterization, and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to design next-generation PROTACs with superior therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a small and seemingly simple functional moiety containing a terminal alkyne, has emerged as a cornerstone of modern bioconjugation. Its remarkable utility lies at the heart of "click chemistry," a suite of chemical reactions prized for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive technical overview of the propargyl group's function in bioconjugation, with a focus on its central role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to empower researchers in leveraging this powerful tool for applications ranging from drug discovery and development to proteomics and materials science.[1][2]
Core Principles: The Power of the Terminal Alkyne
The propargyl group's chemical structure, -CH₂C≡CH, is key to its functionality. The carbon-carbon triple bond and the acidic terminal proton are the primary drivers of its reactivity in CuAAC reactions.[1] This terminal alkyne readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] The small size and linear geometry of the propargyl group allow for its seamless incorporation into a wide variety of molecules, including small molecule drugs, fluorescent dyes, and biomolecules like proteins and nucleic acids, with minimal structural perturbation.[3][4]
The two predominant click chemistry reactions involving the propargyl group are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is renowned for its exceptional speed and efficiency, exhibiting a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[5] It is highly specific, forming exclusively the 1,4-disubstituted triazole isomer, and is robust across a wide range of pH (4-12) and temperature conditions.[5][6] The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate (B8700270).[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[2] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide (B81097) to release ring strain, driving the formation of a stable triazole linkage.[2][] While generally slower than CuAAC, the reaction rate can be tuned by modifying the structure of the cyclooctyne.[8]
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against concerns about copper toxicity. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[9] | None (driven by ring strain)[9] |
| Biocompatibility | Limited due to potential copper cytotoxicity[10] | High, suitable for in vivo applications[10] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹)[10] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne[10] |
| Alkyne Reactant | Terminal alkynes[10] | Strained cyclooctynes (e.g., DBCO, BCN)[10] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer[9] | Forms a mixture of regioisomers |
| Side Reactions | Potential for oxidative homocoupling of alkynes[10] | Cyclooctynes can be prone to side reactions if highly unstable[10] |
Table 2: Second-Order Rate Constants for Common SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0[8] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1[8] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7[8] |
| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3[8] |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9[8] |
Signaling Pathways and Experimental Workflows
The versatility of the propargyl group is evident in its application across various bioconjugation strategies. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of propargyl-based bioconjugation.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general method for labeling a protein containing a terminal alkyne (propargyl group) with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water) (optional, to scavenge reactive oxygen species)
-
Purification column (e.g., desalting column)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized reporter molecule. A 5- to 20-fold molar excess of the azide reporter is a common starting point.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 5:1 ligand to copper ratio is often used.[11]
-
Reaction Initiation: Add the premixed catalyst solution to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[11]
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11] If using, add aminoguanidine at this step.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[1]
-
Characterization: Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol outlines a general method for labeling an azide-modified protein with a strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized reporter molecule
-
Anhydrous DMSO or DMF for dissolving the DBCO reagent
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized reporter in anhydrous DMSO or DMF (e.g., 10 mM).
-
Reaction Setup: To the azide-modified protein solution, add the desired molar excess of the DBCO reporter stock solution. A 5- to 20-fold molar excess is a common starting point.[2] Ensure the final concentration of the organic solvent is below 10% to maintain protein integrity.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours or at 4°C.[2] The reaction time will depend on the specific reactants and their concentrations.
-
Purification: Purify the conjugated protein using a desalting column to remove unreacted DBCO reagent.[2]
-
Characterization: Analyze the final conjugate by methods such as SDS-PAGE to observe the molecular weight shift, and mass spectrometry to confirm the precise mass of the conjugate.[8]
Applications in Research and Drug Development
The robustness and orthogonality of propargyl-based click chemistry have led to its widespread adoption across various scientific disciplines.
-
Drug Discovery: The propargyl group is frequently incorporated into small molecules to facilitate the rapid and efficient synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1] It is also a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker to connect a target protein binder to an E3 ligase ligand.[4][12]
-
Bioconjugation and Proteomics: The biocompatibility of click chemistry allows for the specific labeling of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in living systems.[1] This has enabled a wide range of applications in proteomics, such as activity-based protein profiling (ABPP) to identify enzyme targets of small molecules, and the labeling of nascent proteins to study protein synthesis dynamics.[13][14]
Conclusion
The propargyl group, through its central role in click chemistry, has fundamentally transformed the landscape of bioconjugation. The Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition reactions provide a powerful and versatile toolkit for the precise and efficient covalent modification of molecules. By understanding the core principles, quantitative parameters, and experimental protocols associated with these reactions, researchers can effectively harness the power of the propargyl group to advance their scientific endeavors in drug discovery, chemical biology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
Cy5 Dye: A Technical Guide for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye that has become an indispensable tool in biological imaging.[1][2] Its exceptional brightness, photostability, and emission profile in a spectral region with minimal cellular autofluorescence make it ideal for a wide range of applications, from high-resolution microscopy to in vivo imaging.[1][2][3] This technical guide provides an in-depth overview of the core properties of Cy5, detailed experimental protocols, and visual representations of common workflows.
Core Properties of Cy5 Dye
Cy5 is characterized by its strong absorption of light in the red region of the visible spectrum and its subsequent emission of far-red fluorescence.[1] This property makes it highly compatible with common laser lines, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser.[1] The key spectral and photophysical properties of Cy5 are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~646 - 651 nm[1][4] |
| Emission Maximum (λem) | ~662 - 670 nm[1][5] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | ~0.20 - 0.28[1][6][7] |
| Recommended Laser Lines | 633 nm, 647 nm, 650 nm[1][2] |
| Common Reactive Groups | N-hydroxysuccinimide (NHS) ester (for primary amines), Maleimide (for sulfhydryl groups)[1] |
The high molar extinction coefficient contributes to its brightness, while its quantum yield, though variable depending on the environment, is sufficient for robust signal detection.[1][8] A significant advantage of Cy5 is its emission in the far-red spectrum, which minimizes interference from the natural autofluorescence of biological samples, leading to a high signal-to-noise ratio.[2][3]
Experimental Protocols
Antibody Conjugation with Cy5 NHS Ester
This protocol describes the covalent labeling of antibodies with Cy5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.
Materials:
-
Purified antibody (at least 2 mg/mL, free of sodium azide)[9][10]
-
Cy5 NHS ester[11]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[11][12]
-
Storage Buffer (e.g., 10 mM Tris, 150 mM NaCl, 0.1% (w/v) NaN₃, pH 8.2)[9]
-
Desalting column (e.g., Sephadex G-25)[13]
Methodology:
-
Antibody Preparation: Dialyze or use a desalting column to exchange the antibody into the Reaction Buffer. It is critical to remove any sodium azide, as it will interfere with the conjugation reaction.[9] Measure the antibody concentration after buffer exchange.[9]
-
Cy5 NHS Ester Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
Conjugation Reaction:
-
For an optimal starting molar ratio of approximately 5:1 (dye:antibody), add 40 µg of Cy5 per mg of antibody.[9][10] It is recommended to test a range of molar ratios (e.g., 3, 5, and 7) to determine the optimal degree of labeling for your specific antibody and application.[10]
-
Mix the antibody and dissolved Cy5 NHS ester immediately.[9]
-
Wrap the reaction tube in foil to protect it from light and incubate at room temperature for 1 hour with gentle rotation.[9][10]
-
-
Purification: Remove unreacted Cy5 and exchange the buffer to the Storage Buffer using a desalting column.[9][13] The faster-moving colored band corresponds to the labeled antibody.[13]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol (B35011) and storing at -20°C.[14]
Indirect Immunofluorescence Staining
This protocol provides a general workflow for staining cells using a primary antibody followed by a Cy5-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS)
-
Primary antibody (specific to the target protein)
-
Cy5-conjugated secondary antibody (specific to the primary antibody species)
-
Antifade mounting medium
-
(Optional) Nuclear counterstain (e.g., DAPI)
Methodology:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[1] Wash three times with PBS.[1]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.[1]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[1]
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[1]
Cell Staining for Flow Cytometry
This protocol outlines the steps for staining cells in suspension with a Cy5-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Cy5-conjugated primary antibody
-
(Optional for intracellular staining) Fixation and Permeabilization buffers
Methodology:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to approximately 1-5 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To block Fc receptors and reduce non-specific binding, especially on immune cells, incubate with an Fc block reagent according to the manufacturer's protocol.
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice by adding an excess of Flow Cytometry Staining Buffer, centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes, and carefully aspirating the supernatant.
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser for Cy5 excitation.[15]
Signaling Pathway Analysis Example: STAT3 Phosphorylation
Cy5-conjugated antibodies are valuable tools for analyzing intracellular signaling pathways, such as the phosphorylation of key signaling molecules. For instance, the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) is a critical event in many cytokine signaling pathways.
Photostability and Considerations
While Cy5 exhibits good photostability, like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This is often caused by reactions with reactive oxygen species.[16] To mitigate photobleaching, it is recommended to:
-
Use the lowest possible excitation light intensity and exposure time.[17]
-
Employ antifade reagents in the mounting medium for microscopy.[17]
-
Image the Cy5 channel last in multi-color imaging experiments to avoid potential "photoblueing," where intense illumination can cause a spectral shift to shorter wavelengths.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. lifetein.com [lifetein.com]
- 4. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drmr.com [drmr.com]
- 10. drmr.com [drmr.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. acebiolab.com [acebiolab.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Storage and Stability of PEGylated Cyanine (B1664457) Dyes
PEGylated cyanine dyes are integral components in modern biomedical research, offering enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetics for applications ranging from in vivo imaging to targeted drug delivery.[1][2] The integrity of these fluorescent probes is paramount for generating reproducible and reliable data. This technical guide provides a comprehensive overview of the critical factors influencing the stability of PEGylated cyanine dyes, detailed storage protocols, and standardized methods for assessing their purity and degradation.
Core Principles of Stability and Storage
The stability of a PEGylated cyanine dye is its ability to resist chemical degradation and maintain its photophysical properties over time. Degradation can manifest as a loss of fluorescence (photobleaching), a shift in spectral properties, or a complete breakdown of the molecular structure. The primary factors influencing stability are temperature, light, pH, and the presence of moisture and oxidizing agents.
-
Temperature: Elevated temperatures accelerate degradation pathways.[3] The standard recommendation for long-term storage of nearly all cyanine dyes and their conjugates is freezing at -20°C or below.[4][5][6] For short-term storage of labeled proteins (up to one month), 4°C may be acceptable.[7]
-
Light Exposure: Cyanine dyes are susceptible to photodegradation, a process initiated by light absorption.[8] Continuous exposure to light, especially high-intensity sources like lasers or direct sunlight, leads to the formation of reactive oxygen species (ROS) that can irreversibly cleave the dye's polymethine chain, destroying its fluorescence.[8][9] Therefore, protecting dyes from light at all stages—storage, handling, and experimentation—is critical.[4][6][7]
-
pH of the Medium: The optimal pH for storing cyanine dye probes is typically neutral to slightly basic. Storage in solutions below pH 7.0 can lead to degradation for many cyanine derivatives.[10] However, some specific cyanine dyes (like Cy5.5) degrade at a pH above 7.0.[10] For these exceptions, resuspension at pH 7.0 is recommended.[10] While the fluorescence of common cyanine dyes like Cy3 and Cy5 is largely independent of pH in a typical biological range, extreme pH conditions should be avoided.[11][12]
-
Moisture and Hydrolysis: Many reactive forms of cyanine dyes, such as N-hydroxysuccinimide (NHS) esters used for labeling proteins, are highly sensitive to moisture.[4][7] Water in the atmosphere can hydrolyze the NHS ester, rendering it incapable of reacting with its target amine group. It is crucial to handle these reagents in a dry environment and allow vials to warm to room temperature before opening to prevent condensation.[4][13]
-
Oxidation: The polymethine chain of cyanine dyes is vulnerable to oxidation, a key mechanism in both photodegradation and chemical degradation.[9] The presence of oxygen is a known contributor to dye fading.[8] Storing dyes under an inert gas like argon or nitrogen can extend their shelf life.[4][14] Additionally, commercial polyethylene (B3416737) glycol (PEG) can contain reactive oxygen species as impurities, which may decrease the stability of PEGylated conjugates.[15]
Quantitative Data on Storage and Stability
The following table summarizes key quantitative data and recommendations for the storage and handling of PEGylated cyanine dyes, compiled from technical datasheets and research articles.
| Parameter | Recommended Condition | Expected Outcome / Notes |
| Storage Form | Dry/Lyophilized Solid | Can be stored indefinitely when properly protected from light and moisture.[5] Stable for years when stored under argon.[14] |
| Solution (Stock) | Prepare concentrated stocks in anhydrous DMSO or DMF. Store at -20°C or -80°C. Aliquot to minimize freeze-thaw cycles.[5] | |
| Solution (Aqueous) | Resuspend in a slightly basic buffer (e.g., TE buffer, pH 8.0) for optimal long-term stability for most dyes.[10] Store at -20°C. | |
| Temperature | Long-Term | ≤ -15°C is strongly suggested for all forms.[13] Probes can be stored at -20°C or -80°C for over a year.[5] |
| Short-Term (Labeled Protein) | Up to one month at 4°C, protected from light.[7] | |
| Shipping | Transportation at room temperature for 2-3 weeks is generally acceptable without deterioration.[4] | |
| Light Protection | All Stages | Store in the dark (e.g., in foil pouches, amber vials).[4][7] Avoid direct sunlight and limit exposure to ambient light.[4][6] |
| pH for Storage | General Cyanine Probes | Resuspend in a slightly basic solution (e.g., TE buffer, pH 8.0). Degradation can occur below pH 7.0.[10] |
| Specific Dyes (Cy5.5, etc.) | Resuspend at pH 7.0, as degradation can occur at pH > 7.0.[10] | |
| Moisture Control | Reactive Dyes (NHS Esters) | Store with desiccant.[7][13] Equilibrate vial to room temperature before opening to prevent condensation.[4][13] |
| Atmosphere | Long-Term (Dry Powder) | Purge vial with inert gas (argon or nitrogen) before closing to extend shelf life.[4][14] |
| Additives | Sodium Azide | Not recommended for storing PEGylated dye conjugates, as it can affect long-term stability.[7] |
| Glycerol (50%) | Can be used for storing labeled proteins at -20°C as an alternative to 4°C storage.[7] |
Key Processes and Workflows
Visualizing the critical pathways and workflows can aid in understanding and implementing best practices for dye handling and stability assessment.
Experimental Protocols for Stability and Purity Assessment
Reliable assessment of dye stability and purity is crucial. The following are standard protocols for characterizing PEGylated cyanine dyes.
This protocol determines the quantitative purity of a cyanine dye by separating the main compound from any impurities.[16]
-
Objective: To quantify the purity of the dye sample based on the area percentage of the main peak.
-
Materials:
-
Cyanine dye sample
-
HPLC-grade acetonitrile (B52724) (Solvent B)
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)
-
Reverse-phase C18 column
-
HPLC system with a UV-Vis or diode-array detector
-
-
Methodology:
-
Sample Preparation: Dissolve the dye in a suitable solvent (e.g., DMSO, water/acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
HPLC Setup:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the dye's maximum absorbance wavelength (λmax).
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-27 min: Gradient from 95% to 5% B
-
27-30 min: Equilibrate at 5% B
-
-
Data Analysis: Integrate the areas of all peaks in the resulting chromatogram. Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This protocol measures the rate of photobleaching by monitoring the decrease in fluorescence intensity upon continuous illumination.[17]
-
Objective: To quantify and compare the photostability of different cyanine dyes.
-
Materials:
-
Cyanine dye solution (1 µM in PBS, pH 7.4)
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)
-
Quartz cuvette (1 cm path length)
-
-
Methodology:
-
Sample Preparation: Prepare a 1 µM solution of the PEGylated cyanine dye in PBS. Ensure the absorbance at the excitation maximum is below 0.05 to prevent inner filter effects.
-
Instrumentation Setup:
-
Place the cuvette with the dye solution into the spectrofluorometer.
-
Set the excitation and emission wavelengths to the respective maxima for the dye.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Photobleaching Measurement:
-
Record the initial fluorescence intensity (F₀) at time zero.
-
Continuously illuminate the sample using the instrument's excitation beam (by keeping the shutter open).
-
Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes or until the signal has significantly decreased.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).
-
Plot the normalized intensity versus time.
-
The rate of decay provides a quantitative measure of photostability. Dyes with slower decay rates are more photostable.
-
-
This protocol evaluates the dye's stability at elevated temperatures by measuring the change in absorbance over time.[3]
-
Objective: To determine the rate of thermal degradation of the dye in a specific solvent.
-
Materials:
-
Cyanine dye solution (10 µg/mL in the desired buffer, e.g., PBS)
-
UV-Vis Spectrophotometer
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Sealed cuvettes or vials
-
-
Methodology:
-
Sample Preparation: Prepare a solution of the dye at a known concentration in the buffer of interest.
-
Initial Measurement: Measure the full absorbance spectrum of the solution at room temperature to determine the initial absorbance maximum (A₀).
-
Incubation: Place the sealed sample in an incubator set to the test temperature (e.g., 37°C), ensuring it is protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), remove the sample, allow it to cool to room temperature, and measure its absorbance spectrum. Record the absorbance maximum (Aₜ).
-
Data Analysis:
-
Calculate the percentage of remaining dye at each time point: Remaining Dye (%) = (Aₜ / A₀) x 100.
-
Plot the percentage of remaining dye versus time to determine the degradation kinetics. A significant decrease in absorbance indicates thermal degradation.[3]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Storage of dye labeled probes [biosyn.com]
- 6. idtdna.com [idtdna.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should fluorescent labeled probes be stored? [qiagen.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 14. Synthesis and validation of cyanine-based dyes for DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the absence of a specific Safety Data Sheet (SDS) for this complex molecule, this guide synthesizes safety data from its constituent components: a methoxy-terminated PEG chain (m-PEG9), a propargyl-functionalized PEG chain (propargyl-PEG8), and the cyanine (B1664457) dye, Cy5.
This molecule is a click chemistry reagent containing an alkyne group, designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3]
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, a conservative hazard assessment can be made based on its components. The primary hazards are associated with potential skin and eye irritation, respiratory irritation if inhaled, and potential for allergic skin reaction.[4][5][6]
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data on similar propargyl-PEG and amine-containing PEG compounds.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇[2][7] |
| Molecular Weight | 1191.92 g/mol [2] |
| Appearance | Solid powder or colorless to light yellow liquid (based on m-PEG9-Amine) |
| Storage | Long-term: -20°C; Short-term: 0-4°C. Keep dry and protected from light.[5][8][9][10][11] |
| Shipping | Typically shipped at ambient temperature or on blue ice.[1][7][9][10][11] |
Experimental Protocols and Safe Handling
Adherence to standard laboratory safety protocols is essential when handling this reagent. The following workflow outlines the recommended procedure for safe handling.
Caption: A stepwise workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[12] | To prevent skin contact. Inspect gloves before each use.[12][13] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[12] | To protect eyes and face from splashes.[13][14] |
| Skin and Body Protection | Laboratory coat.[12] | To protect skin and clothing from contamination.[13][14] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[12] | To prevent inhalation of vapors or dust.[13] |
First-Aid Measures
In case of exposure, follow these first-aid procedures.
Caption: First-aid procedures for exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][14] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[13][14] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13][14] |
Fire-Fighting and Spill Management
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13][14]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[13][14]
Spill Management
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, avoid dust formation.
-
Collect: Carefully collect the material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
The recommended long-term storage temperature is -20°C.[5][8][9][11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Disposal
-
All materials contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
This guide is intended to provide essential safety information for trained laboratory personnel. Always perform a risk assessment before starting any new experimental protocol.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Propargyl-PEG8-NHS Ester | 2182601-74-5 [sigmaaldrich.com]
- 9. m-PEG9-amine, 211859-73-3 | BroadPharm [broadpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. m-PEG9-acid, 2576495-35-5 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a heterobifunctional molecule featuring a Cy5 fluorophore and a terminal alkyne group, connected by a polyethylene (B3416737) glycol (PEG) spacer. This reagent is designed for bio-orthogonal labeling and conjugation applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG linker enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for labeling azide-modified biomolecules such as proteins, nucleic acids, and small molecules in complex biological systems. Its application is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently-labeled linker to connect a target protein ligand and an E3 ligase ligand.
Principle of the Method
The core of this protocol lies in the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule. This reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of biological macromolecules. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction kinetics.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration |
| This compound | Commercial Supplier | 10 mM in DMSO |
| Azide-modified Protein/Molecule | User-provided | 1-5 mg/mL in PBS |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 50 mM in deionized water |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | 100 mM in deionized water (prepare fresh) |
| THPTA | Sigma-Aldrich | 100 mM in deionized water |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 1X |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | Appropriate for sample volume |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Appropriate for protein MWCO |
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Azide-Modified Protein
This protocol describes the general procedure for conjugating this compound to an azide-containing protein.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1-5 mg/mL solution of the azide-modified protein in 1X PBS, pH 7.4.
-
Freshly prepare a 100 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 100 µL of a 2 mg/mL solution).
-
This compound stock solution (5-10 molar excess to the protein).
-
100 mM THPTA solution (to a final concentration of 1 mM).
-
50 mM CuSO₄ solution (to a final concentration of 0.5 mM).
-
-
Vortex the mixture gently.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and reagents using a desalting column equilibrated with 1X PBS.
-
Alternatively, for larger volumes, perform buffer exchange using an Amicon® Ultra centrifugal filter.
-
Protocol 2: Characterization of the Labeled Protein
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy5 at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ × CF₂₈₀), where CF₂₈₀ is the correction factor for Cy5 at 280 nm (typically ~0.05).
-
-
Calculate the DOL using the following formula:
-
DOL = (A₆₅₀ × Protein MW) / (Protein concentration (mg/mL) × ε_Cy5), where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
-
-
SDS-PAGE Analysis:
-
Analyze the purified labeled protein by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner (excitation/emission suitable for Cy5) to confirm covalent labeling.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Quantitative Data Summary
The following tables provide representative data for a typical labeling reaction of a 50 kDa azide-modified protein.
Table 1: Reaction Conditions and Degree of Labeling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Molar Excess of Dye | 5x | 10x | 5x |
| Incubation Time | 1 hour | 2 hours | 1 hour |
| Degree of Labeling (DOL) | 1.2 | 1.8 | 1.5 |
Table 2: Purification and Yield
| Purification Method | Initial Protein Amount | Final Labeled Protein Yield | Purity (by SDS-PAGE) |
| Desalting Column | 200 µg | 175 µg (87.5%) | >95% |
| Centrifugal Filter | 1 mg | 910 µg (91%) | >95% |
Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: Logical relationship in PROTAC synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inefficient click reaction. | Ensure sodium ascorbate solution is fresh. Increase molar excess of the dye. Optimize reaction time and temperature. |
| Inaccessible azide (B81097) groups on the protein. | Denature and refold the protein if its function is not critical. Use a longer PEG linker on the modification reagent. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v). |
| Protein instability at reaction pH. | Perform the reaction in a buffer that maintains protein stability. | |
| High Background Signal | Incomplete removal of unreacted dye. | Repeat the purification step. Use a desalting column with a higher bed volume or a centrifugal filter with more washes. |
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][][3] This reaction enables the rapid and quantitative formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), making it an invaluable tool for bioconjugation.[4][5] The this compound is a specialized reagent featuring a terminal alkyne group, a fluorescent Cy5 dye, and a polyethylene (B3416737) glycol (PEG) linker.[6][7][8] This reagent is designed for covalent labeling of azide-modified biomolecules, such as proteins, peptides, or nucleic acids.
The integrated PEG linker confers significant advantages, including improved aqueous solubility, enhanced stability of the conjugate by protecting it from enzymatic degradation, and reduced immunogenicity.[9][10] These features are particularly beneficial in drug development and in vivo imaging applications. The Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum (Ex/Em: ~649/667 nm), minimizing background fluorescence from biological samples.[][12]
Core Applications
-
Fluorescent Labeling of Biomolecules: Covalently attaching the Cy5 dye to proteins, peptides, or nucleic acids for visualization and tracking.[13][14]
-
PROTAC Synthesis: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7]
-
Targeted Drug Delivery: Conjugating the molecule to targeting ligands for creating fluorescent probes to study ligand-receptor interactions.[15]
-
Diagnostic Imaging: Developing fluorescently labeled probes for in vivo and in vitro imaging applications.[16]
Data Presentation
The efficiency of the CuAAC reaction is influenced by factors such as the concentration of reactants, the copper source, the ligand, and the reducing agent. The following table summarizes typical parameters for achieving high conjugation efficiency.
| Parameter | Recommended Range/Value | Notes |
| Reactants | ||
| Alkyne Reagent Molar Excess | 1.1 - 10 equivalents (relative to azide) | A slight to moderate excess of the alkyne-PEG-Cy5 reagent can drive the reaction to completion. The optimal excess may vary depending on the specific azide-containing molecule.[17][18] |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | This is the precursor for the active Cu(I) catalyst.[10][17] |
| Ligand (e.g., THPTA) | 5:1 molar ratio with CuSO₄ (250 µM - 1.25 mM) | Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, increase reaction rate, and protect biomolecules from oxidative damage.[14][19][20] Other ligands like TBTA can also be used.[9][16] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | A fresh solution is crucial as it reduces Cu(II) to the catalytically active Cu(I) state.[17][18] |
| Reaction Conditions | ||
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), potentially with co-solvents like DMSO or DMF for less soluble reactants.[3][4] | The reaction is highly compatible with aqueous environments, a key advantage for biological applications. |
| Temperature | Room temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by techniques like HPLC or SDS-PAGE. Most reactions are complete within 1-2 hours.[10][17] |
| pH | 4 - 11 | The CuAAC reaction is remarkably insensitive to pH, offering broad applicability.[3] |
| Outcome | ||
| Expected Yield | High to quantitative | With optimized conditions, near-quantitative yields are achievable, simplifying downstream purification.[3][20] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution: Dissolve the alkyne reagent in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
-
Azide-Modified Molecule Stock Solution: Prepare a 1-10 mM stock solution of your azide-containing molecule (e.g., protein, peptide) in an appropriate azide-free buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water. This solution is stable at room temperature.[21]
-
Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water. Sonicate if necessary to fully dissolve. Store at -20°C.[21]
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare a 300 mM solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before each reaction , as it is prone to oxidation.[17][21]
Protocol 2: CuAAC Conjugation Reaction
This protocol is a general starting point for labeling an azide-modified protein. Volumes should be adjusted based on the specific concentrations and desired scale.
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne reagent over the azide is a good starting point.[17]
-
Prepare the catalyst premix immediately before use in a separate tube:
-
Add the required volume of 100 mM THPTA solution.
-
Add the required volume of 20 mM CuSO₄ solution to achieve a final copper concentration of 50-100 µM in the reaction.[17]
-
Vortex briefly to mix. The final THPTA:CuSO₄ ratio should be approximately 5:1.
-
-
Add the catalyst premix to the reaction mixture containing the protein and alkyne reagent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction can be placed on a rotator or shaker.[10]
Protocol 3: Purification and Analysis of the Conjugate
-
Purification: After the incubation period, remove unreacted dye, catalyst, and other small molecules. Size-exclusion chromatography (e.g., a desalting column like a PD-10) is a highly effective method for purifying the labeled protein conjugate.[17] Ion-exchange chromatography or dialysis can also be employed.[22]
-
Analysis: Determine the success of the conjugation and the degree of labeling (DOL).
-
Spectroscopy: Measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the Cy5 maximum absorbance (~649 nm). The DOL can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a band shift corresponding to the increased molecular weight of the PEG-Cy5 moiety. The fluorescence of the Cy5 can be directly visualized in the gel using an appropriate imager.
-
Visualizations
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. bioclone.net [bioclone.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 13. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry-Enabled Conjugation Strategy for Producing Dibenzodiazepinone-Type Fluorescent Probes To Target M2 Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. glenresearch.com [glenresearch.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Synthesizing Fluorescent PROTACs using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The incorporation of a fluorescent tag into the PROTAC structure, typically within the linker, provides a powerful tool for researchers to visualize and quantify protein degradation in real-time within living cells.[4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties, including hydrophilicity, biocompatibility, and tunable length, which allows for the optimization of the ternary complex formation between the POI and the E3 ligase.[5][6] This document provides detailed application notes and protocols for the synthesis, characterization, and application of fluorescent PROTACs utilizing PEG linkers, with a specific focus on a fluorescently labeled PROTAC targeting Bromodomain-containing protein 4 (BRD4).
Signaling Pathway: BRD4 and the Ubiquitin-Proteasome System
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes, such as c-MYC.[7] A fluorescent PROTAC targeting BRD4 will induce its degradation via the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity enables the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. The fluorescent tag on the PROTAC allows for the visualization and quantification of this process.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent BRD4 PROTAC (BDP-FL-PROTAC-BRD4)
This protocol describes the synthesis of a fluorescent PROTAC targeting BRD4, utilizing a BODIPY FL (BDP FL) fluorophore, a PEG4 linker, the BRD4 inhibitor (+)-JQ1, and a VHL E3 ligase ligand.
Materials:
-
(+)-JQ1-carboxylic acid
-
BDP FL-PEG4-Amine
-
VHL ligand-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) for purification
-
LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) for characterization
Procedure:
Step 1: Synthesis of JQ1-BDP FL-PEG4 Conjugate
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of BDP FL-PEG4-Amine (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the JQ1-BDP FL-PEG4 conjugate.
Step 2: Synthesis of the Final Fluorescent PROTAC (BDP-FL-PROTAC-BRD4)
-
Dissolve the JQ1-BDP FL-PEG4 conjugate (1.0 eq) and VHL ligand-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 6-8 hours, monitoring by LC-MS.
-
Purify the final product by preparative RP-HPLC.
-
Characterize the purified BDP-FL-PROTAC-BRD4 by LC-MS and NMR to confirm its identity and purity.
Caption: Synthetic workflow for BDP-FL-PROTAC-BRD4.
Protocol 2: Quantitative Analysis of BRD4 Degradation by Western Blot
This protocol details the quantification of BRD4 protein levels in cells treated with the fluorescent PROTAC.
Materials:
-
Cancer cell line (e.g., HeLa, VCaP)
-
BDP-FL-PROTAC-BRD4
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of BDP-FL-PROTAC-BRD4 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies for BRD4 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[8]
-
Protocol 3: Live-Cell Imaging of Fluorescent PROTAC Uptake and Localization
This protocol describes how to visualize the cellular uptake and distribution of the fluorescent PROTAC.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
BDP-FL-PROTAC-BRD4
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.
-
Staining and Treatment: Replace the culture medium with live-cell imaging medium. Add Hoechst 33342 for nuclear staining according to the manufacturer's protocol. Add BDP-FL-PROTAC-BRD4 at the desired concentration.
-
Imaging: Place the dish in the environmental chamber of the confocal microscope. Acquire images at different time points to observe the uptake and subcellular localization of the fluorescent PROTAC. Use appropriate laser lines and filters for BDP FL (green fluorescence) and Hoechst 33342 (blue fluorescence).
Protocol 4: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity of the fluorescent PROTAC to its target protein and the formation of the ternary complex.
Materials:
-
BDP-FL-PROTAC-BRD4
-
Purified recombinant BRD4 protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Binding of Fluorescent PROTAC to BRD4:
-
Add a fixed concentration of BDP-FL-PROTAC-BRD4 to the wells of a 384-well plate.
-
Add increasing concentrations of purified BRD4 protein.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates binding.
-
-
Ternary Complex Formation:
-
To the wells containing the pre-formed BDP-FL-PROTAC-BRD4 and BRD4 complex, add increasing concentrations of the VBC complex.
-
Incubate and measure the fluorescence polarization. A further increase in polarization indicates the formation of the ternary complex.
-
-
Data Analysis: Plot the change in fluorescence polarization against the protein concentration and fit the data to a suitable binding model to determine the dissociation constants (Kd).
Quantitative Data Summary
The following tables provide illustrative quantitative data for a series of BRD4-targeting fluorescent PROTACs with varying PEG linker lengths. The data is based on typical results obtained for similar non-fluorescent PROTACs and serves as a guide for expected outcomes.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC Name | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| BDP-FL-PROTAC-BRD4-1 | PEG2 | 50 | 85 |
| BDP-FL-PROTAC-BRD4-2 | PEG4 | 15 | >95 |
| BDP-FL-PROTAC-BRD4-3 | PEG6 | 25 | >95 |
| BDP-FL-PROTAC-BRD4-4 | PEG8 | 70 | 90 |
Table 2: Binding Affinities of BDP-FL-PROTAC-BRD4-2
| Binding Interaction | Dissociation Constant (Kd) (nM) |
| BDP-FL-PROTAC-BRD4-2 to BRD4 | 150 |
| BDP-FL-PROTAC-BRD4-2 to VBC complex | 250 |
| Ternary Complex (BRD4 + PROTAC + VBC) | 25 |
Conclusion
The synthesis of fluorescent PROTACs using PEG linkers offers a powerful approach for studying targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate these valuable chemical probes. The ability to visualize and quantify PROTAC-mediated degradation in real-time will undoubtedly accelerate the development of this promising therapeutic modality. The optimal PEG linker length is crucial for efficacy and must be determined empirically for each PROTAC system.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. plexium.com [plexium.com]
Application Notes and Protocols for Protein Labeling with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of azide-modified proteins with the fluorescent probe N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This reagent is a long-chain, flexible, PEGylated cyanine (B1664457) dye containing a terminal alkyne group, enabling highly specific and efficient labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the labeled protein, potentially reducing non-specific binding and immunogenicity.[4] The Cy5 fluorophore is a bright, photostable dye with excitation and emission maxima in the far-red spectrum (~649/667 nm), making it ideal for a variety of applications in cellular imaging and quantitative proteomics where minimizing background fluorescence is critical.[5][6]
This protocol outlines a two-stage process: the introduction of an azide (B81097) handle onto the target protein, followed by the click chemistry reaction with this compound.
Table 1: Quantitative Comparison of Protein Labeling Parameters
The following table summarizes representative quantitative data for protein labeling using click chemistry, contrasted with traditional NHS ester labeling. Actual values will vary depending on the specific protein and reaction conditions.
| Parameter | CuAAC (Click Chemistry) | NHS Ester Labeling | Factors Influencing Outcome |
| Labeling Efficiency | >90% | 50-70% | Purity of reagents, copper chelators, reaction time, pH, protein concentration. |
| Stoichiometry (Label:Protein) | 1:1 (per available azide) | 1:1 to >5:1 | Molar ratio of reagents, number of accessible lysine (B10760008) residues vs. specific azide incorporation. |
| Site-Specificity | High (at azide location) | Low (lysine residues and N-terminus) | Method of azide incorporation (e.g., unnatural amino acids) vs. distribution of surface-exposed primary amines. |
| Reaction Time | 30-60 minutes | 1-4 hours | Catalyst efficiency, reagent concentrations. |
| Optimal pH | 7.0 - 8.0 | 8.3 - 8.5 | Catalyst stability vs. amine reactivity and NHS ester hydrolysis. |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~649 nm[5] |
| Emission Maximum (λem) | ~667 nm[5] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[7] |
| Quantum Yield (Φ) | ~0.2 |
Experimental Protocols
Protocol 1: Introduction of an Azide Handle onto the Target Protein
For site-specific labeling, an azide group must first be introduced into the protein of interest. This can be achieved through various methods, including the use of unnatural amino acids or by modifying existing amino acid side chains. This protocol details the modification of primary amines (lysine residues and the N-terminus) using an NHS-azide reagent.
Materials:
-
Protein of interest (POI)
-
Amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.5)
-
Azido-NHS ester (e.g., N-Azido-succinimidyl-PEG4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Prepare the POI at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[8][9]
-
NHS-Azide Stock Solution: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add the Azido-NHS ester stock solution to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove excess Azido-NHS ester and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.
Protocol 2: Labeling of Azide-Modified Protein with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate the propargyl-functionalized Cy5 dye to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water)
-
Desalting columns or spin concentrators for final purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store protected from light.
-
Prepare the catalyst premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to a final concentration that is a 2- to 5-fold molar excess over the protein.[10]
-
Add the catalyst premix to a final concentration of 0.5-1 mM.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. Gentle mixing is recommended.[9]
-
-
Purification of Labeled Protein:
-
Purify the labeled protein from excess dye and reaction components using gel filtration columns (e.g., Sephadex G-25), dialysis, or appropriate spin concentrators.[8]
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry. The protein concentration can be determined by measuring the absorbance at 280 nm, and the Cy5 concentration by measuring the absorbance at ~649 nm. A correction factor is needed to account for the dye's absorbance at 280 nm.[7]
-
The DOL can be calculated using the following formula: DOL = (A_max of dye × ε_protein) / ( (A_280 - A_max of dye × CF) × ε_dye ) Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor (A_280 / A_max) for the free dye.
-
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Application of a Cy5-labeled protein ligand in studying a cell signaling pathway.
References
- 1. N,N'-bis-(propargyl-PEG4)-Cy5 | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging with Cy5-Labeled PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond simple inhibition to induce the degradation of specific proteins.[1][2] These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] Understanding the dynamics of this process within a cellular context is crucial for the development of effective PROTACs. Live-cell imaging provides an invaluable tool for the real-time, quantitative analysis of PROTAC-mediated protein degradation, offering insights into kinetics, efficacy, and mechanism of action.[1]
The use of fluorescently labeled PROTACs, particularly with cyanine (B1664457) dyes like Cy5, enables direct visualization and tracking within living cells. Cy5 is a far-red fluorescent dye with properties that are highly advantageous for live-cell imaging, including high molar extinction coefficient, good photostability, and emission in a spectral range that minimizes cellular autofluorescence.[4] These characteristics allow for sensitive and specific detection of Cy5-labeled PROTACs, facilitating the study of their cellular uptake, distribution, and engagement with the target protein and E3 ligase.
These application notes provide a comprehensive guide to the use of Cy5-labeled PROTACs in live-cell imaging experiments, including detailed protocols for sample preparation, image acquisition, and data analysis.
Signaling Pathway: PROTAC Mechanism of Action
The core function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is then released to engage in further catalytic cycles.
Experimental Workflow for Live-Cell Imaging
A typical live-cell imaging experiment with a Cy5-labeled PROTAC involves several key steps, from cell preparation to image analysis. The following diagram outlines a standard workflow.
Quantitative Data Presentation
Live-cell imaging experiments generate quantitative data that can be used to compare the efficacy of different PROTACs. Key parameters include the maximum level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).
Table 1: Degradation Kinetics of a Target Protein with Cy5-PROTAC-X
| Concentration (nM) | Dmax (% Degradation) | Time to Dmax (hours) | Degradation Rate (%/hour) |
| 1 | 25 ± 3.1 | 12 | 2.1 |
| 10 | 68 ± 4.5 | 8 | 8.5 |
| 100 | 92 ± 2.8 | 6 | 15.3 |
| 1000 | 95 ± 1.9 | 4 | 23.8 |
Table 2: Comparison of Different Cy5-Labeled PROTACs
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Cy5-PROTAC-A | BRD4 | CRBN | 55 | 85 ± 5.2 |
| Cy5-PROTAC-B | BRD4 | VHL | 25 | 95 ± 3.1 |
| Cy5-PROTAC-C | BTK | CRBN | 150 | 70 ± 6.8 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PROTAC-Mediated Protein Degradation
This protocol describes the use of live-cell imaging to monitor the degradation of a target protein, which is endogenously tagged with a fluorescent reporter (e.g., GFP), upon treatment with a Cy5-labeled PROTAC.
Materials:
-
Cells expressing the fluorescently-tagged target protein
-
Complete cell culture medium
-
Imaging-compatible dishes (e.g., glass-bottom dishes)
-
Cy5-labeled PROTAC stock solution (in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for GFP and Cy5.
Methodology:
-
Cell Seeding:
-
Seed the cells in imaging-compatible dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[1]
-
-
PROTAC Preparation:
-
PROTAC Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different PROTAC concentrations or the vehicle control.[1]
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish on the microscope stage.
-
Set up a time-lapse acquisition to capture images from both the GFP channel (for the target protein) and the Cy5 channel (for the PROTAC) at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24 hours).[1]
-
Also, capture brightfield or phase-contrast images to monitor cell morphology.
-
-
Image Analysis:
-
Use image analysis software to identify and track individual cells over time.[1]
-
Measure the mean fluorescence intensity of the GFP signal within each cell at each time point.[1]
-
Normalize the GFP fluorescence intensity of each cell to its intensity at time zero.[1]
-
Plot the normalized fluorescence intensity versus time for each PROTAC concentration to generate degradation curves.[1]
-
The Cy5 channel can be used to confirm cellular uptake and localization of the PROTAC.
-
Protocol 2: Western Blotting for Validation of Protein Degradation
This protocol is used to validate the degradation of the target protein observed in live-cell imaging experiments.
Materials:
-
Cells treated with Cy5-labeled PROTAC or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Methodology:
-
Cell Lysis:
-
After treatment with the PROTAC or vehicle for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.[1]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1]
-
Perform a similar blotting procedure for the loading control.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Conclusion
Live-cell imaging with Cy5-labeled PROTACs is a powerful technique for elucidating the dynamics of targeted protein degradation. The protocols and guidelines presented here provide a framework for designing, executing, and interpreting these experiments. By combining live-cell imaging with traditional biochemical methods, researchers can gain a comprehensive understanding of PROTAC efficacy and mechanism of action, thereby accelerating the development of this promising new class of therapeutics.
References
Visualizing the Journey: Tracking PROTAC Intracellular Localization with Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] Understanding the intracellular journey of these heterobifunctional molecules is paramount for optimizing their efficacy and developing successful therapeutics. Fluorescence microscopy provides a powerful toolkit to visualize and quantify the cellular uptake, distribution, and target engagement of PROTACs in real-time.[4][5] This document provides detailed application notes and protocols for tracking the intracellular localization of PROTACs using fluorescence microscopy, aimed at researchers, scientists, and drug development professionals.
Core Concepts in PROTAC Intracellular Tracking
The fundamental principle behind tracking PROTACs with fluorescence microscopy is the attachment of a fluorescent molecule (fluorophore) to the PROTAC. This allows for the direct or indirect visualization of the PROTAC's location within the cell. Key steps in the PROTAC mechanism of action that can be investigated using these techniques include:
-
Cellular Uptake and Permeability: Assessing the ability of a PROTAC to cross the cell membrane is a critical first step.[3][6][7]
-
Subcellular Localization: Determining where the PROTAC accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles) can provide insights into its mechanism and potential off-target effects.[8]
-
Target Engagement: Visualizing the co-localization of the PROTAC with its protein of interest (POI) and the recruited E3 ligase provides direct evidence of ternary complex formation.[9][10]
-
Protein Degradation Dynamics: By tagging the target protein with a fluorescent marker, the kinetics of its degradation can be monitored in live cells following PROTAC treatment.[11][12]
Fluorescent Labeling Strategies for PROTACs
Several strategies exist for fluorescently labeling PROTACs, each with its own advantages and considerations. The choice of labeling method depends on the specific experimental goals, the chemical nature of the PROTAC, and the desired imaging modality.
Direct Labeling of PROTACs
In this approach, a fluorophore is directly conjugated to the PROTAC molecule, typically on the linker region.[4][12] This allows for the direct visualization of the PROTAC itself.
Commonly Used Fluorophores:
-
Fluorescein: A widely used green-emitting fluorophore.[4][12]
-
BODIPY Dyes: A class of versatile fluorophores with sharp emission peaks and high quantum yields, available in various colors.[13][14][]
-
Rhodamine Dyes: Bright and photostable red-emitting fluorophores.
Synthesis of Fluorescent PROTACs:
The synthesis of fluorescently labeled PROTACs often involves "click chemistry," a set of highly efficient and specific reactions.[1][16][] This modular approach allows for the straightforward conjugation of a fluorophore to the PROTAC linker.[18][19] For example, a PROTAC can be synthesized with an azide (B81097) or alkyne functional group, which can then be reacted with a corresponding alkyne- or azide-modified fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][]
Indirect Labeling using Protein Tags
An alternative to directly labeling the PROTAC is to utilize a protein tag system. This involves genetically fusing a tag to the protein of interest (POI) that can be specifically and covalently labeled with a fluorescent ligand.
The HaloTag® System:
The HaloTag® is a popular protein tag derived from a bacterial dehalogenase.[20][21][22] It forms a covalent bond with a synthetic ligand, which can be conjugated to a variety of fluorophores.[23] This system offers several advantages:
-
Specificity: The labeling reaction is highly specific.[22]
-
Flexibility: A wide range of fluorescent ligands with different spectral properties are commercially available.[23]
-
Live-Cell Imaging: The labeling can be performed in live cells.[22][23]
By expressing the POI as a HaloTag® fusion protein, researchers can fluorescently label the POI and subsequently observe its degradation upon treatment with an unlabeled PROTAC.[20][24]
Experimental Workflows and Protocols
Protocol 1: Live-Cell Imaging of a Fluorescently Labeled PROTAC
This protocol describes the general steps for visualizing the intracellular localization of a directly labeled fluorescent PROTAC in live cells using confocal microscopy.
Materials:
-
Fluorescently labeled PROTAC
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Cell culture medium
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of imaging.
-
PROTAC Treatment: Prepare a stock solution of the fluorescent PROTAC in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM - 1 µM).
-
Incubation: Remove the culture medium from the cells and add the medium containing the fluorescent PROTAC. Incubate the cells for the desired time (e.g., 1-4 hours) in a standard cell culture incubator.
-
Washing (Optional): To reduce background fluorescence from unbound PROTAC in the medium, gently wash the cells once or twice with pre-warmed fresh culture medium.
-
Live-Cell Imaging: Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber.
-
Image Acquisition: Acquire images using the appropriate laser line and emission filter for the fluorophore. Collect a Z-stack of images to visualize the 3D distribution of the PROTAC within the cells.
-
Data Analysis: Analyze the images to determine the subcellular localization of the fluorescent PROTAC. Co-localization analysis with organelle-specific fluorescent markers can be performed to identify the specific compartments where the PROTAC accumulates.
Protocol 2: Monitoring POI Degradation using the HaloTag® System
This protocol outlines the procedure for monitoring the degradation of a target protein of interest (POI) using the HaloTag® system and fluorescence microscopy.
Materials:
-
Cells stably expressing the POI-HaloTag® fusion protein
-
HaloTag® fluorescent ligand (e.g., TMR, Janelia Fluor® dyes)[23]
-
Unlabeled PROTAC targeting the POI
-
Glass-bottom imaging dishes or plates
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the POI-HaloTag® expressing cells onto glass-bottom imaging dishes.
-
HaloTag® Labeling: Incubate the cells with the HaloTag® fluorescent ligand in culture medium for 15-30 minutes according to the manufacturer's protocol.
-
Washing: Wash the cells extensively with fresh medium to remove unbound ligand.
-
PROTAC Treatment: Treat the labeled cells with the unlabeled PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Fixation and Staining (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and counterstain nuclei with DAPI.
-
Image Acquisition: Acquire fluorescence images of the cells.
-
Data Analysis: Quantify the fluorescence intensity of the POI-HaloTag® signal in individual cells. A decrease in fluorescence intensity in PROTAC-treated cells compared to the control indicates degradation of the POI.[20]
Quantitative Data Presentation
Summarizing quantitative data from microscopy experiments in tables allows for clear comparison and interpretation.
| PROTAC | Concentration (nM) | Incubation Time (h) | Mean Cellular Fluorescence (a.u.) | Subcellular Localization |
| Fluorescent PROTAC A | 100 | 2 | 1500 ± 250 | Predominantly Cytoplasmic |
| Fluorescent PROTAC A | 500 | 2 | 4500 ± 500 | Cytoplasmic and Nuclear |
| Fluorescent PROTAC B | 100 | 2 | 800 ± 150 | Punctate Cytoplasmic |
| Fluorescent PROTAC B | 500 | 2 | 2000 ± 300 | Punctate Cytoplasmic |
Table 1: Example of quantitative data for intracellular accumulation and localization of fluorescent PROTACs.
| PROTAC Treatment | Time (h) | % POI-HaloTag® Fluorescence Remaining |
| Vehicle Control | 24 | 100 ± 5 |
| Unlabeled PROTAC C (100 nM) | 6 | 65 ± 8 |
| Unlabeled PROTAC C (100 nM) | 12 | 30 ± 6 |
| Unlabeled PROTAC C (100 nM) | 24 | 15 ± 4 |
Table 2: Example of quantitative data for POI degradation monitored by the HaloTag® system.
Visualization of Key Processes
Advanced Microscopy Techniques
While confocal microscopy is a workhorse for these studies, more advanced techniques can provide deeper insights.[25][26][27]
-
Super-Resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of PROTAC localization and ternary complex formation at the nanoscale.[25]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the formation of the ternary complex in live cells by measuring the energy transfer between a donor fluorophore on the POI and an acceptor fluorophore on the E3 ligase (or vice versa) when brought into close proximity by the PROTAC.[25]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to study the dynamics of fluorescently labeled PROTACs or POIs within the cell, providing information on their mobility and binding kinetics.[25]
Conclusion
Fluorescence microscopy is an indispensable tool for elucidating the intracellular behavior of PROTACs. The ability to visualize and quantify PROTAC uptake, localization, and the downstream consequence of target protein degradation provides invaluable information for the design and optimization of this promising class of therapeutics. The protocols and guidelines presented here offer a starting point for researchers to embark on their own investigations into the fascinating intracellular world of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halotag | Proteintech Group [ptglab.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis [promega.com]
- 24. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microscopy Techniques – CCR Optical Microscopy Cores (COMC) [confocal.ccr.cancer.gov]
- 26. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 27. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 for FRET-Based Kinase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activity in real-time. This method relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers.
This application note details the use of a novel bifunctional fluorescent probe, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 , in the development of robust FRET-based assays. This probe incorporates the spectrally-stable cyanine (B1664457) dye, Cy5, which serves as an excellent FRET acceptor for commonly used donor fluorophores such as Cyanine 3 (Cy3). A key feature of this molecule is its terminal propargyl group, which allows for its covalent attachment to biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The long, flexible polyethylene (B3416737) glycol (PEG) linkers (PEG9 and PEG8) provide spatial separation between the fluorophore and the target biomolecule, minimizing potential steric hindrance and quenching effects.
Here, we present a detailed protocol for a FRET-based assay to monitor the activity of Protein Kinase A (PKA), a key enzyme in cellular signaling pathways. This assay utilizes a custom-designed peptide biosensor labeled with a Cy3 donor and the this compound acceptor.
Principle of the PKA FRET Assay
The assay is based on a conformational change in a peptide biosensor upon phosphorylation by PKA. The biosensor consists of a PKA-specific substrate peptide and a phospho-amino acid binding domain (PABD) linked by a flexible linker. The N-terminus of the PABD is labeled with a Cy3 donor fluorophore (via an azide-modified amino acid and click chemistry), and the C-terminus of the PKA substrate peptide is labeled with this compound.
In the absence of PKA activity, the biosensor is in an "open" conformation, where the donor and acceptor are spatially separated, resulting in low FRET. Upon addition of PKA and ATP, the substrate peptide is phosphorylated. This phosphorylated peptide then binds to the PABD, forcing the biosensor into a "closed" conformation. This brings the Cy3 donor and Cy5 acceptor into close proximity, leading to a significant increase in FRET, which can be measured as a decrease in donor fluorescence and an increase in acceptor fluorescence.
Data Presentation
The following table summarizes the expected quantitative data from a typical PKA activity assay using the Cy3-PABD-PKA-Substrate-Cy5 biosensor.
| Sample Condition | Donor (Cy3) Intensity (a.u.) | Acceptor (Cy5) Intensity (a.u.) | FRET Efficiency (E) |
| Biosensor only | 8500 | 1200 | 0.12 |
| Biosensor + PKA (no ATP) | 8450 | 1250 | 0.13 |
| Biosensor + PKA + ATP | 3200 | 7800 | 0.62 |
| Biosensor + PKA + ATP + Inhibitor | 7900 | 1500 | 0.16 |
FRET Efficiency (E) is calculated using the formula: E = 1 - (I_DA / I_D), where I_DA is the donor intensity in the presence of the acceptor and I_D is the donor intensity in the absence of the acceptor (approximated here by the "Biosensor only" condition).
Experimental Protocols
I. Labeling of Biosensor Components with Fluorophores
A. Labeling the PKA Substrate Peptide with this compound:
This protocol assumes the synthesis of a peptide with a C-terminal azide-modified amino acid (e.g., Azidohomoalanine).
-
Reagent Preparation:
-
Dissolve the azide-modified PKA substrate peptide in degassed, amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2) to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
-
Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of 1 mM azide-peptide solution
-
20 µL of 10 mM this compound stock solution
-
10 µL of 50 mM THPTA stock solution
-
10 µL of 50 mM CuSO₄ stock solution
-
-
Vortex briefly to mix.
-
Add 20 µL of 100 mM sodium ascorbate stock solution to initiate the reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Peptide:
-
Purify the Cy5-labeled peptide from unreacted dye and reagents using reverse-phase HPLC or a suitable desalting column.
-
Lyophilize the purified, labeled peptide and store at -20°C, protected from light.
-
B. Labeling the Phospho-Amino Acid Binding Domain (PABD) with Cy3-Azide:
This protocol assumes the expression of a recombinant PABD with a genetically encoded N-terminal propargyl-lysine.
-
Reagent Preparation:
-
Follow the reagent preparation steps as in I.A, but use a 10 mM stock solution of Cy3-azide in anhydrous DMSO.
-
-
Click Chemistry Reaction:
-
Follow the click chemistry reaction steps as in I.A, substituting the azide-peptide with the propargyl-lysine-containing PABD and the Cy5-alkyne with the Cy3-azide.
-
-
Purification of the Labeled Protein:
-
Purify the Cy3-labeled PABD using size-exclusion chromatography to remove unreacted dye and reagents.
-
Confirm labeling efficiency using UV-Vis spectroscopy.
-
Store the purified, labeled PABD at -80°C.
-
II. Assembly of the FRET Biosensor
-
Ligate the purified Cy3-PABD to the Cy5-PKA-substrate-peptide using a suitable peptide ligation method (e.g., native chemical ligation).
-
Purify the final FRET biosensor using HPLC.
-
Characterize the biosensor by mass spectrometry and UV-Vis spectroscopy.
III. In Vitro PKA Activity FRET Assay
-
Reagent Preparation:
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.
-
PKA Stock Solution: Recombinant PKA catalytic subunit in kinase assay buffer.
-
ATP Stock Solution: 10 mM ATP in water.
-
Biosensor Stock Solution: 1 µM Cy3-PABD-PKA-Substrate-Cy5 biosensor in kinase assay buffer.
-
Inhibitor Stock Solution (optional): e.g., 1 mM H-89 in DMSO.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well black microplate.
-
For a standard reaction, add the following to each well:
-
50 µL of Kinase Assay Buffer
-
10 µL of 1 µM Biosensor Stock Solution (final concentration 100 nM)
-
10 µL of PKA Stock Solution (final concentration to be optimized, e.g., 10 U/mL)
-
For inhibitor controls, add 10 µL of the inhibitor stock solution. For other wells, add 10 µL of DMSO.
-
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of 10 mM ATP Stock Solution (final concentration 2 mM).
-
Immediately measure the fluorescence intensity on a plate reader capable of FRET measurements.
-
-
Fluorescence Measurement:
-
Excite the donor (Cy3) at ~550 nm.
-
Measure the emission of the donor (Cy3) at ~570 nm.
-
Measure the emission of the acceptor (Cy5) at ~670 nm.
-
Record the fluorescence intensities over time (e.g., every 5 minutes for 60 minutes).
-
Mandatory Visualizations
Caption: The Protein Kinase A (PKA) signaling pathway.
Caption: Experimental workflow for the PKA FRET assay.
Caption: Mechanism of the PKA FRET biosensor.
Application Notes and Protocols for In Vivo Imaging with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a near-infrared (NIR) fluorescent probe designed for advanced in vivo imaging applications. This molecule combines the superior photophysical properties of the Cyanine 5 (Cy5) dye with the biocompatibility and solubility-enhancing characteristics of polyethylene (B3416737) glycol (PEG) linkers. The terminal propargyl group is a key functional moiety that allows for covalent conjugation to azide-modified targeting molecules via "click chemistry". This bioorthogonal reaction enables the specific and efficient labeling of target biomolecules in vivo, making this probe an ideal tool for pre-targeting strategies in cancer research and drug development.
The Cy5 core provides intense fluorescence in the NIR window (emission maximum ~667 nm), a spectral region where tissue autofluorescence is minimized and light penetration is maximized, allowing for high-resolution deep-tissue imaging in small animal models. The PEG linkers (a total of 17 PEG units) improve the pharmacokinetic profile of the probe, enhancing its circulation time and reducing non-specific binding.
These application notes provide a comprehensive guide for utilizing this compound in a pre-targeting workflow for in vivo tumor imaging, including detailed protocols for antibody conjugation, in vivo imaging procedures, and ex vivo biodistribution analysis.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ |
| Molecular Weight | 1191.92 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.20 |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage | Store at -20°C, protected from light |
Application: Pre-targeted Tumor Imaging
The primary application of this compound is in pre-targeted in vivo imaging. This strategy involves a two-step approach to enhance the tumor-to-background signal ratio. First, a targeting moiety (e.g., an antibody) modified with a complementary azide (B81097) group is administered. This targeting molecule is allowed to accumulate at the tumor site while the unbound excess clears from circulation. Subsequently, the propargyl-functionalized Cy5 probe is administered, which then rapidly and specifically reacts ("clicks") with the azide-modified targeting molecule at the tumor, leading to a localized and intense fluorescent signal.
Experimental Workflow: Pre-targeted Tumor Imaging
Experimental Protocols
Protocol 1: Functionalization of Targeting Antibody with an Azide Group
This protocol describes the modification of a targeting antibody with an azide group using an NHS-ester functionalized azide linker, preparing it for the in vivo click reaction.
Materials:
-
Targeting antibody (e.g., anti-HER2 or anti-EGFR) in an amine-free buffer (e.g., PBS).
-
Azide-PEG-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Antibody Solution: Adjust the concentration of the antibody in the reaction buffer to 2-10 mg/mL.
-
Prepare the Azide-Linker Solution: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the azide-linker solution to the antibody solution. The optimal molar ratio of linker to protein is typically between 10:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
-
Purification: Purify the azide-modified antibody from the unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with sterile PBS (pH 7.4). The first fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by quantifying the number of azide groups per antibody using a suitable method, such as reacting a known amount of the antibody with a fluorescent alkyne and measuring the absorbance.
Protocol 2: In Vivo Pre-targeted Imaging
This protocol outlines the two-step in vivo imaging procedure in a tumor-bearing mouse model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., HER2-positive cell line xenografts like BT-474 or EGFR-positive cell line xenografts like A431).
-
Tumors should be allowed to grow to a suitable size (e.g., 100-200 mm³).
Materials:
-
Azide-functionalized targeting antibody (from Protocol 1).
-
This compound.
-
Sterile PBS, pH 7.4.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped for NIR fluorescence imaging.
Procedure:
-
Step 1: Administration of Azide-Antibody:
-
Administer the azide-functionalized antibody to the tumor-bearing mice via intravenous (i.v.) tail vein injection. A typical dose is 1-5 mg/kg.
-
Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24, 48, or 72 hours). This time should be optimized based on the pharmacokinetics of the specific antibody.
-
-
Step 2: Administration of Propargyl-Cy5 Probe:
-
After the accumulation and clearing period of the antibody, administer the this compound probe via i.v. tail vein injection. A typical dose is 1-5 nmol per mouse in a volume of 100-200 µL of sterile PBS.
-
-
In Vivo Imaging:
-
Anesthetize the mice and acquire a baseline image before the injection of the Cy5 probe to assess autofluorescence.
-
Acquire fluorescence images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection of the Cy5 probe to monitor the click reaction and signal accumulation.
-
Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral background area (e.g., non-tumor bearing muscle).
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol is for the quantitative analysis of probe distribution in various organs after the final in vivo imaging session.
Procedure:
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mice according to approved institutional protocols. Perform cardiac perfusion with saline to remove blood from the organs and reduce background signal.
-
Organ Dissection: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging: Image the excised organs using the in vivo imaging system with the same imaging parameters used for the in vivo scans.
-
Quantification:
-
Draw ROIs around each organ and quantify the average fluorescence intensity.
-
Weigh each organ to normalize the fluorescence signal per gram of tissue.
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the this compound probe.
-
Data Presentation
The following tables summarize representative quantitative data from in vivo imaging studies using Cy5-labeled targeting moieties. Note that this data is illustrative and may vary depending on the specific antibody, tumor model, and imaging system used.
Table 1: Representative Pharmacokinetic Parameters of a PEGylated Cy5-labeled Antibody in Mice
| Parameter | Value |
| Distribution Half-life (t₁/₂α) | 1.5 ± 0.4 hours |
| Elimination Half-life (t₁/₂β) | 48 ± 6 hours |
| Area Under the Curve (AUC) | 1500 ± 250 (%ID/g)*h |
| Clearance (CL) | 0.07 ± 0.01 mL/h |
Table 2: Representative Biodistribution of a Pre-targeted Cy5 Probe in a Xenograft Mouse Model (24 hours post-probe injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 12.5 ± 2.1 |
| Blood | 1.8 ± 0.5 |
| Liver | 8.2 ± 1.5 |
| Kidneys | 3.5 ± 0.8 |
| Spleen | 2.1 ± 0.4 |
| Lungs | 1.9 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
Table 3: Representative Tumor-to-Background Ratios (TBR) Over Time
| Time Post-Probe Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | 3.2 ± 0.6 | 2.5 ± 0.4 |
| 4 hours | 5.8 ± 1.1 | 4.9 ± 0.8 |
| 8 hours | 8.1 ± 1.5 | 7.2 ± 1.3 |
| 24 hours | 10.5 ± 2.0 | 9.8 ± 1.7 |
Signaling Pathway Diagrams
The pre-targeting approach described can be used to visualize tumors overexpressing specific cell surface receptors, such as HER2 or EGFR. Monoclonal antibodies against these receptors can be functionalized with an azide group to serve as the targeting moiety. The following diagrams illustrate the signaling pathways associated with these receptors.
HER2 Signaling Pathway
EGFR Signaling Pathway
Conclusion
This compound is a powerful and versatile tool for in vivo imaging, particularly within a pre-targeting framework. This approach allows for high-contrast visualization of specific molecular targets in a living animal, providing valuable information for basic research and preclinical drug development. The detailed protocols and representative data presented here serve as a guide for researchers and scientists to effectively implement this technology in their studies. The ability to specifically label and visualize key signaling pathways, such as those mediated by HER2 and EGFR, underscores the potential of this probe to advance our understanding of cancer biology and to aid in the development of targeted therapies.
Application Notes and Protocols: Quantifying Target Engagement with Fluorescent PROTACs
For: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC consists of two ligands connected by a linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
Quantifying the engagement of a PROTAC with its intended targets (both the POI and the E3 ligase) within the cellular environment is a critical step in the development pipeline.[4][5] It provides essential data on binding affinity, ternary complex formation, and intracellular bioavailability, which are key determinants of a PROTAC's degradation efficiency and potency.[3] The incorporation of fluorescent tags into PROTACs or the use of fluorescence-based assays provides a powerful and direct method for visualizing and quantifying these critical interactions.[1][6]
These application notes provide an overview of key fluorescence-based methodologies, detailed experimental protocols, and data presentation formats to guide researchers in the robust characterization of fluorescent PROTACs.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to form a ternary complex involving the target protein (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can act catalytically to induce further degradation.[3][7]
Key Methodologies and Experimental Protocols
Several robust fluorescence-based assays are available to quantify different aspects of PROTAC target engagement, from initial binding events to intracellular protein degradation.
Fluorescence Polarization (FP) Assay
The FP assay is an economical and powerful in-solution method used to determine the binding affinities of a fluorescent PROTAC to its target protein and E3 ligase (binary affinity) or to assess the formation of the ternary complex.[1][3] The principle relies on the change in polarization of emitted light when a small, rapidly tumbling fluorescent molecule (the PROTAC) binds to a much larger protein, causing it to tumble more slowly.[8]
Experimental Protocol: FP for Binary Affinity
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
-
Prepare a stock solution of the fluorescently labeled PROTAC in DMSO and determine its concentration accurately.
-
Prepare a highly purified stock solution of the target protein (POI or E3 ligase) in assay buffer.
-
-
Assay Procedure:
-
In a low-volume, black 384-well plate, add a fixed concentration of the fluorescent PROTAC to each well (typically at a concentration close to its Kd for the protein).
-
Add a serial dilution of the purified protein to the wells. Include wells with only the fluorescent PROTAC as a control for minimum polarization.
-
Bring the final volume in each well to 20 µL with assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a plate reader equipped with appropriate excitation and emission filters for the fluorophore and polarization filters.[8] The reader measures the intensity of emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The instrument software calculates the fluorescence polarization (mP) values.
-
Plot the mP values against the logarithm of the protein concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the equilibrium dissociation constant (Kd).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay ideal for studying the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9][10] It combines time-resolved fluorescence with FRET, using a long-lifetime donor fluorophore (e.g., Terbium) and a suitable acceptor fluorophore. When a PROTAC brings a donor-labeled POI and an acceptor-labeled E3 ligase into close proximity, energy transfer occurs, generating a measurable FRET signal.[10][11]
Experimental Protocol: TR-FRET for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).[12]
-
Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).
-
Prepare fluorescently labeled anti-tag antibodies (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)).[12]
-
Prepare a serial dilution of the PROTAC compound in assay buffer containing DMSO.
-
-
Assay Procedure:
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the acceptor emission (e.g., 665 nm) and the donor emission (e.g., 620 nm).[12]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Analyze the curve to determine parameters such as the maximal FRET signal and the concentrations at which 50% of the maximal signal is achieved on either side of the peak.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying and quantifying target engagement in intact cells or cell lysates.[5] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[5][13] By treating cells with a PROTAC and then subjecting them to a heat gradient, the change in thermal stability of the POI or E3 ligase can be measured as a direct proxy for engagement.[5]
Experimental Protocol: CETSA Melt Curve for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with either the PROTAC at a fixed concentration or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C for 3 minutes) using a thermal cycler. Include an unheated control sample.[5]
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer with protease/phosphatase inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[5]
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a suitable detection method, such as Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For Western blot, quantify band intensities relative to the unheated control for both vehicle- and PROTAC-treated samples.
-
Plot the percentage of soluble protein against the temperature for each condition.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the treated and vehicle samples (ΔTm) indicates the degree of stabilization and confirms target engagement.
-
Live-Cell Imaging and High-Content Screening
Live-cell imaging offers a direct way to visualize and quantify PROTAC-mediated degradation in real-time.[14] This is often achieved by using cell lines where the POI is endogenously tagged with a fluorescent protein (e.g., GFP or HaloTag). The decrease in fluorescence intensity over time directly correlates with protein degradation.[15]
Experimental Protocol: Live-Cell Imaging for Degradation Kinetics
-
Cell Line and Seeding:
-
Use a stable cell line expressing the fluorescently tagged POI (e.g., via CRISPR/Cas9-mediated knock-in to ensure endogenous expression levels).[16]
-
Seed the cells in glass-bottom multi-well plates suitable for microscopy. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorescent PROTAC or a non-fluorescent PROTAC.
-
Replace the cell culture medium with fresh medium containing the PROTAC dilutions. Include vehicle controls.
-
-
Image Acquisition:
-
Place the plate in a high-content imaging system or a confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Acquire images at multiple time points (e.g., every 30 minutes for 24 hours). Use automated focusing and capture images from multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells (e.g., using a nuclear co-stain like Hoechst).
-
Quantify the mean fluorescence intensity of the tagged POI per cell for each time point and treatment condition.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the intensity at time zero for each well.
-
Plot the normalized fluorescence intensity against time for each PROTAC concentration.
-
From these kinetic degradation curves, calculate key parameters such as the rate of degradation (kdeg), the maximum level of degradation (Dmax), and the time to 50% degradation (DT50).[14]
-
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and properties of different PROTACs.
Table 1: Example Data for Binary and Ternary Complex Parameters
| Assay Type | PROTAC | Target Protein | E3 Ligase | Parameter | Value | Reference |
| FP | PROTAC A | BRD9 | VHL | Kd (Binary, to BRD9) | 50 nM | [3] |
| FP | PROTAC B | BRD9 | VHL | Kd (Binary, to BRD9) | 150 nM | [3] |
| FP | PROTAC A | BRD9 | VHL | Ternary Affinity | Higher | [3] |
| FP | PROTAC B | BRD9 | VHL | Ternary Affinity | Lower | [3] |
| TR-FRET | dBET1 | BRD2(BD1) | CRBN | Ternary Complex | Bell-shaped curve | [11] |
Table 2: Example Data for Cellular Target Engagement and Degradation
| Assay Type | PROTAC | Target Protein | Cell Line | Parameter | Value | Reference |
| NanoBRET | RC-1 | BTK | HEK293 | Target Engagement IC50 | 43 nM | [17] |
| NanoBRET | RNC-1 | BTK | HEK293 | Target Engagement IC50 | 1270 nM | [17] |
| NanoBRET | Compound 5 | HDAC6 | HeLa | Target Engagement IC50 | 9.1 nM | [7][18] |
| CETSA | PROTAC SJFα | POI | Intact Cells | ΔTm | Significant Shift | [10] |
| Live Imaging | B4 | NAMPT | A2780 | DC50 | 8.4 nM | [6] |
| Live Imaging | 48-284 | METex14Δ-GFP | H596 | DT50 | ~4 hours | [14] |
Conclusion
The use of fluorescently labeled PROTACs and fluorescence-based assays provides a versatile and powerful toolkit for drug discovery and development professionals. These methods allow for the precise quantification of every step in the PROTAC's mechanism of action, from initial target binding to final protein degradation within a physiologically relevant cellular context.[3][19] Methodologies such as FP, TR-FRET, CETSA, and live-cell imaging generate critical data that inform structure-activity relationships, enabling the rational design and optimization of more potent and selective protein degraders.[7] The detailed protocols and workflows presented here serve as a guide for researchers to effectively implement these techniques and accelerate the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. promega.co.jp [promega.co.jp]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
Revolutionizing Cell-Based Assays: A Guide to Developing Fluorescent PROTACs with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in the development of cell-based assays for targeted protein degradation. This versatile bifunctional linker, featuring a terminal alkyne for "click" chemistry and a Cy5 fluorescent dye, enables the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs). These fluorescent probes are invaluable tools for visualizing and quantifying the intracellular events orchestrated by PROTACs, offering deep insights into their mechanism of action.
Introduction to Fluorescent PROTACs
PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] By incorporating a fluorescent dye such as Cy5 into the PROTAC structure, researchers can directly observe and measure key steps in this process, including cellular uptake, target engagement, and ternary complex formation. This compound is an ideal reagent for this purpose, offering a flexible polyethylene (B3416737) glycol (PEG) spacer to facilitate ternary complex formation, a propargyl group for efficient and specific conjugation to an azide-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the bright, far-red Cy5 fluorophore for live-cell imaging with minimal phototoxicity.[2][3]
Application Notes
Fluorescent PROTACs synthesized with this compound can be employed in a variety of cell-based assays to characterize their activity and efficacy.
1. Cellular Uptake and Subcellular Localization: The inherent fluorescence of the Cy5-labeled PROTAC allows for direct visualization of its penetration into live cells and its distribution within subcellular compartments using fluorescence microscopy. This provides crucial information on whether the PROTAC can reach its intracellular target.
2. Target Engagement: Fluorescence Polarization (FP) assays can be utilized to quantify the binding affinity of the fluorescent PROTAC to both its target protein and the E3 ligase in vitro. An increase in fluorescence polarization upon binding of the small fluorescent PROTAC to a larger protein partner indicates a direct interaction.[4][5]
3. Ternary Complex Formation: The formation of the key POI-PROTAC-E3 ligase ternary complex can be monitored in real-time in living cells using advanced techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET).[6][7][8][9] In this assay, energy transfer from a NanoLuc-tagged POI to a HaloTag-labeled E3 ligase is measured upon their proximity induced by the fluorescent PROTAC.
4. Quantification of Protein Degradation: The downstream effect of PROTAC action, the degradation of the target protein, can be quantitatively assessed. This is traditionally done by Western blotting, allowing for the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10][11][12] Alternatively, live-cell imaging of cells expressing a fluorescently-tagged version of the POI can provide kinetic data on protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent PROTAC via Click Chemistry
This protocol describes the synthesis of a fluorescent PROTAC by conjugating an azide-functionalized E3 ligase ligand to the this compound linker, which is pre-conjugated to a POI ligand.
Materials:
-
POI ligand with a suitable functional group for conjugation to the PEG linker
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Conjugation of POI Ligand to Linker: Synthesize the POI-linker conjugate by reacting the POI ligand with this compound. The specific reaction will depend on the functional groups present on the POI ligand.
-
Click Reaction:
-
Dissolve the POI-linker conjugate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent.
-
To the stirred solution, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.1 equivalents).[13]
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.[13]
-
-
Purification:
-
Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final fluorescent PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized fluorescent PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Live-Cell Imaging of PROTAC Uptake and Localization
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
PROTAC Treatment: Prepare the desired concentration of the fluorescent PROTAC in pre-warmed complete cell culture medium. Replace the medium in the dishes with the PROTAC-containing medium.
-
Live-Cell Imaging: Immediately place the dish on the microscope stage. Acquire images in the Cy5 channel at various time points to observe cellular uptake and localization.
Protocol 3: Quantitative Western Blot for Protein Degradation
Materials:
-
Cell line of interest
-
Fluorescent PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody against the POI and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate. Treat cells with a serial dilution of the fluorescent PROTAC for a fixed time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary and secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.[12]
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison of different fluorescent PROTACs or experimental conditions.
Table 1: Quantitative Analysis of Protein Degradation
| Fluorescent PROTAC | DC50 (nM) | Dmax (%) |
| PROTAC-A-Cy5 | 50 | 95 |
| PROTAC-B-Cy5 | 200 | 80 |
| Negative Control | >10,000 | <10 |
Table 2: Ternary Complex Formation Analysis (NanoBRET)
| Compound | EC50 (nM) | Max BRET Ratio |
| PROTAC-A-Cy5 | 100 | 0.8 |
| PROTAC-B-Cy5 | 500 | 0.5 |
| Negative Control | >10,000 | 0.1 |
Signaling Pathway Visualization
The fundamental mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this pathway.
By following these detailed protocols and application notes, researchers can effectively leverage this compound to develop sophisticated cell-based assays, accelerating the discovery and optimization of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Biomolecules with Alkyne-PEG-Cy5 Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is fundamental to understanding their function, localization, and interactions within complex biological systems. This document provides detailed application notes and protocols for the use of alkyne-PEG-Cy5 reagents in labeling various biomolecules. The core of this methodology lies in the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the covalent attachment of the Cy5 fluorescent dye to azide-modified biomolecules.[1]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeling reagent and minimizes potential steric hindrance, thereby improving labeling efficiency and reducing non-specific interactions.[2] Cy5, a cyanine (B1664457) dye, is a bright and photostable fluorophore that emits in the far-red region of the spectrum, making it ideal for a wide range of applications where minimizing background autofluorescence is critical, such as in-gel protein detection, fluorescence microscopy, and in vivo imaging.[3][4][5]
Principle of the Method
The labeling strategy involves a two-step process:
-
Introduction of an Azide (B81097) Moiety: An azide functional group is incorporated into the target biomolecule. This can be achieved through metabolic labeling, where cells are cultured with an azide-containing precursor (e.g., L-azidohomoalanine (AHA) for proteins), or through enzymatic or chemical modification.[1][6]
-
Click Chemistry Reaction: The azide-modified biomolecule is then reacted with an alkyne-PEG-Cy5 reagent via CuAAC. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions to form a stable triazole linkage.[7][8][9]
Quantitative Data Summary
For successful experimental design and data interpretation, a clear understanding of the quantitative properties of the reagents is essential.
Table 1: Photophysical and Chemical Properties of Alkyne-PEG-Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 650 nm | [3][10] |
| Emission Maximum (λem) | ~662 - 670 nm | [3][10] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [10] |
| Molecular Weight (Cy5 alkyne) | ~556.2 g/mol | [10] |
| Solubility | DMSO, DMF, DCM | [10] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with Alkyne-PEG-Cy5
This protocol outlines the general steps for labeling proteins that have been metabolically labeled with an azide-containing amino acid analog like AHA.
Materials:
-
Azide-modified protein sample (e.g., cell lysate containing AHA-labeled proteins) in an amine-free buffer (e.g., PBS).
-
Alkyne-PEG-Cy5 (stored at -20°C, protected from light).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO).
-
Reducing agent (e.g., sodium ascorbate) solution (prepare fresh, e.g., 300 mM in water).
-
DMSO (anhydrous).
-
Purification resin (e.g., streptavidin-agarose if using an azide-biotin tag for enrichment, or size-exclusion chromatography resin).[11]
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (specific to the purification method).
Procedure:
-
Prepare Alkyne-PEG-Cy5 Stock Solution: Dissolve the Alkyne-PEG-Cy5 reagent in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare Protein Sample: Adjust the concentration of the azide-modified protein sample to 1-5 mg/mL in an amine-free buffer.
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes may be scaled as needed. A typical reaction might use a 5- to 20-fold molar excess of the dye to the protein.[12]
| Reagent | Final Concentration |
| Azide-modified protein | 1-5 mg/mL |
| Alkyne-PEG-Cy5 | 50-200 µM |
| Copper(II) sulfate (CuSO₄) | 1 mM |
| Copper(I)-stabilizing ligand | 5 mM |
| Sodium Ascorbate (B8700270) | 5 mM |
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[12]
-
Purification of Labeled Protein:
-
Size-Exclusion Chromatography: Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[12]
-
Affinity Purification (for biotin-tagged proteins): If the azide group is part of a cleavable biotin (B1667282) tag, the labeled proteins can be captured on streptavidin-functionalized resin.[11][13] Wash the resin extensively with wash buffer to remove non-specifically bound proteins and then elute the captured proteins.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and ~650 nm. The DOL is the average number of dye molecules per protein molecule.[12]
Protocol 2: Labeling of Azide-Modified Nucleic Acids with Alkyne-PEG-Cy5
This protocol is suitable for labeling DNA or RNA that has been modified to contain azide groups, for example, through enzymatic incorporation of azide-modified nucleotides.
Materials:
-
Azide-modified nucleic acid sample.
-
Alkyne-PEG-Cy5.
-
Click chemistry reagents as listed in Protocol 1.
-
Nucleic acid purification kit (e.g., spin column-based).
-
Nuclease-free water.
Procedure:
-
Prepare Reagents: Prepare stock solutions of Alkyne-PEG-Cy5 and click chemistry reagents as described in Protocol 1.
-
Set up the Labeling Reaction: In a nuclease-free microcentrifuge tube, combine the azide-modified nucleic acid with the click chemistry reaction mix. The final concentrations of the click chemistry reagents can be similar to those used for protein labeling. The molar ratio of Alkyne-PEG-Cy5 to the nucleic acid should be optimized, but a starting point of a 10- to 50-fold molar excess is recommended.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification of Labeled Nucleic Acid: Purify the labeled nucleic acid from unreacted reagents using a suitable method, such as a spin column-based PCR purification kit or ethanol (B145695) precipitation.[14]
-
Quantification: Determine the concentration and labeling efficiency of the purified nucleic acid using a spectrophotometer (measuring absorbance at 260 nm and ~650 nm).[14]
Visualizations
Caption: Workflow for labeling biomolecules with Alkyne-PEG-Cy5.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Applications of Cy5-Labeled Biomolecules
Cy5-labeled biomolecules are versatile tools for a wide array of research and drug development applications:
-
Fluorescence Microscopy: Visualization of the subcellular localization and dynamics of labeled proteins or nucleic acids in fixed or living cells.[]
-
Flow Cytometry: Quantification of labeled biomolecules on or within cells.
-
In Vivo Imaging: Non-invasive tracking of labeled biomolecules in living organisms due to the deep tissue penetration of far-red light.[3]
-
Fluorescence Resonance Energy Transfer (FRET): Used as an acceptor dye in FRET-based assays to study molecular interactions and conformational changes.[3][16]
-
Microarray Analysis: Detection of labeled nucleic acids hybridized to microarrays for gene expression profiling.[16][17]
-
Western Blotting and ELISA: Highly sensitive detection of proteins in immunoassays.[4][18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient incorporation of the azide precursor. | Optimize the concentration of the azide precursor and the incubation time during metabolic labeling.[2] |
| Inactive click chemistry reagents. | Prepare the sodium ascorbate solution fresh. Ensure the copper catalyst and ligand are stored correctly. | |
| Presence of primary amines in the buffer. | Dialyze the protein sample against an amine-free buffer (e.g., PBS, HEPES) before labeling.[12][18] | |
| High Background Signal | Non-specific binding of the alkyne-PEG-Cy5 reagent. | Increase the number and stringency of wash steps during purification.[11] |
| Insufficient quenching of the reaction. | Ensure complete removal of unreacted dye during the purification step. | |
| Precipitation of Reagents | Low solubility of alkyne-PEG-Cy5 in aqueous buffer. | Ensure the stock solution in DMSO is fully dissolved before adding to the reaction mixture. Avoid high concentrations of the dye in the final reaction volume. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Bright and Photostable Cyanine Dye Tags for Research Applications - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. | Sigma-Aldrich [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 16. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 17. cdn.primeweb.fi [cdn.primeweb.fi]
- 18. assaygenie.com [assaygenie.com]
Illuminating the Path to Protein Degradation: Applications of Fluorescent Linkers in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies by enabling the selective elimination of disease-causing proteins. A key innovation in this field is the incorporation of fluorescent linkers into degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs). These fluorescent probes provide a powerful toolkit for visualizing and quantifying the intricate steps of protein degradation, from target engagement and ternary complex formation to the ultimate removal of the target protein. This document provides detailed application notes and experimental protocols for the utilization of fluorescent linkers in TPD research, aimed at guiding researchers in this dynamic area of drug discovery.
Introduction to Fluorescent Linkers in Targeted Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
The incorporation of a fluorescent dye into the linker of a PROTAC creates a versatile tool that allows for:
-
Direct visualization of cellular uptake and localization: Tracking the fluorescent signal provides insights into how and where the degrader enters and distributes within the cell.
-
Quantification of target engagement: Fluorescence-based assays can measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.[3]
-
Real-time monitoring of protein degradation: Live-cell imaging enables the direct observation of the decrease in the fluorescently-tagged target protein over time.[4][5]
-
High-throughput screening: Fluorescence-based readouts are amenable to automated, high-throughput formats for the rapid screening of new degrader candidates.[2]
Commonly used fluorophores for labeling PROTACs include fluorescein (B123965) and BODIPY dyes, each offering distinct photophysical properties suitable for various applications.
Quantitative Analysis of Fluorescent PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein. Fluorescent linkers facilitate the precise measurement of these parameters.
Table 1: Quantitative Data for Representative PROTACs
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Fluorescent Label | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to Target (nM) | Cell Line | Reference |
| RC-2 | BTK | Pomalidomide (CRBN) | Not Specified | ~10 | >90 | Not Specified | Mino | [6] |
| IR-2 | BTK | Pomalidomide (CRBN) | Not Specified | ~5 | >95 | Not Specified | Mino | [6] |
| NC-1 | BTK | Pomalidomide (CRBN) | Not Specified | 2.2 | 97 | Not Specified | Mino | [6] |
| RC-3 | BTK | Pomalidomide (CRBN) | Not Specified | ~3 | >95 | Not Specified | Mino | [6] |
| MZ1 | BRD4 | VH032 (VHL) | Not Specified | < 100 | Not Specified | 149 (to VHL) | Not Specified | [7] |
| ARD-266 | AR | VHL-g (VHL) | Not Specified | 0.5 | Not Specified | Not Specified | LNCaP | [7] |
| LC-2 | KRAS G12C | VHL | Not Specified | ~2500 (4h) | ~65 | Not Specified | NCI-H2030 | [8] |
Note: Data is compiled from multiple sources and assay conditions may vary.[6][7][8]
Signaling Pathways and Experimental Workflows
Mechanism of Action of a Fluorescent PROTAC
Fluorescently labeled PROTACs follow the same mechanism of action as their unlabeled counterparts, but with the added benefit of being traceable. The process begins with the fluorescent PROTAC entering the cell and simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The fluorescent tag allows for the visualization of each step in this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile, heterobifunctional molecule designed for advanced applications in cancer research. This near-infrared (NIR) fluorescent dye incorporates a Cy5 core, providing excellent photostability and tissue penetration for in vivo imaging.[1] It is flanked by two distinct polyethylene (B3416737) glycol (PEG) chains. One chain is terminated with a methoxy (B1213986) group (m-PEG9) to enhance solubility and biocompatibility, while the other is functionalized with a terminal propargyl group (propargyl-PEG8).[2][3] This propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent conjugation of this dye to a wide array of azide-modified biomolecules.[4][5][6]
These features make this compound an ideal tool for several key areas of cancer research, including targeted imaging, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2][7][8]
Key Applications in Cancer Research
-
Fluorescent Labeling of Targeting Moieties: The propargyl group allows for the efficient and specific labeling of azide-functionalized molecules such as antibodies, peptides, small molecules, or nanoparticles. This enables the creation of targeted fluorescent probes for cancer cell imaging.
-
In Vivo Near-Infrared (NIR) Imaging: The Cy5 fluorophore emits in the NIR spectrum, which allows for deep tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging of tumors in animal models.[2][9] The PEGylated nature of the molecule can improve its pharmacokinetic profile, leading to longer circulation times and enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3][10]
-
Synthesis of Fluorescent PROTACs: This molecule is explicitly designed as a PEG-based linker for the synthesis of PROTACs.[4][7][8] By incorporating this fluorescent linker, researchers can visualize the distribution of the PROTAC, study its uptake by cancer cells, and assess its engagement with the target protein.[1]
Data Presentation
The following tables summarize typical quantitative data obtained in studies using PEGylated Cy5-based imaging agents for in vivo tumor imaging. These values are representative and will vary based on the specific targeting moiety, cancer model, and imaging instrumentation.
Table 1: Representative In Vivo Tumor Targeting Data for PEGylated Cy5 Probes
| Parameter | Value | Cancer Model | Imaging Modality | Reference |
| Tumor-to-Background Ratio (TBR) | 2.14 - 2.38 | HCT116 Xenografts | NIR Fluorescence Imaging | [9] |
| Peak Tumor Accumulation | 4 - 24 hours post-injection | U87MG Glioblastoma | NIR Fluorescence Imaging | [10][11] |
| Tumor Uptake (%ID/g) | ~4% | 4T1 Breast Cancer | NIR-II Fluorescence Imaging | [12] |
| Fold Increase in Tumor Uptake (Targeted vs. Non-targeted) | 4 - 6.5 fold | U87MG Glioblastoma | Ex Vivo Analysis | [10] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ |
| Molecular Weight | 1191.92 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Solubility | DMSO, DMF |
Experimental Protocols
Here we provide detailed protocols for the key applications of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling an Azide-Modified Antibody
This protocol describes the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody (in PBS or other amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium Ascorbate (B8700270)
-
Deionized water
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the this compound solution to the antibody solution.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the antibody-dye mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled antibody from excess dye and catalyst components using a desalting column equilibrated with PBS.
-
Collect the first colored fraction, which contains the Cy5-labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and ~649 nm (for Cy5).
-
Workflow for Antibody Labeling via CuAAC
Protocol 2: In Vivo NIR Fluorescence Imaging of Tumors
This protocol outlines a general procedure for imaging tumor-bearing mice using a Cy5-labeled targeting agent.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Cy5-labeled targeting agent (from Protocol 1)
-
Sterile PBS
-
In vivo imaging system (IVIS) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration:
-
Dilute the Cy5-labeled targeting agent in sterile PBS to the desired concentration.
-
Administer the probe to the tumor-bearing mouse via intravenous (tail vein) injection. A typical dose is 50-100 µg of labeled antibody per mouse.
-
-
Imaging:
-
Anesthetize the mouse using isoflurane.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.[11]
-
Position the mouse in the imaging chamber and acquire images using the Cy5 filter set.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.[2]
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected tissues to confirm the in vivo signal distribution.
-
Experimental Workflow for In Vivo Tumor Imaging
Protocol 3: Synthesis of a Fluorescent PROTAC
This protocol describes a modular approach to synthesizing a fluorescently labeled PROTAC. It assumes you have an azide-functionalized "warhead" (targeting the protein of interest) and an E3 ligase ligand with a compatible functional group for a second conjugation step.
Materials:
-
Azide-functionalized warhead
-
This compound
-
Reagents for CuAAC reaction (as in Protocol 1)
-
E3 ligase ligand (e.g., with a terminal amine or carboxylic acid)
-
Reagents for secondary conjugation (e.g., EDC/NHS for amide bond formation)
-
Solvents (DMSO, DMF)
-
HPLC for purification
Procedure:
-
Step 1: Conjugation of Warhead to Fluorescent Linker
-
Perform a CuAAC reaction between the azide-functionalized warhead and this compound, following the procedure in Protocol 1.
-
Purify the resulting Warhead-Cy5-Linker conjugate using reverse-phase HPLC.
-
Confirm the product by mass spectrometry.
-
-
Step 2: Conjugation of E3 Ligase Ligand
-
The Warhead-Cy5-Linker now has a free functional group from the m-PEG9 end (this protocol assumes a modification to the terminal methoxy is made to present a reactive group, or that the E3 ligase ligand is attached first). For this example, we assume the E3 ligase ligand has a primary amine and will be conjugated to a Warhead-Cy5-Linker that has been pre-functionalized with an NHS ester.
-
Dissolve the Warhead-Cy5-Linker-NHS and the amine-containing E3 ligase ligand in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
-
Final Purification:
-
Purify the final fluorescent PROTAC using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Modular Synthesis of a Fluorescent PROTAC
Conclusion
This compound is a powerful and versatile tool for cancer research. Its bifunctional nature, combined with the favorable properties of the PEG spacer and the Cy5 NIR dye, enables a wide range of applications from high-resolution cellular imaging to preclinical in vivo studies. The provided protocols offer a starting point for researchers to integrate this reagent into their workflows for developing targeted imaging probes, fluorescently-labeled therapeutics, and advanced tools for studying protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Visualization of size-dependent tumour retention of PEGylated nanographene oxide via SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PEGylated and non-PEGylated TCP-1 probes for imaging of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor targetability of PEGylated mesoporous silica nanoparticles on in vivo optical imaging according to their size - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Assessing Ternary Complex Formation with Fluorescently Tagged PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the critical first step in this process, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] Therefore, the accurate characterization of this ternary complex is paramount for the development and optimization of effective PROTACs.[3]
Fluorescently tagging PROTACs provides a powerful and versatile tool for studying the formation and dynamics of the ternary complex. This application note provides an overview of key biophysical assays that utilize fluorescently labeled PROTACs, detailed protocols for their implementation, and guidance on data interpretation.
Core Principles and Methodologies
Several biophysical assays are well-suited for investigating PROTAC-induced ternary complex formation. The choice of method often depends on factors such as throughput requirements, the need for kinetic versus endpoint data, and the availability of specific instrumentation.[3] Commonly used techniques include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and NanoBioluminescence Resonance Energy Transfer (NanoBRET).[2][5][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[4][7] This technique is highly sensitive and amenable to high-throughput screening.[2][4]
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[6] This method can be used to determine the binding affinities of the PROTAC to its individual partners and to characterize the ternary complex.[6]
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) is a live-cell assay that can monitor ternary complex formation in a more physiologically relevant environment.[6][8] It measures the energy transfer from a NanoLuc® luciferase donor to a fluorescently labeled HaloTag® acceptor.[8]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanism is crucial for understanding the assessment of ternary complex formation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[2]
Caption: A typical workflow for a TR-FRET based assay.
Detailed Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines the steps for a TR-FRET assay to quantify the formation of a POI-PROTAC-E3 ligase ternary complex using epitope-tagged proteins.[4]
Materials:
-
Fluorescently tagged PROTAC
-
GST-tagged Protein of Interest (GST-POI)
-
His-tagged E3 Ligase (His-E3)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Alexa Fluor 488 (AF488)-conjugated anti-His antibody (Acceptor)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET enabled plate reader
Procedure:
-
PROTAC Dilution: Prepare a serial dilution of the fluorescently tagged PROTAC in assay buffer.
-
Reagent Preparation: Prepare a master mix of GST-POI and His-E3 Ligase at their predetermined optimal concentrations in assay buffer. Prepare a separate master mix of Tb-anti-GST and AF488-anti-His antibodies at their optimal concentrations.[4]
-
Assay Plate Setup:
-
Protein Addition: Add the GST-POI and His-E3 Ligase master mix to all wells.[4]
-
Incubation: Gently mix and incubate the plate for 30-60 minutes at room temperature to allow for ternary complex formation.[4]
-
Antibody Addition: Add the antibody master mix to all wells.[4]
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) fluorophores.[4]
-
Data Analysis: Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm) * 10,000.[4] Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to determine the binding affinity of a fluorescently tagged PROTAC to a target protein.
Materials:
-
Fluorescently tagged PROTAC (FP probe)
-
Unlabeled PROTAC or other competitor compound
-
Target Protein (POI) or E3 Ligase
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-volume microplates
-
Plate reader with FP capabilities
Procedure:
-
Probe Concentration Determination: Determine the optimal concentration of the fluorescently tagged PROTAC that gives a stable and sufficient fluorescence signal.
-
Competitor Dilution: Prepare a serial dilution of the unlabeled PROTAC or competitor compound in assay buffer.
-
Assay Plate Setup:
-
In a black microplate, add the fluorescently tagged PROTAC at its optimal concentration to all wells.
-
Add the serial dilutions of the competitor compound.
-
Include controls for minimum polarization (probe only) and maximum polarization (probe with saturating concentration of the target protein).
-
-
Protein Addition: Add the target protein at a constant concentration (typically at or below its Kd for the fluorescent probe) to all wells except the minimum polarization control.
-
Incubation: Incubate the plate for a predetermined time to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the competitor. Fit the data to a suitable binding model to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative Quantitative Data for Ternary Complex Formation
| Assay Type | PROTAC System | Parameter | Binary Interaction (PROTAC:E3) | Binary Interaction (PROTAC:POI) | Ternary Complex | Cooperativity (α) |
| TR-FRET | dBET1:BRD4(BD1):CRBN | EC50 (nM) | - | - | 8.3 | - |
| FP | MZ1:BRD4(BD2):VHL | Kd (nM) | 29 | 1 | 22 | 1.3 |
| SPR | MZ1:BRD4(BD2):VHL | Kd (nM) | 29 | 1 | 1.3 | 22 |
Note: Cooperativity (α) is often calculated as the ratio of the binary Kd to the ternary Kd. A value greater than 1 indicates positive cooperativity.[7]
The characteristic "hook effect" is often observed in PROTAC ternary complex assays, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[9] The peak of the bell-shaped curve represents the maximal ternary complex formation.[5][6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal in TR-FRET | - Suboptimal reagent concentrations- Inactive proteins or antibodies- PROTAC does not induce complex formation | - Perform cross-titration of all proteins and antibodies- Validate protein activity- Confirm binary binding using an alternative method (e.g., FP, SPR)[4] |
| High Background Signal | - Non-specific binding of antibodies- Protein aggregation | - Increase detergent or BSA concentration in the assay buffer- Centrifuge protein stocks before use |
| No "Hook Effect" | - PROTAC concentration range is not wide enough | - Extend the PROTAC titration to higher concentrations |
Conclusion
The use of fluorescently tagged PROTACs in conjunction with biophysical assays like TR-FRET and FP provides a robust framework for characterizing the formation of the critical ternary complex.[3] These methods offer valuable insights into the binding affinities, kinetics, and cooperativity of PROTAC-induced interactions, which are essential for the rational design and optimization of this promising class of therapeutics. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivovia Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy5-PEG Linkers
Welcome to the Technical Support Center for optimizing experiments using Cy5-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a Cy5-PEG conjugate?
A Polyethylene (B3416737) Glycol (PEG) linker serves multiple crucial functions in Cy5 conjugates. Its hydrophilic nature enhances the solubility of the Cy5 dye in aqueous buffers, preventing aggregation that can lead to quenching and high background. The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance and improve the binding of the conjugated molecule to its target. Furthermore, PEGylation is known to minimize non-specific binding of proteins and other biomolecules to surfaces, thereby lowering background fluorescence and improving the signal-to-noise ratio.
Q2: How does the length of the PEG linker affect the performance of a Cy5-PEG probe?
The length of the PEG linker is a critical parameter that should be optimized empirically for each specific application. While a longer PEG linker can further reduce non-specific binding and increase solubility, it may also decrease the binding affinity of the conjugate to its target if it creates too much distance or interferes with the binding site. Conversely, a shorter linker may not provide sufficient spacing, leading to steric hindrance or increased non-specific interactions.
Q3: What are the primary causes of high background fluorescence in experiments with Cy5-PEG linkers?
High background fluorescence can originate from several sources:
-
Non-specific binding: The Cy5-PEG conjugate may bind to off-target sites on cells, tissues, or experimental surfaces.
-
Autofluorescence: Endogenous fluorophores within biological samples can emit light in the same spectral range as Cy5.
-
Probe concentration: Using a concentration of the Cy5-PEG conjugate that is too high can lead to increased non-specific binding and background.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites on the sample.
-
Inefficient washing: Failure to remove all unbound Cy5-PEG conjugate after the incubation step.
Q4: What can cause a weak or absent Cy5 signal?
A weak or no signal can be due to several factors:
-
Low probe concentration: The concentration of the Cy5-PEG conjugate may be too low for detection.
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.
-
Inefficient conjugation: The Cy5-PEG linker may not be efficiently conjugated to the target molecule.
-
Suboptimal imaging conditions: Incorrect filter sets, low laser power, or short exposure times can result in a weak signal.
-
Target abundance: The target molecule may be present at very low levels in the sample.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the specific signal.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration experiment to determine the optimal concentration of your Cy5-PEG conjugate. Start with a range of concentrations and select the one that provides the best signal-to-noise ratio.
-
Improve Blocking: Ensure adequate blocking of non-specific sites. The choice of blocking agent and incubation time is critical.
-
Enhance Washing Steps: Increase the number and duration of washing steps after incubating with the Cy5-PEG conjugate to ensure complete removal of unbound probe.
-
Address Autofluorescence: If high background persists in control samples (no Cy5-PEG probe), it is likely due to autofluorescence.
Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Incubation Time | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 minutes | A common and effective blocking agent. Ensure it is IgG-free if using anti-goat or anti-bovine secondary antibodies.[1] |
| Normal Serum | 5-10% (v/v) in PBS | 30-60 minutes | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
| Commercial Blocking Buffers | Varies | Varies | Formulated to reduce background in fluorescent applications and can offer superior performance.[2][3] |
| Fish Gelatin | 0.1-0.5% (w/v) in PBS | 30-60 minutes | A good alternative to BSA, especially when cross-reactivity with mammalian proteins is a concern.[4] |
Table 2: Methods for Reducing Autofluorescence
| Method | Protocol Summary | Advantages | Disadvantages |
| Use Far-Red Fluorophores | Select fluorophores like Cy5 that emit in the far-red spectrum. | Autofluorescence is generally lower in the far-red region of the spectrum.[5][6] | May require specialized imaging equipment. |
| Sodium Borohydride (B1222165) Treatment | Incubate fixed samples in a fresh solution of 0.1% sodium borohydride in PBS for 10-15 minutes.[5] | Effective at reducing aldehyde-induced autofluorescence. | Can have variable effects and may damage some epitopes.[7] |
| Commercial Quenching Reagents | Follow the manufacturer's protocol for applying the quenching agent. | Optimized for reducing autofluorescence from various sources with a simple workflow.[8] | Can be more expensive than other methods. |
| Spectral Unmixing | Use a confocal microscope with a spectral detector to separate the Cy5 signal from the autofluorescence spectrum. | Can effectively remove autofluorescence signal post-acquisition. | Requires specialized equipment and software. |
Issue 2: Weak or No Cy5 Signal
A faint or absent signal can be equally frustrating. The following steps can help identify and resolve the issue.
Troubleshooting Steps:
-
Verify Probe Concentration and Activity: Ensure the Cy5-PEG conjugate is used at an appropriate concentration and has not degraded.
-
Optimize Staining Protocol: Review and optimize incubation times and temperatures for your specific target.
-
Minimize Photobleaching: Protect your sample from excessive light exposure.
-
Check Conjugation Efficiency: Confirm that the Cy5-PEG linker is successfully attached to your molecule of interest.
Table 3: Strategies to Mitigate Weak or No Signal
| Potential Cause | Recommended Solution |
| Probe Concentration Too Low | Perform a titration experiment to find the optimal concentration.[1] |
| Photobleaching | Use an anti-fade mounting medium. Minimize exposure to excitation light during imaging.[9] |
| Inefficient Conjugation | Verify the conjugation reaction using techniques like SDS-PAGE or mass spectrometry. Ensure optimal pH and molar ratios during the conjugation reaction.[10] |
| Low Target Abundance | Consider signal amplification techniques, such as using a secondary antibody conjugated with multiple Cy5 molecules. |
| Incorrect Imaging Settings | Ensure the correct excitation and emission filters for Cy5 are being used (typically around 650 nm excitation and 670 nm emission). Optimize laser power and exposure time.[10] |
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
This protocol provides a general workflow for staining adherent cells with a Cy5-PEG conjugated antibody.
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.
-
Primary Antibody Incubation: Dilute the Cy5-PEG conjugated primary antibody to its optimal concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unbound antibody.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.
Protocol 2: Cy5-PEG-NHS Ester Conjugation to an Antibody
This protocol describes the conjugation of a Cy5-PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines of an antibody.
-
Antibody Preparation: Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer, such as PBS (pH 7.4-8.5).
-
PEG-Cy5-NHS Ester Preparation: Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy5-PEG-NHS ester to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unconjugated Cy5-PEG-NHS ester and quenching reagent from the conjugated antibody using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: Troubleshooting logic for high background fluorescence.
Caption: Workflow for Cy5-PEG-NHS ester conjugation to an antibody.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. ibidi.com [ibidi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
photostability issues with N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a derivative of the cyanine (B1664457) dye Cy5. It is functionalized with two polyethylene (B3416737) glycol (PEG) chains: a methoxy-terminated PEG9 chain and a propargyl-terminated PEG8 chain. The propargyl group allows for "click" chemistry reactions. Cy5 is a far-red fluorescent dye.[1][2]
Key Spectral Properties:
-
Excitation Maximum: ~649 nm[1][]
-
Emission Maximum: ~667 nm[1][]
-
Extinction Coefficient: 232,000 cm⁻¹M⁻¹[1]
Q2: What is photobleaching and why is it a concern for Cy5 dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4] This process leads to a loss of fluorescence signal. Cy5 and other cyanine dyes are susceptible to photobleaching, particularly in the presence of oxygen.[5][6] The excited state of the dye can react with molecular oxygen to produce reactive oxygen species that, in turn, can destroy the fluorophore.[6]
Q3: How does the PEGylation in this compound affect its photostability?
While direct comparative data for this specific molecule is limited, PEGylation is generally known to enhance the photostability of fluorescent dyes.[7][8] The PEG chains can create a protective "cloud" around the fluorophore, shielding it from interaction with reactive oxygen species and other molecules in the environment that can cause quenching or photobleaching.[7] This can lead to a longer fluorescence lifetime and a greater total number of photons emitted before photobleaching.
Q4: What are common causes of rapid photobleaching of this dye in my experiments?
Several factors can contribute to the rapid photobleaching of Cy5 dyes:
-
High Excitation Laser Power: Using a laser intensity that is higher than necessary will accelerate photobleaching.
-
Prolonged Exposure to Light: Continuous or repeated exposure of the sample to the excitation light will lead to faster signal decay.
-
Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching for cyanine dyes.[5][6]
-
Suboptimal Imaging Buffer: The chemical composition of the imaging buffer can significantly impact dye stability. Certain components can quench fluorescence or promote photobleaching.
Q5: How can I improve the photostability of this compound in my experiments?
Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Conditions: Use the lowest possible laser power and the shortest exposure times that provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavenging systems into your imaging media.[4][9]
-
Deoxygenate Solutions: For in vitro experiments, deoxygenating the buffer can significantly improve photostability.[5]
-
Conjugate Photostabilizers: Covalently linking triplet-state quenchers like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 has been shown to dramatically enhance photostability.[5][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of fluorescence signal during imaging | High laser power, prolonged exposure, presence of oxygen. | Reduce laser power to the minimum required. Decrease exposure time or use a more sensitive detector. Use an antifade mounting medium or an oxygen scavenging system in the imaging buffer.[9] |
| High background fluorescence | Non-specific binding of the dye conjugate, autofluorescence from the sample or medium. | Use appropriate blocking agents (e.g., BSA, serum). Use a spectrally compatible mounting medium with low autofluorescence. |
| Signal bleed-through into other channels (e.g., Cy3) | "Photoblueing" effect where intense illumination causes a spectral shift of Cy5 to shorter wavelengths. | Use the lowest possible laser power.[9] Image the Cy5 channel last in sequential imaging protocols.[9] |
Quantitative Data on Photostability
Table 1: Photobleaching Lifetimes of Cy5 with Different Photostabilizers
| Photostabilizing Agent | Mean Photobleaching Lifetime (s) | Fold Improvement vs. Unprotected Cy5 |
| Unprotected Cy5 | 5.6 | 1.0 |
| Cy5 + Trolox (in solution) | ~10-15 | ~1.8 - 2.7 |
| Cy5-Trolox Conjugate | ~25-30 | ~4.5 - 5.4 |
| Cy5-COT Conjugate | ~35-40 | ~6.3 - 7.1 |
| Cy5-NBA Conjugate | ~20-25 | ~3.6 - 4.5 |
| Data synthesized from single-molecule TIRF microscopy experiments. Conditions: aqueous PBS buffer (pH 7.4), absence of oxygen, continuous 640 nm excitation at ~50 W/cm². Data is approximate and derived from fluorescence decay curves.[9] |
Table 2: Effect of Oxygen Scavenging on Cy5 Photostability
| Condition | Mean Photobleaching Lifetime (s) | Fold Improvement vs. No Scavenger |
| No Oxygen Scavenger | ~2-5 | 1.0 |
| With Oxygen Scavenger | ~15-30 | ~3 - 15 |
| Data is illustrative and can vary significantly based on the specific oxygen scavenging system and experimental conditions. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol outlines a general method for comparing the photostability of your PEGylated Cy5 conjugate under different conditions.
Materials:
-
This compound conjugated to your molecule of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Imaging buffer (e.g., PBS).
-
Antifade reagent or oxygen scavenging system (e.g., glucose oxidase/catalase).
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 640 nm) and emission filter (e.g., 660 nm long-pass).
-
Imaging slides/dishes.
Procedure:
-
Sample Preparation:
-
Immobilize your Cy5-conjugated molecule on a glass slide or coverslip. Ensure a consistent concentration across all samples to be compared.
-
Prepare samples in at least two different buffers: one standard imaging buffer (e.g., PBS) and one with an antifade reagent or oxygen scavenger.
-
-
Microscope Setup:
-
Turn on the microscope and laser. Allow them to warm up for stable output.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the laser power to a fixed, moderate level that will be used for all measurements.
-
Configure the acquisition software for a time-lapse experiment.
-
-
Image Acquisition:
-
Focus on a region of the sample.
-
Begin the time-lapse acquisition, continuously illuminating the sample with the excitation laser.
-
Acquire images at regular intervals (e.g., every 1-5 seconds) until the fluorescence signal has significantly decayed.
-
Repeat the acquisition for multiple regions of the same sample and for each different buffer condition.
-
-
Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity of the region of interest (ROI) in each frame.
-
Subtract the background fluorescence from each measurement.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
-
Compare the photobleaching lifetimes under the different buffer conditions.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Caption: A logical workflow for troubleshooting rapid photobleaching of Cy5 dyes.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. emsdiasum.com [emsdiasum.com]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of Cy5 in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Cy5 photobleaching during live-cell imaging experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter with Cy5 photobleaching and offers actionable solutions.
Problem: My Cy5 signal is fading rapidly during image acquisition.
Answer: Rapid signal loss is a primary indicator of photobleaching. Here are several potential causes and their solutions:
| Possible Cause | Recommended Solution |
| High Excitation Intensity | Reduce the laser power to the lowest possible level that still provides a detectable signal. Use neutral density filters to attenuate the light source if precise power control is limited. |
| Prolonged Exposure Time | Minimize the duration of light exposure for each image. Use the shortest exposure time that yields an acceptable signal-to-noise ratio. Avoid unnecessary continuous illumination when not acquiring images. |
| Excessive Molecular Oxygen | Implement an oxygen scavenging system in your imaging medium. Commonly used systems include enzymatic scavengers like Glucose Oxidase/Catalase (GLOX) or chemical scavengers.[1] |
| Suboptimal Imaging Buffer | Ensure the pH of your imaging buffer is stable and within the optimal range for Cy5 (typically pH 7.0-8.0). Avoid buffers containing components known to quench fluorescence. |
| Inappropriate Microscope Settings | Use an objective with a high numerical aperture (NA) to maximize light collection efficiency. Ensure you are using the correct excitation and emission filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm). |
Problem: I'm observing signal in channels other than the Cy5 channel (e.g., green or yellow channels).
Answer: This phenomenon, known as "photoblueing," can occur with Cy5 under intense illumination, where the dye is photoconverted to a species that emits at shorter wavelengths.
| Possible Cause | Recommended Solution |
| High Laser Power | Reduce the excitation laser power to the minimum required for a good signal. |
| Imaging Sequence | If performing multi-channel imaging, acquire the Cy5 channel last to minimize the impact of photoblueing on other channels. |
| Use of Antioxidants | Simple additives like Vitamin C (ascorbic acid) to the imaging buffer can help prevent photoblueing. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to Cy5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5, upon exposure to excitation light.[2] When a Cy5 molecule absorbs light, it enters a high-energy excited state. From this state, it can transition to a long-lived, highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), which chemically damage the fluorophore, rendering it non-fluorescent.
Q2: What are antifade reagents and how do they work for live-cell imaging?
A2: Antifade reagents are compounds added to the imaging medium to reduce photobleaching. For live-cell imaging, these reagents must be non-toxic and cell-permeable. They primarily work through two mechanisms:
-
Triplet State Quenchers: These molecules, such as Trolox (a vitamin E analog), directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen. This process often involves electron transfer.
-
Reactive Oxygen Species (ROS) Scavengers: These molecules, which include antioxidants like ascorbic acid and Trolox, neutralize the damaging ROS generated during the photobleaching process.[2]
Q3: Which commercial antifade reagent should I choose for Cy5 live-cell imaging?
A3: Several commercial reagents are available, each with its own formulation and advantages. The optimal choice may depend on your specific cell type and experimental conditions.
| Product | Mechanism of Action | Key Features |
| ProLong™ Live Antifade Reagent | Based on Oxyrase™ antioxidant technology, it contains enzymes that metabolize elements causing photobleaching.[3][4] | Protects a wide range of dyes and fluorescent proteins with minimal effect on cell viability for up to 48 hours.[4] |
| VectaCell™ Trolox Antifade Reagent | A stable formulation of the antioxidant Trolox and its oxidized form, Trolox quinone.[5] | Cell-permeable vitamin E analog that acts as a potent ROS scavenger.[5] |
Q4: How do I choose between an antifade reagent and an oxygen scavenging system?
A4: Antifade reagents and oxygen scavenging systems are not mutually exclusive and are often used together for maximum protection.
-
Antifade reagents like Trolox directly quench the excited triplet state of the fluorophore and scavenge ROS.
-
Oxygen scavenging systems (e.g., GLOX) work by enzymatically removing dissolved oxygen from the imaging medium, thereby preventing the formation of ROS in the first place.
For demanding applications with high illumination intensity or long acquisition times, a combination of both is often the most effective strategy.
Quantitative Data on Photoprotective Agents
The effectiveness of various photoprotective strategies can be quantified by measuring the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
Table 1: Comparison of Cy5 Photostability with Different Antifade Agents
| Condition | Photobleaching Half-life (s) | Fold Improvement vs. No Additive | Notes |
| Cy5 only (in buffer) | ~5 | 1 | Baseline measurement. |
| + 1 mM Trolox | ~25-60 | 5-12 | A common and effective antioxidant.[6] |
| + ProLong™ Live Antifade Reagent | Significantly Increased | Varies by experiment | Protects a broad range of fluorophores with low cytotoxicity.[3][4] |
| + VectaCell™ Trolox | Significantly Increased | Varies by experiment | A commercially available Trolox formulation for live-cell imaging.[5] |
Note: These values are approximate and can vary significantly based on experimental conditions such as laser power, exposure time, and cell type.
Experimental Protocols
Protocol 1: Using Trolox as an Antifade Reagent in Live-Cell Imaging
-
Prepare a 100 mM Trolox stock solution: Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 100% ethanol. Store at -20°C in small aliquots, protected from light.
-
Prepare the imaging medium: Just before imaging, dilute the 100 mM Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration of 0.1 to 1 mM.
-
Equilibrate the cells: Replace the culture medium of your Cy5-labeled cells with the Trolox-containing imaging medium. Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 to allow for equilibration.
-
Image the cells: Proceed with your live-cell imaging experiment, keeping excitation light exposure to a minimum.
Protocol 2: Preparation and Use of a Glucose Oxidase and Catalase (GLOX) Oxygen Scavenging System
This protocol is adapted for live-cell imaging and should be prepared fresh before each experiment.
-
Prepare Stock Solutions:
-
Glucose Stock (10% w/v): Dissolve 1 g of D-glucose in 10 mL of your imaging buffer base (e.g., HEPES-buffered saline). Filter-sterilize and store at 4°C.
-
Glucose Oxidase Stock (10 mg/mL): Dissolve glucose oxidase in your imaging buffer base.
-
Catalase Stock (3.5 mg/mL): Dissolve catalase in your imaging buffer base.
-
-
Prepare the GLOX Imaging Medium:
-
To your live-cell imaging medium, add the stock solutions to the following final concentrations:
-
Glucose: 0.5% (w/v)
-
Glucose Oxidase: 20-50 µg/mL
-
Catalase: 10-20 µg/mL
-
-
Gently mix the solution.
-
-
Cell Incubation and Imaging:
-
Replace the culture medium with the freshly prepared GLOX imaging medium.
-
Proceed with imaging immediately. The oxygen scavenging effect is most potent shortly after preparation.
-
Visualizations
Photobleaching and Protective Mechanisms
The following diagram illustrates the process of Cy5 photobleaching and the points at which antifade reagents and oxygen scavengers intervene.
Caption: Simplified Jablonski diagram of Cy5 photobleaching.
Troubleshooting Workflow
This decision tree can guide you through troubleshooting common Cy5 photobleaching issues.
Caption: A decision tree for troubleshooting Cy5 photobleaching.
Impact of Photobleaching on Cellular Signaling
Photobleaching-induced reactive oxygen species (ROS) can interfere with cellular signaling pathways. The diagram below illustrates how ROS can activate the MAPK signaling cascade, a crucial pathway in cell proliferation, differentiation, and stress response.
Caption: ROS from Cy5 photobleaching can activate the MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with PEGylated Alkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with PEGylated alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in click chemistry reactions involving PEGylated alkynes?
Low yields in CuAAC reactions with PEGylated alkynes can be attributed to several factors, including:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, which is a primary cause of low reaction yields.[1][2] This can be mitigated by using freshly prepared reagents and deoxygenating the reaction mixture.[2]
-
Alkyne Homodimerization: In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes.[1] This side reaction consumes the starting material and reduces the yield of the desired product.[1]
-
Impure Reagents: Contaminants in the PEGylated alkyne, azide-containing molecule, or solvents can poison the copper catalyst and hinder the reaction.[2][3] It is crucial to verify the purity of all reagents before use.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate solvent choice, or non-optimal temperature can all lead to reduced yields.[2]
-
PEG Aggregation: High concentrations of PEG reagents can lead to aggregation and precipitation, particularly in aqueous solutions, which can impede the reaction.[1]
Q2: How does the PEG chain length affect the click reaction?
The length of the polyethylene (B3416737) glycol (PEG) chain can influence the physical properties of the reactants and products. Longer PEG chains can increase the swelling ability in organic solvents and enhance thermal stability.[4][5] However, longer chains might also lead to a more flexible network, which could potentially impact reaction kinetics.[4][5] In some cases, a higher PEG chain length has been associated with a lower encapsulation capacity for certain molecules, possibly due to steric hindrance.[6]
Q3: What is the role of a ligand in the CuAAC reaction, and which one should I use?
Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[3] For reactions conducted in aqueous environments, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3] A ligand-to-copper ratio of 1:1 to 5:1 is generally optimal.[3]
Q4: What are the ideal stoichiometric ratios for reactants and catalyst components?
While a 1:1 stoichiometric ratio of alkyne to azide (B81097) is theoretically ideal, using a slight excess (1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[3] The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%.[3][7] A freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), is also essential.[3]
Q5: How can I purify my PEGylated product after the reaction?
Purification of PEGylated products can be challenging due to the potential for a heterogeneous reaction mixture.[8] Common and effective purification techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[1][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be useful if the PEGylated product has a different charge from the starting materials.[1][]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and can provide high-resolution purification.[10]
-
Dialysis and Ultrafiltration: These methods are useful for removing small molecule impurities like excess catalyst and ligands.[1][8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues that lead to low yields in CuAAC reactions with PEGylated alkynes.
Problem: Low or No Product Formation
A systematic approach to troubleshooting is often the most effective. The following workflow can help identify the root cause of low reaction yield.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Problem: Precipitate Formation During Reaction
The formation of a precipitate during the reaction can be due to several factors.
Caption: A decision tree for addressing precipitate formation.
Data Presentation
Table 1: Recommended Reaction Parameters for CuAAC with PEGylated Alkynes
| Parameter | Recommended Range | Notes | Citations |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of the less valuable or more accessible reagent can improve yield. | [3] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for more challenging substrates. | [3] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Always use a freshly prepared solution. | [3] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and to accelerate the reaction. For THPTA, a 5:1 ratio is often recommended. | [3][7] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates. | [3] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate the reaction, but be mindful of potential side reactions. | [3] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by LC-MS or TLC. | [2][3] |
Experimental Protocols
Optimized Protocol for CuAAC Reaction with a PEGylated Alkyne
This protocol provides a general guideline for performing a CuAAC reaction. Optimization may be required for specific substrates.
1. Reagent Preparation:
-
Prepare stock solutions of your PEGylated alkyne and azide-containing molecule in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4) or an appropriate solvent system (e.g., water/DMSO or water/t-BuOH).[2][7]
-
Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.[2]
-
Prepare a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in degassed water.[1][11]
2. Reaction Setup:
-
In a suitable reaction vessel, combine the PEGylated alkyne and azide solutions.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If necessary, sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes and then seal the vessel to maintain an inert atmosphere.[2]
3. Incubation:
-
Stir the reaction at room temperature for 1-24 hours.[2]
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.[2]
4. Workup and Purification:
-
Upon completion, the reaction can be quenched if necessary.
-
Purify the PEGylated product using a suitable method such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reversed-Phase HPLC (RP-HPLC).[1][][10]
General Workflow for Purification of PEGylated Molecules
Caption: A general chromatographic workflow for the purification of PEGylated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How does the chain length of PEG functionalized at the outer surface of mesoporous silica nanoparticles alter the uptake of molecules? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
non-specific binding of PEGylated Cy5 probes to cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of your PEGylated Cy5 probes and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with PEGylated Cy5 probes?
A: Non-specific binding is the undesirable adhesion of probes to surfaces or molecules without a specific, intended interaction.[1] For PEGylated Cy5 probes, this can lead to several issues:
-
Increased Background Signal: Non-specific binding of the Cy5 probe to cells or the substrate increases background noise, which reduces the signal-to-noise ratio and can lead to false-positive results.[1][2]
-
Inaccurate Quantification: In analytical techniques, non-specific binding can cause an overestimation of the target molecule.[1]
-
Reduced Efficacy: If the probe binds to off-target sites, fewer probes are available to bind to the intended target, potentially reducing the specific signal.[1]
Q2: I thought PEGylation was supposed to prevent non-specific binding. Why does it still occur?
A: Polyethylene glycol (PEG) is used to create a hydrophilic barrier around a molecule to reduce non-specific binding.[1][3] However, its effectiveness can be influenced by several factors:
-
Hydrophobicity of the Dye: The Cy5 dye itself is hydrophobic, which is a major determinant for non-specific binding to substrates and cell membranes.[2][4] This property can sometimes counteract the hydrophilic effect of the PEG linker.
-
PEG Chain Properties: The length and density of the PEG chains are critical. A PEG molecular weight of 2 kDa or higher is generally required to effectively shield surfaces from protein adsorption.[5] If the PEG layer is too short or not dense enough, hydrophobic or charged regions of the probe can still interact with the cell surface.
-
The "PEG Dilemma": A very dense and long PEG layer, while excellent at preventing non-specific binding, can sometimes sterically hinder the probe from accessing its intended target on the cell surface.[1][6]
-
Charge Interactions: The Cy5 dye can carry multiple negative charges, which can lead to electrostatic, non-specific binding to positively charged areas on the cell surface or substrate.[7][8]
Q3: Is there something specific about the Cy5 dye that causes issues?
A: Yes, the indocarbocyanine (Cy5) dye has been reported to cause non-specific binding, particularly to cells that express Fc receptors (FcR), such as monocytes, macrophages, and B cells.[9][10] This interaction is independent of the antibody or ligand the probe is conjugated to and can create significant background in flow cytometry and imaging experiments.[9]
Troubleshooting Guide
Issue 1: I'm seeing high background fluorescence across all my cells, even the negative controls.
This is a classic sign of non-specific binding. Here are the potential causes and solutions to address it.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the PEGylated Cy5 probe may be too high. Perform a titration experiment to find the optimal concentration that provides the best signal-to-noise ratio.[1][10] |
| Ineffective Blocking | The blocking step is insufficient to cover all non-specific binding sites on the cells. Try increasing the concentration or incubation time of your blocking agent. Consider switching to a different blocking agent (see table below). Commonly used agents include Bovine Serum Albumin (BSA), casein, and commercial protein-free blockers.[11][12][13] |
| Probe Aggregation | The PEGylated probes may be aggregating, leading to larger complexes that bind non-specifically. Centrifuge your probe solution at high speed immediately before use to pellet any aggregates. You can also characterize the stability of your probe in your experimental buffer using Dynamic Light Scattering (DLS).[1] |
| Hydrophobic/Electrostatic Interactions | The inherent properties of the probe are causing it to stick to the cells. Modify your buffers by adding a non-ionic surfactant (e.g., 0.05% Tween-20) to disrupt hydrophobic interactions or by increasing the salt concentration (e.g., up to 500 mM NaCl) to shield electrostatic interactions.[7][13][14] |
| Cy5-Specific Fc Receptor Binding | If you are working with immune cells like monocytes or macrophages, the Cy5 dye may be binding directly to Fc receptors.[9] Use a commercial Fc receptor blocking reagent or add phosphorothioate (B77711) oligodeoxynucleotides to your buffer, which have been shown to reduce this specific type of non-specific binding.[9][10] |
Issue 2: My specific signal is weak, and the signal-to-noise ratio is poor.
This can occur when high background noise obscures a genuine but weak signal. The primary goal is to lower the background while preserving or enhancing the specific signal.
| Potential Cause | Recommended Solution |
| High Background Noise | High background is masking your specific signal. Implement all the solutions from "Issue 1" to reduce the non-specific binding. This is the most critical step. |
| Insufficient Washing | Unbound or weakly bound probes have not been adequately washed away. Increase the number of washing steps (e.g., from 3 to 5) and/or the duration of each wash. Ensure you are using a wash buffer that contains a mild detergent like Tween-20.[15] |
| Steric Hindrance (The "PEG Dilemma") | The PEG layer on your probe may be too dense or long, preventing it from efficiently binding to its target.[1] If you have access to probes with different PEG linkers (e.g., lower molecular weight), testing these may improve specific binding. This involves a trade-off, as reducing PEGylation might increase non-specific interactions.[1] |
Data Presentation: Efficacy of Blocking Strategies
The following table summarizes quantitative data on the effectiveness of various methods for reducing non-specific binding.
| Method | Experimental System | Result | Reference |
| PEG Modification | Sandwich immunoassay on a polyacrylate hydrogel | Addition of PEG-diacrylate reduced non-specific protein binding by 10-fold and increased specific binding by 6-fold . | [3] |
| PEG Molecular Weight | PLA Nanoparticles | Increasing PEG molecular weight up to 5 kDa resulted in a ~75% decrease in protein adsorption compared to non-PEGylated nanoparticles. No further benefit was seen with MW >5 kDa. | [5] |
| Buffer Additive (NaCl) | Surface Plasmon Resonance (SPR) | Adding 200 mM NaCl to the buffer produced a shielding effect that significantly reduced non-specific binding of a charged analyte (rabbit IgG) to the sensor surface. | [13] |
| Blocking Agent Comparison | ELISA on high-binding microplates | Casein (CN) and Non-Fat Dry Milk (NFDM) showed a significantly better blocking effect (lower non-specific absorbance) compared to Fish Gelatin (FG) and Bovine Serum Albumin (BSA). | [15] |
Visualizations
Troubleshooting Workflow for Non-Specific Binding
Caption: A troubleshooting workflow for diagnosing and resolving non-specific binding issues.
Mechanism of Probe Binding to Cell Surface
Caption: Specific vs. non-specific binding mechanisms of a PEGylated Cy5 probe.
Experimental Protocols
Protocol: Minimizing Non-Specific Binding in Cell Staining
This protocol provides a robust methodology for staining cells with PEGylated Cy5 probes, incorporating steps to minimize background signal.
1. Preparation of Buffers and Reagents
-
Blocking & Antibody Dilution Buffer: Phosphate-Buffered Saline (PBS) containing:
-
Wash Buffer: PBS with 0.05% Tween-20.
-
PEGylated Cy5 Probe: Reconstitute as per manufacturer's instructions. Immediately before use, centrifuge at >10,000 x g for 10 minutes to pellet any aggregates. Use only the supernatant.
2. Cell Preparation
-
Culture and treat cells as required by your experimental design.
-
Harvest cells and wash them once with cold PBS.
-
For adherent cells, fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by three washes with PBS.
-
If intracellular targets are being stained, permeabilize the cells with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 or saponin) for 10-15 minutes.[18]
3. Blocking Step
-
Resuspend the cell pellet in 1 mL of Blocking Buffer.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is critical for saturating non-specific binding sites on the cells.[12]
-
(Optional for FcR-expressing cells): Add a commercial Fc receptor blocking reagent during this step, following the manufacturer's protocol.[10]
4. Probe Incubation
-
Dilute the centrifuged PEGylated Cy5 probe to its optimal concentration (pre-determined by titration) in the Blocking & Antibody Dilution Buffer.
-
Pellet the cells from the blocking step and resuspend them in the diluted probe solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may vary depending on the probe's affinity.
5. Washing Step
-
Pellet the cells by centrifugation.
-
Remove the supernatant and resuspend the cells in 1 mL of Wash Buffer.
-
Repeat the wash step 3 to 5 times to ensure all unbound and weakly bound probes are removed. Thorough washing is crucial for a low background.
6. Analysis
-
Resuspend the final cell pellet in a suitable buffer for analysis (e.g., PBS for microscopy or FACS buffer for flow cytometry).
-
Proceed with your imaging or flow cytometry protocol. Remember to include proper controls:
-
Unstained Cells: To assess autofluorescence.
-
Isotype Control (if applicable): A probe with the same fluorophore and PEG linker but lacking specific binding capability, used at the same concentration as the primary probe.
-
Blocking Control: Cells stained without the blocking step to confirm the efficacy of your blocking buffer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Steric Hindrance Effects of Long PEG Linkers in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the steric hindrance effects of long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC molecule?
A1: The linker is a critical structural component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the necessary first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3] The linker's length, chemical composition, flexibility, and attachment points are all crucial parameters that dictate the overall efficacy of the PROTAC.[1][3][4]
Q2: What is steric hindrance in the context of PROTACs and how do PEG linkers help?
A2: In PROTACs, steric hindrance refers to the spatial interference or "clash" between the target protein and the E3 ligase that prevents the formation of a stable and productive ternary complex.[5][6] This issue often arises when the linker is too short, forcing the two large protein structures into an incompatible orientation.[5][7]
PEG linkers, which are flexible chains of repeating ethylene (B1197577) glycol units, act as spacers to overcome this challenge.[5] By systematically increasing the length of the PEG linker, researchers can create more distance between the two proteins, alleviating steric clashes and allowing them to adopt a favorable binding orientation for efficient ubiquitin transfer.[5]
Q3: How does the length of a PEG linker specifically impact PROTAC efficacy and potency?
A3: The length of the PEG linker is a critical determinant of a PROTAC's efficacy and potency, often measured by Dmax (maximum degradation) and DC50 (concentration for 50% degradation), respectively.[5]
-
Too Short: A short linker can lead to steric hindrance, preventing the formation of a stable ternary complex and resulting in poor or no protein degradation.[1][5][8]
-
Too Long: An excessively long and flexible linker might result in an unstable or non-productive ternary complex.[1][9] While the proteins are brought into proximity, the orientation may be incorrect, or the distance may be too great for the E3 ligase to efficiently transfer ubiquitin to the target protein's lysine (B10760008) residues.[1][7][10]
-
Optimal Length: An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, leading to potent degradation.[1][8] This optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[1][11]
Q4: What is the "hook effect" and how does it relate to long PEG linkers?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein diminishes at high PROTAC concentrations.[2][9][12] This results in a characteristic "bell-shaped" curve.[12] The effect occurs because at excessively high concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9][12] While crucial for efficacy, excessively long and flexible linkers can sometimes exacerbate the hook effect by increasing the entropic penalty of forming a stable ternary complex, making the formation of binary complexes more favorable at high concentrations.[12]
Q5: How does PEG linker length affect the physicochemical properties of a PROTAC?
A5: The length of the PEG linker significantly influences key physicochemical properties:[9]
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[9][13]
-
Permeability: There is a trade-off between linker length and cell permeability. Longer PEG linkers increase molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[9][10] However, the flexibility of PEG linkers may allow them to adopt folded conformations that shield polar groups, potentially aiding cell entry.[10]
-
Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be advantageous for achieving a productive ternary complex. However, excessive flexibility can lead to a high entropic penalty upon binding, potentially reducing potency.[9][14]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding to both the target and the E3 ligase, but little to no degradation in cellular assays.
This is a classic indicator that ternary complex formation is impaired, often due to steric hindrance.[6]
| Possible Cause | Suggested Solution & Rationale |
| Suboptimal Linker Length | Vary Linker Length: The most direct approach is to synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[6][9] This allows for the empirical determination of the optimal distance and flexibility required to alleviate steric clashes for your specific protein pair.[1] |
| Inefficient Ternary Complex Formation | Assess Ternary Complex Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ to directly measure the formation and stability of the ternary complex.[5][6] This will confirm if the issue lies at the complex formation stage. |
| Unfavorable Ternary Complex Geometry | Change Linker Attachment Points: The "exit vector" where the linker connects to the ligands is crucial.[6] Altering the attachment point on the target-binding warhead or the E3 ligase ligand can fundamentally change the geometry of the ternary complex and may relieve unfavorable protein-protein interactions.[5][6] |
| Negative Cooperativity | Measure Cooperativity (α): Biophysical assays can determine the cooperativity factor. A value less than 1 indicates negative cooperativity, where the binding of one protein hinders the binding of the other.[6] Modifying linker composition (e.g., introducing more rigid elements) or changing attachment points can help overcome this.[5][15] |
Issue 2: I am observing a significant "hook effect" at higher PROTAC concentrations.
This indicates that at high concentrations, unproductive binary complexes are forming preferentially over the productive ternary complex.[6][12]
| Possible Cause | Suggested Solution & Rationale |
| Excess Binary Complex Formation | Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., 1 pM to 10 µM) to fully characterize the bell-shaped curve.[2][15] This ensures you identify the true optimal concentration and don't misinterpret a potent compound as inactive by only testing at high concentrations.[12] |
| Suboptimal Linker Design | Optimize Linker Composition: The linker's properties can influence the stability of binary vs. ternary complexes. Synthesize and test PROTACs with linkers of varying lengths and rigidity.[16] More rigid linkers can sometimes pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially reducing the hook effect.[16] |
| Confirmation of Mechanism | Directly Assess Ternary Complex Formation: Use assays like Co-Immunoprecipitation (Co-IP) or NanoBRET™ to measure the levels of the ternary complex across the same concentration range.[16] A decrease in the ternary complex signal at high PROTAC concentrations would confirm the mechanism of the hook effect.[16] |
Issue 3: My PROTAC with a long PEG linker shows poor solubility or cell permeability.
This is a common challenge due to the "beyond Rule of 5" properties of many PROTACs.[10]
| Possible Cause | Suggested Solution & Rationale |
| Poor Aqueous Solubility | Increase PEG Length: If solubility is the primary issue and permeability is not yet a concern, adding more ethylene glycol units can enhance hydrophilicity.[10] Alternatively, introduce more polar functional groups on the ligands if possible.[10] |
| Poor Cell Permeability | Balance Linker Composition: Synthesize hybrid linkers that contain both hydrophilic PEG units and more hydrophobic alkyl chains to balance properties.[10] |
| Optimize Linker Length: A shorter PEG linker may be more favorable for permeability. It's a trade-off between solubility and the ability to cross the cell membrane.[10] | |
| Confirm Intracellular Target Engagement: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC is reaching its target inside the cell.[15] This helps differentiate permeability issues from other problems. |
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies to illustrate this critical relationship.
Table 1: Effect of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC Linker (PEG Units) | DC₅₀ (nM) in Ramos Cells | Dₘₐₓ (%) | Reference |
| 4 | >1000 | <20 | Illustrative data based on trends in[1][14] |
| 6 | 50 | ~90 | Illustrative data based on trends in[1][14] |
| 8 | 10 | >95 | Illustrative data based on trends in[1][14] |
| 12 | 25 | >95 | Illustrative data based on trends in[1][14] |
| Note: This table presents illustrative data compiled from general trends reported in the literature. Actual values are highly system-dependent. |
Table 2: Effect of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker (Total Atoms) | IC₅₀ (µM) in MCF7 Cells | % ERα Degraded (at 10 µM) | Reference |
| 12 | >100 | <10 | Illustrative data based on trends in[1][7] |
| 16 | 26 | ~85 | Illustrative data based on trends in[1][7] |
| 20 | 55 | ~60 | Illustrative data based on trends in[1][7] |
| Note: This table presents illustrative data compiled from general trends reported in the literature. The optimal linker length for this system was found to be 16 atoms.[1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[17]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control.
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[17]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[17] Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][17]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This biophysical technique provides quantitative data on the formation, stability, and cooperativity of the ternary complex.[1]
Materials:
-
SPR instrument and sensor chip (e.g., Series S Sensor Chip SA for capturing biotinylated protein).
-
Purified, biotinylated E3 ligase (e.g., VHL or CRBN complex).
-
Purified target protein (POI).
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare serial dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[5] This provides a crucial baseline measurement.
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This is typically measured in a separate experiment where the POI is immobilized, or in solution if one of the binding partners is tagged.
-
-
Ternary Complex Formation Analysis:
-
Prepare serial dilutions of the target protein (POI) in running buffer.
-
For each POI concentration, add a constant, saturating concentration of the PROTAC.
-
Inject the POI/PROTAC mixtures over the immobilized E3 ligase surface.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the kinetics (ka, kd) and affinity (KD) of the ternary complex. The cooperativity (alpha, α) can be calculated by comparing the affinity of the POI to the E3-PROTAC binary complex versus its affinity to the E3 ligase alone. An alpha value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC-induced ternary complex is productive and can mediate the ubiquitination of the target protein.[18]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Recombinant, purified target protein (POI).
-
Ubiquitin and ATP.
-
PROTAC compound and vehicle control (DMSO).
-
Reaction buffer.
Procedure:
-
Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction might include:
-
Reaction Buffer
-
E1 Enzyme (e.g., 50 nM final concentration)
-
E2 Enzyme (e.g., 200 nM final concentration)
-
E3 Ligase (e.g., 100 nM final concentration)
-
Target Protein (e.g., 200 nM final concentration)
-
Ubiquitin (e.g., 10 µM final concentration)
-
PROTAC (desired concentration, e.g., 10 µM) or DMSO vehicle.[18]
-
ATP (e.g., 2 mM final concentration)
-
-
Controls: It is essential to set up negative controls to validate the results:[18]
-
No E1: To confirm the reaction is ATP and E1-dependent.
-
No E3: To confirm the reaction is E3-dependent.
-
No PROTAC: To demonstrate that ubiquitination is PROTAC-dependent.
-
-
Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for 1-2 hours.[18]
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.[18]
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific to the target protein.[18]
-
PROTAC-mediated ubiquitination will be evident by the appearance of a ladder of higher molecular weight bands above the unmodified POI band, representing the addition of one or more ubiquitin molecules.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Impact of Linker Length on Ternary Complex Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3][4][5] This complex is essential for the subsequent transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][6]
The length of the linker is a crucial parameter because it dictates the geometry, stability, and productivity of this ternary complex.[1][7]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase and inhibiting ternary complex formation.[1][4][5][7][]
-
Too Long: Conversely, a linker that is too long or overly flexible might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][4][9] This can lead to an unstable complex with decreased potency, potentially due to a higher entropic penalty upon binding.[5][7]
Therefore, the optimal linker length must be determined empirically for each specific POI and E3 ligase pair.[5][9]
Q2: Is there an "ideal" linker length for a PROTAC?
A2: There is no single "ideal" linker length; it is highly dependent on the specific target protein and E3 ligase pair and must be determined experimentally.[9][10] However, general ranges have been observed. For example, studies on PROTACs targeting TBK1 showed that degradation was not evident with linkers shorter than 12 atoms, but those with lengths between 12 and 29 atoms were effective.[3] For other systems, linkers of 5-15 atoms are common.[] A typical starting point for optimization is to synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of PEG or alkyl units) and evaluate their degradation efficiency.[9][11]
Q3: How does linker length influence the "hook effect"?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10][12] This occurs because excess PROTAC molecules form non-productive binary complexes (either POI-PROTAC or E3-PROTAC) instead of the desired productive ternary complex.[2][12] A well-designed linker can mitigate this effect by promoting "positive cooperativity," where the formation of one binary complex stabilizes the binding of the third partner.[2][11] By optimizing the linker to favor the ternary complex, the hook effect can be lessened, maintaining degradation efficiency even at higher concentrations.[2]
Q4: Beyond length, what other linker properties affect ternary complex formation?
A4: Besides length, several other linker properties are critical:
-
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[11][12] Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can improve permeability and conformational stability.[4][][12]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl or PEG chains) can be advantageous in allowing the PROTAC to adopt a productive conformation.[2] However, excessive flexibility can lead to an entropic penalty that destabilizes the complex.[2][5] More rigid linkers can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[2][]
-
Attachment Points: The points where the linker connects to the two ligands (the "exit vectors") are crucial.[4][9] The linker should be attached at a solvent-exposed position that does not interfere with ligand binding, as this influences the orientation of the proteins within the ternary complex.[4][9]
Q5: What is "cooperativity" and how is it related to the linker?
A5: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[13] It is a critical parameter for assessing the stability of the ternary complex.[14]
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein, indicating a stable and favorably formed ternary complex.[4][10]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, leading to a less stable complex.[2][4]
The linker's design is instrumental in determining cooperativity.[2] By controlling the distance and orientation between the two proteins, the linker can promote or hinder the formation of favorable protein-protein interactions that lead to positive cooperativity.[2]
Troubleshooting Guide
Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[4][9][11]
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of PEG or alkyl units).[4][11] | The linker may be too short, causing steric hindrance, or too long, leading to an unstable or unproductive ternary complex.[5][11] Empirical testing is crucial to find the optimal length.[9] |
| Unfavorable Ternary Complex Conformation | 1. Modify the linker's attachment points on the warhead or E3 ligase ligand.[4] 2. Alter linker rigidity by incorporating elements like alkynes or piperazine rings.[11] 3. Use computational modeling to predict ternary complex structures.[11] | Even if a complex forms, the linker might orient the target protein such that its surface lysine (B10760008) residues (sites of ubiquitination) are not accessible to the E2 enzyme.[4][11] Altering linker geometry can enable a productive conformation.[11] |
| Poor Physicochemical Properties | Incorporate more hydrophilic or rigid elements into the linker to improve solubility and permeability.[4] | The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[4][9] |
| Negative Cooperativity | Use biophysical assays like SPR to measure the cooperativity (α) of ternary complex formation.[4][15] Redesign the linker to promote more favorable protein-protein interactions. | The linker may be inducing unfavorable interactions that destabilize the ternary complex, even if binary binding is strong.[2] |
Logic & Workflow Diagrams
Caption: PROTAC mechanism leading to protein degradation.[3]
Caption: A logical workflow for troubleshooting low PROTAC degradation activity.[10]
Caption: At high concentrations, PROTACs can form non-productive binary complexes.[2][15]
Quantitative Data Summary
The optimal linker length is target-dependent. The tables below summarize findings from different studies, illustrating how degradation potency (DC₅₀ and Dₘₐₓ) and ternary complex binding varies with linker length and composition.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PEG Units | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce potency.[1] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Potency is recovered with longer PEG linkers.[1] |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| < 12 | TBK1 | N/A | No Degradation | A minimum linker length is required to induce degradation.[1][3] |
| 12-29 | TBK1 | Submicromolar | > 75 | A range of longer linkers can be effective.[1][3] |
| 21 | TBK1 | 3 | 96 | The optimal linker in this series.[1][3] |
| 29 | TBK1 | 292 | 76 | Excessively long linkers can lead to a decrease in potency.[1][3] |
Table 3: Ternary Complex Binding Affinity and Cooperativity for SMARCA2-VHL
| PROTAC | Linker Composition | Binary K_D (PROTAC to VHL) | Ternary K_D (PROTAC/SMARCA2 to VHL) | Cooperativity (α) | Degradation DC₅₀ |
| PROTAC 1 | PEG linker | 160 nM | 25 nM | ~6.4 | 25 nM |
| ACBI1 | Optimized, more rigid linker | 18 nM | 0.9 nM | ~20 | 0.9 nM |
| Data adapted from a study on SMARCA2 degraders, illustrating how linker optimization enhances cooperativity and potency.[5] |
Key Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12]
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).[11] Include a vehicle-only control (e.g., DMSO).[11]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[11][12]
4. SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9][11]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.[11]
5. Detection and Analysis:
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][11]
-
Quantify band intensities using densitometry software.[9] Normalize target protein levels to the loading control.
-
Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values from the dose-response curves.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful, label-free technique for measuring the real-time kinetics and affinity of binary and ternary complex formation.[15][16][17]
Objective: To determine the association (k_on) and dissociation (k_off) rates, equilibrium dissociation constant (K_D), and cooperativity (α) of complex formation.
Caption: General workflow for an SPR-based ternary complex assay.
1. Immobilization:
-
Immobilize a tagged E3 ligase (e.g., biotinylated VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[10] This creates a stable surface for subsequent binding events.
2. Binary Affinity Measurement (PROTAC to E3 Ligase):
-
Prepare a concentration series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (K_D) and kinetics (k_on, k_off).[10] This serves as a baseline.
3. Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein (POI) pre-incubated with a concentration series of the PROTAC.[17]
-
Inject this mixture (PROTAC + POI) over the immobilized E3 ligase surface.[10] The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase, representing ternary complex formation.[10]
4. Data Analysis and Cooperativity Calculation:
-
Process the raw sensorgram data, performing double-referencing to subtract the signal from a reference flow cell and a buffer-only injection.[13]
-
Fit the data to appropriate kinetic models to determine the K_D for both binary and ternary interactions.
-
The cooperativity factor (α) is calculated as: α = K_D (binary) / K_D (ternary).[4][10]
-
An alpha value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex.[4][10]
Other Relevant Experimental Techniques
-
NanoBRET™ Assays: A cell-based method to measure ternary complex formation in living cells, providing physiological relevance.[18] It uses bioluminescence resonance energy transfer between a NanoLuc®-tagged target protein and a fluorescently-labeled HaloTag®-E3 ligase.[18]
-
AlphaScreen™/AlphaLISA™: A bead-based proximity assay used to quantify ternary complex formation in vitro.[13] It is highly sensitive and suitable for high-throughput screening.[19]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, ΔG) of complex formation in addition to affinity and stoichiometry.[12][19]
-
Cellular Thermal Shift Assay (CETSA): Confirms target engagement inside the cell.[10] A successful PROTAC will bind to and stabilize the target protein, resulting in a rightward shift of its thermal melting curve.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Technical Support Center: Optimizing Incubation Time for Cellular Uptake of Cy5-PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of incubation time for the cellular uptake of Cy5-PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for Cy5-PROTACs?
The primary goal is to determine the optimal time window that allows for sufficient intracellular accumulation of the Cy5-PROTAC to engage its target protein and initiate degradation, while minimizing potential artifacts such as cytotoxicity and non-specific binding. This ensures a robust and reproducible fluorescent signal for accurate visualization and quantification of cellular uptake.
Q2: What are the key factors that influence the optimal incubation time?
Several factors can affect the ideal incubation time for a Cy5-PROTAC, including:
-
Cell Type: Different cell lines exhibit varying rates of endocytosis and membrane permeability, which directly impacts the speed of PROTAC uptake.
-
PROTAC Concentration: Higher concentrations may lead to faster uptake but can also increase the risk of cytotoxicity and the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.[1]
-
Physicochemical Properties of the PROTAC: The molecular weight, lipophilicity, and linker composition of the PROTAC influence its ability to cross the cell membrane.[1]
-
Temperature: Cellular uptake processes are energy-dependent and thus are significantly influenced by temperature. Standard experiments are typically conducted at 37°C.
-
Presence of Serum: Components in serum can sometimes interact with the PROTAC, potentially affecting its availability and uptake.
Q3: How does the Cy5 dye affect the properties and uptake of the PROTAC?
Labeling a PROTAC with Cy5 can influence its behavior in several ways:
-
Increased Molecular Weight and Altered Lipophilicity: The addition of the Cy5 fluorophore can change the overall size and physicochemical properties of the PROTAC, potentially affecting its cell permeability.
-
Non-Specific Binding: Cyanine dyes like Cy5 can sometimes exhibit non-specific binding to cellular components, leading to increased background fluorescence.[2]
-
Phototoxicity: Like many fluorophores, Cy5 can generate reactive oxygen species upon excitation with light, which can be toxic to cells, especially during long-term live-cell imaging.[3]
Q4: What are appropriate controls for a Cy5-PROTAC cellular uptake experiment?
To ensure the validity of your results, it is crucial to include the following controls:
-
Unstained Cells: To measure the endogenous autofluorescence of your cell line under the chosen imaging conditions.
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the PROTAC.
-
Inactive Epimer/Negative Control PROTAC: A structurally similar but inactive version of the PROTAC that cannot form a productive ternary complex. This helps to distinguish between specific uptake and non-specific accumulation.
-
Free Cy5 Dye: To assess the cellular uptake and localization of the fluorophore itself, independent of the PROTAC.
Troubleshooting Guides
Issue 1: Low or No Cy5 Signal Inside Cells
| Possible Cause | Recommended Action |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period (e.g., 15, 30, 60, 120, 240 minutes). |
| Low PROTAC Concentration | Titrate the Cy5-PROTAC concentration to find a balance between a detectable signal and minimal toxicity. |
| Poor Cell Permeability | Consider redesigning the PROTAC linker to improve its physicochemical properties. For initial experiments, ensure the PROTAC is soluble in the culture medium. |
| Suboptimal Imaging Settings | Ensure you are using the correct excitation and emission filters for Cy5. Increase the detector gain or exposure time, but be mindful of increasing background and phototoxicity.[4] |
| Cell Health Issues | Confirm that the cells are healthy and within an optimal passage number. Stressed or unhealthy cells may exhibit reduced uptake. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Action |
| Cellular Autofluorescence | Image an unstained sample to determine the level of autofluorescence. If high, consider using a different cell line or specialized imaging medium. Phenol (B47542) red-free medium is often recommended.[4] |
| Non-Specific Binding of Cy5-PROTAC | Reduce the concentration of the Cy5-PROTAC. Include a wash step with fresh, pre-warmed medium before imaging to remove unbound PROTAC.[5] |
| Media Components | Use an imaging buffer or phenol red-free medium for the final incubation and imaging steps to reduce background from the culture medium.[4] |
| Dirty Optics | Clean the microscope objectives and other optical components to minimize background from external sources. |
Issue 3: Inconsistent Results Between Wells/Replicates
| Possible Cause | Recommended Action |
| Variability in Cell Seeding Density | Ensure a uniform cell density across all wells of your imaging plate. Uneven confluency can lead to variations in uptake. |
| Inconsistent PROTAC Addition | Be precise and consistent when adding the Cy5-PROTAC to each well. Ensure thorough but gentle mixing. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations. |
| Phototoxicity/Photobleaching | Minimize light exposure by using the lowest possible laser power and exposure time. When performing time-lapse imaging, reduce the frequency of image acquisition.[3][5] |
Quantitative Data Summary
The following tables provide illustrative data on Cy5-PROTAC cellular uptake and subsequent protein degradation. Note that these values are examples and will vary depending on the specific PROTAC, cell line, and experimental conditions.
Table 1: Example Time-Course of Cy5-PROTAC Cellular Uptake
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 15 | 250 |
| 30 | 600 |
| 60 | 1200 |
| 120 | 1500 |
| 240 | 1550 |
This table illustrates a typical saturation curve for Cy5-PROTAC uptake, where the signal increases over time and begins to plateau.
Table 2: Example of PROTAC-Mediated Protein Degradation Over Time
| Incubation Time (hours) | Target Protein Level (% of Control) |
| 0 | 100% |
| 2 | 85% |
| 4 | 50% |
| 8 | 20% |
| 16 | 10% |
| 24 | <5% |
This table shows the downstream effect of PROTAC uptake, with significant protein degradation observed after several hours of incubation.[6][7]
Experimental Protocols
Protocol: Optimizing Incubation Time for Cy5-PROTAC Cellular Uptake via Live-Cell Imaging
This protocol outlines a time-course experiment to determine the optimal incubation time for a Cy5-PROTAC in a live-cell imaging setting.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phenol red-free imaging medium
-
Cy5-PROTAC stock solution (e.g., in DMSO)
-
Glass-bottom imaging plates or dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2) and appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom imaging plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Prepare PROTAC Dilutions: Prepare a working solution of the Cy5-PROTAC in pre-warmed, phenol red-free imaging medium at the desired final concentration. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Initiate Experiment:
-
Gently wash the cells once with pre-warmed imaging medium to remove any residual serum and phenol red.
-
Add the Cy5-PROTAC working solution or the vehicle control to the respective wells.
-
-
Live-Cell Imaging:
-
Immediately place the imaging plate on the microscope stage within the pre-warmed, CO2-controlled environmental chamber.
-
Set up a time-lapse acquisition to capture images in both the Cy5 and brightfield channels at multiple time points (e.g., 0, 15, 30, 60, 90, 120, and 240 minutes).
-
Use the lowest possible laser power and exposure time that provides a detectable signal to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of the Cy5 signal within the cells at each time point.
-
Subtract the mean fluorescence intensity of the vehicle control wells to correct for background.
-
Plot the corrected mean fluorescence intensity against time to generate an uptake curve.
-
-
Determine Optimal Incubation Time: The optimal incubation time is typically the point at which the fluorescence signal begins to plateau, indicating that cellular uptake is approaching saturation. This time point can then be used for subsequent endpoint assays or further live-cell imaging studies.
Visualizations
Caption: Mechanism of action for a Cy5-PROTAC, from cellular uptake to target protein degradation.
Caption: Experimental workflow for optimizing Cy5-PROTAC incubation time.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of PEG Linker Length on the PROTAC Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the Proteolysis Targeting Chimera (PROTAC) hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve, which can lead to the misinterpretation of a PROTAC's potency and efficacy.[2] At excessively high concentrations, the PROTAC's effectiveness is paradoxically reduced.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's function depends on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase.[2] These resulting binary complexes (Target-PROTAC or E3 Ligase-PROTAC) are unable to bring the two proteins together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[2][3]
Q3: How does the PEG linker length influence the hook effect?
A3: The linker's length is a critical factor that can significantly influence the severity of the hook effect.[4] An optimal PEG linker length is crucial for promoting the proper proximity and orientation between the target protein and the E3 ligase, which facilitates the formation of a stable and productive ternary complex.[5][6]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the ternary complex from forming efficiently.[5][6]
-
Too Long: An excessively long linker might lead to an unstable or unproductive complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[5] This can also increase the entropic penalty upon binding, potentially favoring binary complex formation.[6]
-
Optimal Length: A well-designed linker of optimal length promotes positive cooperativity, stabilizing the ternary complex over the unproductive binary complexes and thereby mitigating the hook effect.[3]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target, and cell line. However, it is frequently observed at micromolar (µM) concentrations, sometimes beginning as low as 300-1000 nM.[6] It is therefore essential to perform a wide dose-response experiment to identify the optimal concentration window for degradation.
Caption: PROTAC mechanism and the cause of the hook effect.
Troubleshooting Guide
Problem 1: A significant hook effect is observed, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.[2] The current PEG linker length may not be optimal for stabilizing the ternary complex relative to the binary complexes.
-
Troubleshooting Steps:
-
Confirm the Dose-Response: Ensure your dilution series is wide and granular enough to accurately determine the optimal concentration (DC50) and maximum degradation (Dmax).[2]
-
Systematically Vary Linker Length: The most direct solution is to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 ethylene (B1197577) glycol units).[7] This empirical approach is critical for identifying a linker that minimizes the hook effect.[1]
-
Directly Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (see Protocol 2) or NanoBRET™ to measure ternary complex formation across the same concentration range. A decrease in ternary complex levels at high concentrations will correlate with the observed hook effect.[8]
-
Problem 2: No degradation of the target protein is observed with my series of PEG-linked PROTACs.
-
Likely Cause: This could be due to several factors related to the linker design or other properties of the PROTAC.
-
Troubleshooting Steps:
-
Suboptimal Linker Length: The selected range of PEG linker lengths may be entirely outside the optimal window. Some systems require a minimum linker length to overcome steric hindrance and observe any degradation.[3] For example, some TBK1 degraders were inactive with linkers shorter than 12 atoms.[5]
-
Solution: Synthesize a broader range of PROTACs with both shorter and longer PEG linkers.[1]
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target.[3] Longer PEG linkers can increase molecular weight and polar surface area, potentially hindering cell permeability.[7]
-
Solution: Assess the cell permeability of your PROTACs using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
-
Test a Wider Concentration Range: It's possible the concentrations tested were too high and fell entirely within the hook effect region.[8] Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[9]
-
Caption: Logical relationship between linker length and degradation outcome.
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation is necessary. The tables below summarize illustrative data showing how varying linker length can impact degradation efficiency and the hook effect.
Table 1: Impact of PEG Linker Length on ERα Degradation (Data derived from studies on Estrogen Receptor α (ERα) degraders.[10])
| PROTAC ID | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Hook Effect Onset |
| PROTAC-ERα-1 | 9 | 140 | ~40% | Not pronounced |
| PROTAC-ERα-2 | 16 | 26 | >80% | >10 µM |
| PROTAC-ERα-3 | >16 | >200 | <20% | Not applicable |
Table 2: Impact of PEG Linker Length on BTK Degradation (Data derived from studies on Bruton's Tyrosine Kinase (BTK) degraders.[10][11])
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-BTK-1 | 2 PEG units | >1000 | <20% | Not applicable |
| PROTAC-BTK-2 | 4 PEG units | ~40 | ~90% | >1000 |
| PROTAC-BTK-3 | ≥4 PEG units | 1-40 | >95% | >2500 |
Table 3: Impact of PEG Linker Length on BRD4 Degradation (Data derived from studies on BRD4 degraders, showing a non-linear relationship.[11])
| PROTAC ID | Linker Composition | DC50 (µM) | Dmax (%) | Hook Effect Onset (µM) |
| PROTAC-BRD4-1 | 0 PEG units | <0.5 | >90% | ~5 |
| PROTAC-BRD4-2 | 1-2 PEG units | >5 | <40% | Not applicable |
| PROTAC-BRD4-3 | 4-5 PEG units | <0.5 | >90% | ~5 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein after PROTAC treatment.[9]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol assesses the PROTAC-induced formation of the Target-PROTAC-E3 ligase complex within the cell.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration (in the hook effect range) for a short duration (e.g., 2-4 hours).
-
To prevent degradation of the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 2 hours of incubation.[9]
-
Lyse the cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the target protein (or E3 ligase) overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-antigen complex.
-
-
Elution and Western Blot Analysis:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the E3 ligase in the target protein pulldown (or vice-versa) in PROTAC-treated samples confirms ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent PROTAC Linkers: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 Under the Microscope
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and other fluorescent linkers for Proteolysis Targeting Chimeras (PROTACs), complete with supporting experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The incorporation of a fluorophore into the linker has proven invaluable for studying PROTAC mechanism of action, cellular uptake, and target engagement.
This guide provides a detailed comparison of the fluorescent PROTAC linker this compound against other commonly used fluorescent linkers, such as those incorporating BODIPY FL and FITC. We present a comprehensive overview of their properties, performance metrics from representative studies, and detailed experimental protocols for their evaluation.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
PEG vs. Alkyl Linkers for Fluorescent PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[4][5] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2][4] The choice of linker—its composition, length, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][4][6] For fluorescent PROTACs, where visualization and quantitative analysis are paramount, the linker's impact on the molecule's overall performance is even more critical.
This guide provides an objective comparison of two of the most common flexible linker classes used in fluorescent PROTAC design: polyethylene (B3416737) glycol (PEG) and alkyl chains. This analysis is supported by a summary of experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.
Core Differences: Hydrophilicity vs. Hydrophobicity
The fundamental distinction between PEG and alkyl linkers lies in their polarity. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][7] In contrast, alkyl linkers, which consist of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[6][7] This key difference in polarity sets off a cascade of effects on the overall performance of the fluorescent PROTAC.[7]
Quantitative Performance Comparison
The following tables summarize key performance indicators for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of fluorescent PROTACs with matched-length PEG and alkyl linkers are not abundant in the literature. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends.[7]
Table 1: Physicochemical and In Vitro Performance
| Feature | PEG Linkers | Alkyl Linkers | Rationale & Citations |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[6][7][8][9] | Generally lower and more hydrophobic, which can limit aqueous solubility.[6][7] | Improved solubility is advantageous for formulation and bioavailability.[7] |
| Cell Permeability (Papp) | Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[7][9][10] | Can be enhanced due to increased lipophilicity, which facilitates passive diffusion across cell membranes.[7][9] However, excessive hydrophobicity can lead to poor solubility and membrane retention. | Permeability is a complex property influenced by multiple factors beyond the linker.[7][10] |
| Metabolic Stability | May have reduced metabolic stability in vivo due to the susceptibility of ether linkages to oxidative metabolism.[2][6][9] | Generally possess good chemical and metabolic stability.[6][9][11] | Shorter linear linkers have been associated with better metabolic stability.[11] |
Table 2: Biological Activity
| Parameter | PEG Linkers | Alkyl Linkers | Rationale & Citations |
| Degradation Potency (DC50) | Can be highly potent. The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[9] | Can be highly potent. Optimal linker length and composition are key. | A lower DC50 value indicates higher potency.[12] |
| Maximal Degradation (Dmax) | Can achieve high levels of degradation. | Can achieve high levels of degradation. | A higher Dmax value indicates greater efficacy.[12] |
| Ternary Complex Formation | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[9] | Provides a flexible tether for the formation of the ternary complex. | An optimal linker facilitates favorable protein-protein interactions within this complex.[4] |
Visualizing the Process and Logic
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship between linker properties and PROTAC performance.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Relationship between linker properties and PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of Fluorescent PROTACs
The synthesis of a fluorescent PROTAC typically involves the covalent conjugation of a fluorescently labeled linker to either the protein of interest (POI) ligand or the E3 ligase ligand.[13]
Materials:
-
POI ligand with a reactive functional group (e.g., primary amine).
-
E3 ligase ligand with a compatible functional group.
-
Fluorescently labeled linker with a reactive group (e.g., Fluorescein-PEG-NHS ester).[13]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[13]
-
Anhydrous DMF or DMSO.[13]
-
Purification supplies (e.g., HPLC system).[13]
Protocol:
-
Preparation of POI Ligand Solution: Dissolve the POI ligand in the reaction buffer. If solubility is an issue, dissolve in a minimal amount of DMF or DMSO first, then dilute with the buffer.[13]
-
Preparation of Linker Solution: Prepare a stock solution of the fluorescently labeled linker in anhydrous DMF or DMSO immediately before use.[13]
-
Conjugation Reaction: Add a molar excess of the linker solution to the POI ligand solution. The optimal ratio may need to be determined empirically.[13]
-
Purification: Purify the fluorescently labeled POI ligand using HPLC.[13]
-
Final Conjugation: Conjugate the purified fluorescently labeled POI ligand to the E3 ligase ligand.
-
Characterization: Confirm the structure and purity of the final fluorescent PROTAC using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution).
-
Donor and acceptor plates.
-
Test compound (fluorescent PROTAC).
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer or fluorometer.
Protocol:
-
Compound Preparation: Prepare a solution of the fluorescent PROTAC in PBS.
-
Assay Setup: Add the compound solution to the donor wells of the PAMPA plate. Add fresh PBS to the acceptor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the fluorescent PROTAC in both the donor and acceptor wells using a plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]
Materials:
-
Cell lines expressing the target protein.
-
Fluorescent PROTAC.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the fluorescent PROTAC for a specific duration (e.g., 24 hours).[9]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.
Conclusion
The choice between a PEG and an alkyl linker in the design of fluorescent PROTACs is a critical decision that involves a trade-off between solubility and permeability.[7] PEG linkers are advantageous for improving the aqueous solubility of PROTACs, which can be beneficial for formulation and in vivo administration.[1][7] Alkyl linkers, on the other hand, can enhance cell permeability, a crucial factor for reaching intracellular targets.[7] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein.[7][11] Therefore, empirical testing of a variety of linker types and lengths is often necessary to identify the most effective fluorescent PROTAC candidate.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Spacer: A Comparative Guide to Flexible vs. Rigid Linkers in Fluorescent PROTAC Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The emergence of fluorescent PROTACs, which double as imaging tools to visualize protein degradation, adds another layer of complexity and opportunity to linker design. This guide provides an objective, data-driven comparison of flexible and rigid linkers in the context of fluorescent PROTAC design, offering insights into their respective advantages and performance.
The linker is not merely a passive spacer; it is a crucial determinant of a PROTAC's overall performance.[1][2] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2] This ternary complex is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates this complex formation while also imparting favorable physicochemical properties like solubility and cell permeability.[2] In fluorescent PROTACs, the linker's characteristics can also influence the local environment of the fluorophore, potentially affecting its photophysical properties.
At a Glance: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker can dramatically impact the performance of a fluorescent PROTAC. Below is a summary of their general characteristics.
| Feature | Flexible Linkers (e.g., Alkyl Chains, PEG) | Rigid Linkers (e.g., Cyclic Moieties, Aromatic Rings) |
| Composition | Commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[3] | Incorporate structures like piperazine, piperidine, or aromatic rings.[3] |
| Conformational Freedom | High degree of rotational freedom. | Restricted conformational space. |
| Ternary Complex Formation | Can adapt to various protein surfaces, potentially increasing the probability of forming a productive complex, especially when the optimal geometry is unknown.[4] | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to a more stable ternary complex.[3][4] |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify.[5] | Often more synthetically challenging to prepare.[4] |
| Physicochemical Properties | PEG linkers can improve solubility. Long alkyl chains can increase lipophilicity, which may negatively impact cell permeability.[4][6] | Can lead to improved metabolic stability and pharmacokinetic properties.[3][4] |
| Potential Downsides | High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[4] Can be more susceptible to metabolism.[3] | Lack of flexibility can make it more challenging to achieve a productive ternary complex if the design is not optimal.[3][4] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). While direct head-to-head comparative data for fluorescent PROTACs with systematically varied linkers is limited in the current literature, the following tables summarize representative data from studies on non-fluorescent PROTACs, illustrating the impact of linker choice on performance. These principles are directly applicable to the design and optimization of fluorescent PROTACs.
Table 1: Impact of Linker Flexibility on BRD4 Degradation
| PROTAC Example | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| MZ1 | Flexible | 4-unit PEG chain | 26 | >95 | VHL |
| AT1 | Rigid | Piperazine-based | 15 | >90 | VHL |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Influence of Linker Rigidity on Pharmacokinetic Properties
| PROTAC Example | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| BTK Degrader (Flexible Linker) | Flexible | Low | Low |
| BTK Degrader (Rigidified Linker) | Rigid | Improved | Improved |
Data synthesized from multiple sources for illustrative comparison.
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in target protein levels following fluorescent PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of fluorescent PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of the lysates and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Wash the membrane and incubate with a species-specific secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of fluorescent PROTACs across an artificial membrane.
Protocol:
-
Plate Preparation:
-
A donor plate is coated with a lipid-infused artificial membrane.
-
An acceptor plate is filled with a buffer solution.
-
-
Compound Addition:
-
The fluorescent PROTAC compound is added to the donor plate wells.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).
-
-
Quantification:
-
The concentration of the fluorescent PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy.
-
-
Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[7]
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Protocol:
-
Reagents:
-
Purified target protein of interest (POI).
-
Purified E3 ligase.
-
Fluorescently labeled tracer that binds to the POI.
-
Fluorescent PROTACs with flexible and rigid linkers.
-
-
Assay Procedure:
-
In a microplate, combine the fluorescent tracer with the POI.
-
To measure the binary binding affinity of the PROTAC for the POI, add increasing concentrations of the PROTAC to displace the tracer, resulting in a decrease in fluorescence polarization.
-
To measure ternary complex formation, pre-incubate the PROTAC and the E3 ligase, then add this mixture to the fluorescently labeled POI. An increase in fluorescence polarization indicates the formation of the ternary complex.[8]
-
-
Data Analysis:
-
Fit the data to a suitable binding model to determine the affinity and cooperativity of ternary complex formation.
-
Conclusion: A Balancing Act in Linker Design
The choice between a flexible and a rigid linker in fluorescent PROTAC design is a nuanced decision that is highly dependent on the specific target protein and E3 ligase pair.[3] Flexible linkers, such as those based on PEG, offer synthetic accessibility and conformational adaptability, which can be advantageous in the early stages of discovery.[5] They can also enhance solubility, a common challenge for large PROTAC molecules. However, this flexibility can come at an entropic cost, potentially leading to less stable ternary complexes.[4]
Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of binding and lead to more potent degradation and improved pharmacokinetic properties.[3][4] However, the lack of flexibility can be a double-edged sword, as an incorrectly constrained conformation can prevent the formation of a productive ternary complex.[3][4]
For fluorescent PROTACs, the linker's influence extends to the properties of the integrated fluorophore. A flexible linker may allow the fluorophore to adopt multiple orientations, some of which could be quenched by the local environment, while a rigid linker might hold the fluorophore in a more defined and consistently bright state.
Ultimately, the optimal linker is a result of a careful balancing act between conformational freedom and pre-organization. A systematic approach to linker design, exploring a range of lengths, compositions, and rigidities, is essential for the development of highly potent and effective fluorescent PROTACs that can serve as both powerful research tools and promising therapeutic agents. The experimental protocols and comparative principles outlined in this guide provide a framework for the rational design and evaluation of these next-generation protein degraders.
References
- 1. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 in Live Cell Imaging
For researchers, scientists, and drug development professionals seeking advanced tools for live-cell imaging, the selection of fluorescent probes is critical. While N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile reagent for click chemistry applications, a range of alternatives offers distinct advantages in terms of brightness, photostability, and cell permeability. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your research needs.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key photophysical and chemical properties of selected alternatives to this compound. These probes are all compatible with bioorthogonal click chemistry, enabling specific labeling of target biomolecules in the complex environment of a living cell.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reactive Group | Key Features |
| DBCO-Cy5 | ~649[1] | ~671[1] | Not widely reported | 250,000[1] | DBCO (Dibenzocyclooctyne) | Copper-free click chemistry, water-soluble, pH insensitive from pH 4-10[1]. |
| DBCO-Cy5.5 | ~678[2][3] | ~694[2][3] | Not widely reported | 190,000[2][3] | DBCO (Dibenzocyclooctyne) | Near-infrared emission, high photostability, water-soluble[2]. |
| Janelia Fluor® 549, Tetrazine | 549[4][5][6] | 571[4][5][6] | 0.88[4][5][6] | 101,000[4][5][6] | Tetrazine | High quantum yield, cell-permeable, suitable for super-resolution microscopy (dSTORM, STED)[4]. |
| Janelia Fluor® 646, HaloTag® Ligand | 646 | 664 | Not widely reported | Not widely reported | HaloTag® Ligand | Bright far-red dye, ideal for single-molecule imaging when used with HaloTag fusion proteins[7]. |
| SiR-Tetrazine | 652[8] | 674[8] | Not widely reported | 100,000[8] | Tetrazine | Far-red emission, high photostability, cell-permeable, fluorogenic, and compatible with super-resolution microscopy (STED, SIM, STORM)[8]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for metabolic labeling of cells with an azide (B81097) functionality, followed by labeling with either a DBCO or tetrazine-functionalized dye.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido (B1232118) Sugars
This protocol enables the introduction of azide groups onto cell surface glycans, which can then be targeted by fluorescent probes for click chemistry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or other azido sugar analog
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Metabolic Labeling: Prepare a stock solution of the azido sugar (e.g., 50 mM Ac4ManNAz in sterile DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Replace the existing cell culture medium with the azido sugar-containing medium and incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2) to allow for metabolic incorporation.[9]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar. The cells are now ready for fluorescent labeling.
Protocol 2: Live-Cell Labeling with DBCO-Functionalized Dyes (e.g., DBCO-Cy5)
This protocol describes the copper-free click chemistry reaction for labeling azide-modified cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
DMSO
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type.
-
Labeling: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Protocol 3: Live-Cell Labeling with Tetrazine-Functionalized Dyes (e.g., Janelia Fluor® 549, Tetrazine)
This protocol is for labeling cells that have been engineered to express a dienophile (e.g., trans-cyclooctene, TCO) on a protein of interest, followed by reaction with a tetrazine-functionalized dye.
Materials:
-
Cells expressing a TCO-modified protein
-
Tetrazine-functionalized fluorescent dye (e.g., Janelia Fluor® 549, Tetrazine)
-
Live-cell imaging medium
-
DMSO
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of the tetrazine-dye in DMSO (e.g., 1 mM). Dilute the stock solution into pre-warmed live-cell imaging medium to a final working concentration of 0.1-1 µM.
-
Labeling: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional for fluorogenic probes): For many tetrazine-based probes, a washing step is not required due to their fluorogenic nature (fluorescence increases upon reaction). However, for non-fluorogenic probes or to minimize background, wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates a typical workflow for labeling and imaging live cells using metabolic labeling and click chemistry.
Application in a Signaling Pathway: EGFR Glycosylation
Click chemistry-based fluorescent probes can be used to study dynamic post-translational modifications, such as glycosylation, within signaling pathways. The diagram below illustrates how metabolic labeling can be used to visualize changes in the glycosylation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell proliferation and cancer.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5.5 DBCO, 1857352-95-4 | BroadPharm [broadpharm.com]
- 4. Janelia Fluor 549, Tetrazine | Yellow Dye for copper-free click chemistry | Hello Bio [hellobio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Janelia Fluor 549, Tetrazine | Click-Reactive Janelia Fluor Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. spirochrome.com [spirochrome.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. Copper-Free Click Chemistry for Cy5 Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern molecular analysis. Among the most powerful tools for this purpose are the "click chemistry" reactions, which offer exceptional specificity and reliability. This guide provides an objective, data-driven comparison of two prominent click chemistry methods for labeling with the popular far-red fluorescent dye, Cy5: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The fundamental principle of both reactions is the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1] However, their mechanisms diverge significantly, leading to distinct advantages and disadvantages, particularly in the context of labeling sensitive biological samples.[2] CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst.[3][4] The choice between these two methods often hinges on a critical trade-off between reaction kinetics and biocompatibility.[5]
Quantitative Performance Comparison
The decision between CuAAC and SPAAC for Cy5 labeling can be guided by a quantitative comparison of their key performance characteristics. The following table summarizes these parameters based on available experimental data.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations |
| Catalyst Requirement | Copper(I) | None | The copper catalyst in CuAAC can be toxic to living cells, limiting its in vivo applications.[5][6] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[3] | 10⁻³ - 1 (dependent on cyclooctyne structure)[3] | CuAAC generally exhibits significantly faster reaction kinetics than SPAAC.[5] |
| Typical Reaction Time | Minutes to a few hours[5] | Several hours to overnight[5] | Faster reaction times for CuAAC can be advantageous for high-throughput applications. |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[5][6] | Excellent, widely used for live-cell and in vivo labeling.[5][] | SPAAC is the preferred method for applications involving living organisms.[1] |
| Reactant Concentration | Micromolar (µM) range[5] | Micromolar (µM) to millimolar (mM) range[5] | SPAAC may require higher reactant concentrations to achieve reasonable reaction rates.[5] |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[4] | Mixture of regioisomers[8] | The specific triazole isomer formed may be important for certain structural studies. |
| Potential for Off-Target Reactions | Minimal with appropriate ligands | Strained alkynes can react with some biological nucleophiles[1] | Careful selection of cyclooctyne can minimize off-target reactivity in SPAAC. |
Reaction Mechanisms and Experimental Workflows
The distinct mechanisms of CuAAC and SPAAC dictate their experimental workflows. CuAAC requires the careful preparation of a copper(I) catalyst, often in the presence of a stabilizing ligand, while SPAAC is a simpler mix-and-go procedure.
References
Validating Ternary Complex Formation: A Comparative Guide to Fluorescent Assays
For researchers, scientists, and drug development professionals, the confirmation of ternary complex formation is a critical step, particularly in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target.[][2] The formation of this transient ternary complex is the linchpin of their mechanism of action.[3] Fluorescent assays offer robust, sensitive, and often high-throughput methods to quantify this pivotal interaction.
This guide provides an objective comparison of key fluorescent assays used to validate and characterize ternary complex formation, complete with experimental insights and data presentation formats.
Comparison of Key Fluorescent Assays
Several biophysical methods are available to study PROTAC-induced ternary complexes, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assays (e.g., AlphaScreen).[4] Each technique operates on a different principle and offers a unique set of advantages and limitations.
| Feature | Time-Resolved FRET (TR-FRET) | Fluorescence Polarization (FP) | AlphaScreen / AlphaLISA |
| Principle | Measures energy transfer between a long-lifetime lanthanide donor and an acceptor fluorophore upon complex formation.[5] | Measures the change in the tumbling rate of a small fluorescently labeled molecule (tracer) when it binds to a larger protein.[6] | A bead-based assay where excitation of a Donor bead generates singlet oxygen, which triggers light emission from a nearby Acceptor bead.[7][8] |
| Signal Type | Ratiometric (Emission Acceptor / Emission Donor).[5] | Change in milliPolarization (mP) units.[6] | Luminescent signal (light emission at 520-620 nm).[9] |
| Sensitivity | High | Moderate to High | Very High.[10] |
| Throughput | High; amenable to 384- and 1536-well formats. | High; suitable for multi-well plate formats. | Very High; well-suited for HTS in 1536-well format.[11] |
| Assay Window | Generally robust, with good signal-to-background ratios.[12] | Dependent on the size difference between the tracer and the complex. Can be limited.[13] | Excellent dynamic range and signal-to-background.[10][14] |
| Advantages | Reduced background fluorescence due to time-resolved measurement; ratiometric output minimizes well-to-well variation.[10] | Simple setup; does not require protein labeling if a fluorescent ligand is available.[13] | Highly sensitive with a large proximity tolerance (up to 200 nm); no-wash, homogeneous format.[7][15] |
| Disadvantages | Requires careful selection of FRET pairs and labeling of proteins, which can sometimes affect protein function. | Can be challenging for large proteins or weak interactions; requires a fluorescent tracer. The assay requires large amounts of protein for ternary complex analysis.[9][13] | Potential for interference from singlet oxygen quenchers, biotin (B1667282) in media, or light-scattering compounds.[16] |
| Typical Use | Gold standard for quantifying PROTAC-induced ternary complex formation in vitro.[17][18] | Often used to determine binary binding affinities (PROTAC-Target, PROTAC-E3) that inform ternary complex studies.[13] | Used for HTS to identify modulators of protein-protein interactions and quantify ternary complex formation.[16][19] |
Mandatory Visualizations
Signaling and Experimental Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified color and contrast rules.
References
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. User’s guide: Alpha protein:protein interaction assays | Revvity [revvity.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key architectural element, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, profoundly influences a PROTAC's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how PEG linker length impacts PROTAC performance, supported by experimental data and detailed methodologies.
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[6][7] A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[6][8]
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG4 | - | - | - | [6] |
| PEG5 | Optimal Performance | - | - | [9] | ||
| PEG6 | - | - | - | [6] | ||
| BTK | CRBN | Short Alkyl/Ether (< 5 PEG units) | >1000 | <10 | - | [10][11] |
| Long Alkyl/Ether (≥ 5 PEG units) | Low nM | >90 | - | [8][11] | ||
| 9 PEG units | 5.9 | - | - | [11] | ||
| ERα | VHL | 9 | - | - | MCF7 | [12] |
| 12 | - | Effective | MCF7 | [5] | ||
| 16 | 26,000 (IC50) | More Potent | MCF7 | [5][8][12] | ||
| 19 | - | Decreased Efficacy | MCF7 | [12] | ||
| 21 | >200,000 (IC50) | Decreased Efficacy | MCF7 | [13] | ||
| TBK1 | VHL | < 12 | No Degradation | N/A | - | [10][13] |
| 12 - 29 | Submicromolar | - | - | [5][13] | ||
| 21 | 3 | 96 | - | [5][13] | ||
| 29 | 292 | 76 | - | [5][13] |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation. Values and optimal lengths are specific to the particular PROTAC system and cell line used in the cited studies.
Experimental Protocols
Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[5][14]
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24, 48, or 72 hours).[15] Include a vehicle-only control.[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[16]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTACs on the cells, which can be a downstream consequence of target protein degradation.[14]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
96-well plates (white, opaque-walled for luminescence assays).
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).[14]
-
Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate.[14]
-
Measurement: Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a microplate reader.[14]
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[7]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Non-denaturing lysis buffer.
-
Antibody against the target protein or the E3 ligase.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE sample buffer.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase.[7] Add Protein A/G beads to pull down the antibody-protein complexes.[7]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the other two components of the ternary complex (e.g., if you pulled down the POI, probe for the E3 ligase).
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Cyanine Dyes for In Vivo PROTAC Imaging: Cy5, Cy5.5, and Cy7
For researchers, scientists, and drug development professionals venturing into the in vivo imaging of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of three commonly used near-infrared (NIR) cyanine (B1664457) dyes: Cy5, Cy5.5, and Cy7, supported by their photophysical properties and general performance in in vivo imaging, which can be extrapolated to PROTAC studies.
The unique mechanism of action of PROTACs, which involves inducing the degradation of target proteins via the ubiquitin-proteasome system, presents a compelling case for the use of non-invasive, real-time imaging to visualize their pharmacokinetics, biodistribution, and target engagement in living organisms.[1][2][3][4] Cyanine dyes, particularly those in the NIR spectrum, are well-suited for these applications due to their ability to penetrate deep into tissues with minimal autofluorescence from biological components.[5]
Quantitative Comparison of Cy5, Cy5.5, and Cy7
The choice between Cy5, Cy5.5, and Cy7 for in vivo PROTAC imaging hinges on a trade-off between brightness and tissue penetration. As the emission wavelength increases, tissue penetration improves, and autofluorescence decreases, which is crucial for achieving a high signal-to-background ratio in deep tissues.[5]
| Property | Cy5 | Cy5.5 | Cy7 |
| Excitation Maximum (λex) | ~649-651 nm | ~675 nm | ~750-770 nm |
| Emission Maximum (λem) | ~667-670 nm | ~694 nm | ~775-800 nm |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | Information not readily available in a comparable format |
| Quantum Yield (Φ) | ~0.27 | ~0.23 | Information not readily available in a comparable format |
| Spectral Range | Far-Red | Near-Infrared (NIR) | Near-Infrared (NIR) |
| Tissue Penetration | Moderate | Good | Excellent |
| Autofluorescence | Low | Very Low | Minimal |
| Primary Applications | Superficial imaging, microscopy | In vivo imaging of antibodies and peptides | Deep-tissue and whole-body in vivo imaging |
Note: The Molar Extinction Coefficient and Quantum Yield for Cy7 are not as consistently reported in a directly comparable format to Cy5 and Cy5.5. However, its proven effectiveness in deep-tissue imaging suggests it maintains sufficient brightness for such applications.
In Vivo Performance and Considerations
For imaging shallow tumors or organs, Cy5 offers a bright signal and can be a cost-effective choice.[5] However, its shorter wavelength compared to Cy5.5 and Cy7 limits its penetration depth.
Cy5.5 represents a significant improvement for in vivo applications. Its emission in the NIR window allows for better tissue penetration and reduced background fluorescence, making it suitable for imaging deeper structures than Cy5.[6][7][8] Studies involving Cy5.5-labeled molecules have demonstrated successful tumor targeting and biodistribution analysis in animal models.[6][7][8]
Cy7 is generally considered the superior choice for deep-tissue and whole-body in vivo imaging.[5][9] Its longer excitation and emission wavelengths result in the lowest tissue autofluorescence and the deepest tissue penetration among the three, enabling the visualization of structures deep within the animal.[5][9] For PROTACs targeting tumors in internal organs, Cy7-labeling would likely provide the best signal-to-background ratio.[10][11]
Experimental Protocols
Labeling a PROTAC with a Cyanine Dye (NHS Ester Chemistry)
This protocol describes a general method for labeling a PROTAC containing a primary amine group with a Cy-NHS ester.
Materials:
-
PROTAC with a primary amine
-
Cy5, Cy5.5, or Cy7 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
PD-10 desalting columns or equivalent for purification
-
Spectrophotometer
Procedure:
-
PROTAC Preparation: Dissolve the PROTAC in anhydrous DMSO to prepare a stock solution.
-
Dye Preparation: Dissolve the Cy-NHS ester in anhydrous DMSO to prepare a stock solution.
-
Conjugation Reaction: In a microcentrifuge tube, mix the PROTAC solution with the Cy-NHS ester solution at a molar ratio of approximately 1:3 to 1:5 (PROTAC:dye). The reaction volume should be kept small.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Purification: Purify the labeled PROTAC from the unconjugated dye using a desalting column equilibrated with PBS. The labeled PROTAC will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the PROTAC, if it has a measurable absorbance) and the excitation maximum of the specific cyanine dye.
In Vivo Imaging of a Cy-Labeled PROTAC in a Mouse Xenograft Model
This protocol outlines a general workflow for assessing the biodistribution and tumor accumulation of a fluorescently labeled PROTAC.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Cy-labeled PROTAC
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo imaging system with appropriate filters for the chosen cyanine dye
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Baseline Imaging: Acquire a pre-injection whole-body fluorescence image of the mouse to determine baseline autofluorescence.
-
PROTAC Administration: Inject the Cy-labeled PROTAC (typically 1-10 nmol in 100-200 µL of vehicle) via the tail vein.[12]
-
Post-Injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled PROTAC.[13]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo fluorescence distribution.[13]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC research, the following diagrams, created using the DOT language, illustrate the PROTAC mechanism of action and a typical in vivo experimental workflow.
Caption: The mechanism of action of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
References
- 1. Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivovia Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 and DBCO-Cy5 for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. This guide provides an objective comparison of two popular Cy5-based fluorescent probes for "click chemistry": N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), and DBCO-Cy5, which employs strain-promoted azide-alkyne cycloaddition (SPAAC). This comparison is designed to assist in the selection of the optimal reagent based on experimental needs, supported by available performance data and detailed methodologies.
Performance Characteristics at a Glance
The choice between these two dyes hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental setup. This compound, with its terminal alkyne, engages in a rapid, copper-catalyzed reaction. In contrast, DBCO-Cy5 is engineered for copper-free click chemistry, a significant advantage for in vivo and live-cell imaging where copper toxicity is a concern.
Quantitative Data Summary
Table 1: Spectroscopic Properties
| Property | This compound | DBCO-Cy5 |
| Excitation Maximum (λex) | ~649 nm[1][][3] | ~651 nm[4] |
| Emission Maximum (λem) | ~667 nm[1][][3] | ~670 nm[4] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Not explicitly reported for this specific compound, but generally ~0.2-0.27 for Cy5. | ~0.27[4] |
| Reactive Group | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
Table 2: Reaction Characteristics
| Property | This compound (CuAAC) | DBCO-Cy5 (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Limited for in vivo applications due to copper catalyst toxicity.[5][6][7] | Excellent biocompatibility, suitable for in vivo and live-cell applications.[5][6] |
| Second-Order Rate Constant (k₂) | Generally faster (1-100 M⁻¹s⁻¹)[5][6] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the specific azide.[5][8] |
| Catalyst Required | Yes, Copper(I) | No |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours |
Signaling Pathways and Experimental Workflows
The selection between this compound and DBCO-Cy5 is fundamentally a choice between two distinct "click chemistry" pathways: CuAAC and SPAAC.
The following diagram illustrates a general experimental workflow for labeling an azide-modified protein with either this compound or DBCO-Cy5.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein using this compound (CuAAC)
This protocol provides a general procedure for the copper-catalyzed click reaction. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing chelating agents like EDTA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water) is recommended to improve reaction efficiency and reduce protein damage.
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer. Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess.
-
Catalyst Preparation: In a separate tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution.
-
Initiate Reaction: Add the copper catalyst premix to the reaction tube containing the protein and dye. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
Characterization: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, and/or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Labeling of an Azide-Modified Protein using DBCO-Cy5 (SPAAC)
This protocol outlines the procedure for the strain-promoted azide-alkyne cycloaddition, which does not require a copper catalyst.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-Cy5 stock solution (e.g., 10 mM in DMSO).
-
Purification column (e.g., SEC or dialysis cassette).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the DBCO-Cy5 stock solution. A 2- to 5-fold molar excess of DBCO-Cy5 over the protein is a good starting point. The final concentration of DMSO should be kept low (ideally below 10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light. For some applications, incubation at 37°C can increase the reaction rate.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove any unreacted DBCO-Cy5.
-
Characterization: Analyze the purified, labeled protein using the methods described in the CuAAC protocol to confirm conjugation and determine the labeling efficiency.
Concluding Remarks
The choice between this compound and DBCO-Cy5 is dictated by the specific demands of the experiment. For in vitro applications where reaction speed is critical and the presence of a copper catalyst is tolerable, the CuAAC reaction with this compound is an excellent choice. However, for applications involving live cells or in vivo studies where cytotoxicity is a major concern, the biocompatible, copper-free SPAAC reaction with DBCO-Cy5 is the superior and often necessary option. While CuAAC may offer faster kinetics, the potential for side reactions and the need for a catalyst and ligand add complexity to the experimental setup.[7] SPAAC, although generally slower, provides a more straightforward and biocompatible approach for labeling sensitive biological systems.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. N-(m-PEG9)-N'-(propargyl-PEG9)-Cy5 TFA salt | AxisPharm [axispharm.com]
- 4. DBCO-Cy5 | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
A Researcher's Guide to Evaluating Ternary Complex Cooperativity with Fluorescent Probes
For researchers, scientists, and drug development professionals, the formation of a stable ternary complex is the cornerstone of targeted protein degradation and molecular glue efficacy. Bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues operate by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the target's degradation. The stability and efficiency of this process are critically dependent on the cooperativity of the ternary complex formation.
This guide provides a comparative overview of key methodologies employing fluorescent probes to evaluate this cooperativity, supported by experimental data and detailed protocols.
Understanding Cooperativity in Ternary Complex Formation
The central principle of action for molecules like PROTACs is the formation of a ternary complex involving the POI, the PROTAC, and an E3 ligase.[1] The stability of this complex is not merely the sum of the individual binary interactions. Instead, the binding of one protein partner can influence the PROTAC's affinity for the other. This phenomenon is known as cooperativity and is quantified by the cooperativity factor (α).[1]
A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second, resulting in a more stable ternary complex. Conversely, a value less than 1 (α < 1) signifies negative cooperativity, while a value of 1 indicates no cooperativity.[1] Increasing evidence suggests that the stability of the ternary complex and the cooperativity of its formation are more predictive of a PROTAC's degradation activity than its binary binding affinities alone.
The thermodynamic cycle of ternary complex formation illustrates the relationships between the binary and ternary binding affinities, from which the cooperativity factor (α) is derived.
Comparative Analysis of Key Methodologies
Several biophysical techniques can be employed to assess ternary complex formation and cooperativity. This guide focuses on methods utilizing fluorescent probes—Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET)—and compares them with the widely used label-free technique, Surface Plasmon Resonance (SPR).
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Binding Affinity (Kd), Inhibition Constant (Ki), Cooperativity (α) | Homogeneous, cost-effective, suitable for high-throughput screening (HTS). | Requires a fluorescent probe, can be sensitive to assay conditions, may require large amounts of protein for cooperativity studies.[2] |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on two different proteins when brought into proximity by a third molecule (e.g., a PROTAC). | Proximity of binding partners, relative ternary complex abundance, compound potency (EC50/IC50). | Homogeneous, high-throughput, sensitive, reduces background fluorescence.[3][4] | Provides a semi-quantitative measure of cooperativity; requires labeling of both proteins. |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in the refractive index at a sensor surface upon binding of molecules. | Binding Affinity (Kd), Association (kon) and Dissociation (koff) rates, Cooperativity (α). | Label-free, provides real-time kinetic data, high sensitivity. | Immobilization can potentially affect protein conformation, lower throughput than FP and TR-FRET. |
Quantitative Data Presentation: The MZ1 Case Study
To illustrate the application of these techniques, we present data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between the second bromodomain of BRD4 (BRD4(BD2)) and the von Hippel-Lindau (VHL) E3 ligase.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Binary Kd (MZ1 to VHL) | 67 ± 8 nM[5] | ~70 nM[6] | Ki = 66 nM |
| Ternary Kd (MZ1-BRD4(BD2) to VHL) | 4.4 ± 1.0 nM[5] | ~2 nM[6] | Ki = 3.2 nM |
| Cooperativity Factor (α) | ~15 | ~20-35 | ~21 |
Note: Data for FP cooperativity is inferred from competitive inhibition experiments showing results comparable to SPR and ITC; a direct calculation of α from a single FP study was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are step-by-step protocols for key experiments in evaluating ternary complex cooperativity.
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for Cooperativity
This protocol describes how to determine the cooperativity of a PROTAC by measuring its ability to displace a fluorescent probe from one of the protein partners, both in the absence and presence of the second protein partner.
Materials:
-
Fluorescently labeled probe for one of the binding partners (e.g., FAM-labeled HIF-1α peptide for VHL).
-
Purified target protein (e.g., VHL complex).
-
Purified second protein partner (e.g., BRD4(BD2)).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well, low-volume, non-binding surface microplates.
-
Fluorescence plate reader capable of measuring polarization.
Procedure:
-
Determine Optimal Tracer and Protein Concentrations: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent probe to determine the Kd of their interaction and the optimal protein concentration that gives a stable and significant polarization window.
-
Binary Binding Assay:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In the microplate, add the target protein and the fluorescent probe at their predetermined optimal concentrations.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization.
-
Plot the polarization values against the PROTAC concentration and fit the data to a suitable model to determine the binary inhibition constant (Ki).
-
-
Ternary Binding Assay:
-
Repeat the procedure from the binary binding assay, but with the addition of a saturating concentration of the second protein partner (e.g., BRD4(BD2)) to all wells containing the target protein and probe.
-
Measure the fluorescence polarization and determine the ternary Ki.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the following formula: α = Ki (binary) / Ki (ternary)
-
Protocol 2: Time-Resolved FRET (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a framework for quantifying the dose-dependent formation of a ternary complex induced by a PROTAC.[1]
Materials:
-
Affinity-tagged POI (e.g., His-tagged BRD4).
-
Affinity-tagged E3 Ligase (e.g., GST-tagged VHL complex).
-
Anti-tag antibody labeled with a FRET donor (e.g., Terbium-conjugated anti-His).
-
Anti-tag antibody labeled with a FRET acceptor (e.g., d2-conjugated anti-GST).
-
PROTAC compound.
-
Assay Buffer.
-
384-well, low-volume, non-binding surface microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of proteins and antibodies. Perform a serial dilution of the PROTAC in DMSO, followed by dilution into the final assay buffer.
-
Assay Setup (20 µL final volume):
-
Add 5 µL of the diluted PROTAC solution to the wells.
-
Prepare a master mix of the POI and E3 ligase at optimized concentrations (typically in the low nanomolar range). Add 10 µL of this mix to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.
-
-
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at the acceptor and donor wavelengths (e.g., 665 nm and 620 nm) after a delay following excitation (e.g., at ~340 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak representing maximal complex formation. The height and position of this peak provide a semi-quantitative measure of the PROTAC's efficacy in forming the ternary complex.
-
Conclusion
The evaluation of ternary complex cooperativity is a critical step in the development of effective PROTACs and molecular glues. Fluorescent probe-based assays, such as Fluorescence Polarization and Time-Resolved FRET, offer robust, high-throughput methods for assessing these interactions. While FP and TR-FRET provide valuable insights into binding and complex formation, they are often complemented by label-free techniques like SPR, which provides detailed kinetic information. By employing a combination of these methodologies, researchers can gain a comprehensive understanding of the factors driving ternary complex stability and ultimately design more potent and selective therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Guide to Quantitative Analysis of PROTAC-Induced Protein Degradation with Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical step in the development of effective PROTACs is the accurate and efficient quantification of target protein degradation. Fluorescent and bioluminescent reporter systems have emerged as powerful tools for this purpose, offering high-throughput capabilities and real-time monitoring in live cells. This guide provides an objective comparison of prominent reporter-based methodologies, supported by experimental data, to assist researchers in selecting the optimal assay for their needs.
Core Methodologies and Comparative Analysis
Several distinct reporter-based strategies are employed to quantify PROTAC-induced protein degradation. These methods vary in their principles, readouts, and suitability for different stages of the drug discovery process, from high-throughput screening to detailed mechanistic studies. The primary methods include direct fluorescent protein fusion, bioluminescent reporter systems like HiBiT, and proximity-based assays such as NanoBRET which monitors upstream events in the degradation pathway.
A dual-reporter system, for instance, utilizes a fluorescent protein like Enhanced Green Fluorescent Protein (EGFP) as an internal control for cell viability and transduction efficiency, while a luciferase, such as Renilla luciferase (RLuc), is fused to the protein of interest to measure degradation.[1][2] This ratiometric approach provides a normalized output, enhancing the robustness of the assay.
The HiBiT system, a popular bioluminescent method, involves genetically fusing a small 11-amino-acid peptide (HiBiT) to the target protein.[3] In the presence of the complementary large fragment (LgBiT), a bright luminescent signal is produced. PROTAC-induced degradation of the HiBiT-tagged protein leads to a corresponding decrease in luminescence, allowing for sensitive and kinetic measurement of protein levels.[3][4] This system is particularly advantageous for studying endogenous proteins when combined with CRISPR/Cas9 gene editing.[3][5]
NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful technique that primarily assesses the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination, which are prerequisite steps for degradation.[6][7][8] In this assay, the target protein is fused to a NanoLuc luciferase (the energy donor), and a component of the E3 ligase machinery or ubiquitin is labeled with a fluorescent acceptor.[5] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable fluorescent signal.[5] While not a direct measure of degradation, NanoBRET provides crucial mechanistic insights into the PROTAC's mode of action.[5][8]
Other notable methods include the dTAG system, which uses a specific degrader molecule to induce degradation of a target protein fused to a dTAG motif, often in conjunction with a HiBiT reporter for quantification.[9] The HaloTag system, used with HaloPROTACs, allows for degradation of HaloTag fusion proteins, with protein levels monitored via fluorescent ligands or a fused HiBiT tag.[10][11]
Quantitative Data Comparison
The choice of a reporter system often depends on the specific experimental goals, such as throughput, sensitivity, and the desire for kinetic data. The following table summarizes key quantitative parameters for different fluorescent reporter-based assays used in PROTAC research.
| Assay Method | Primary Readout | Key Parameters | Throughput | Kinetic Analysis | Endogenous Studies | Reference |
| Dual-Reporter (EGFP/RLuc) | Normalized Luminescence | DC50, Dmax | High | Endpoint/Pseudo-kinetic | Overexpression | [1][2] |
| HiBiT System | Luminescence | DC50, Dmax, Degradation Rate | High | Yes (Live-cell) | Yes (CRISPR) | [3][4] |
| NanoBRET | BRET Ratio | EC50 (Ternary Complex) | High | Yes (Live-cell) | Yes (CRISPR) | [5][6][7] |
| dTAG-HiBiT | Luminescence | DC50, Dmax, Degradation Rate | High | Yes (Live-cell) | Yes (CRISPR) | [9] |
| HaloTag-HiBiT | Luminescence | DC50, Dmax, Degradation Rate | High | Yes (Live-cell) | Yes (CRISPR) | [10][11] |
| Direct GFP Fusion | Fluorescence Intensity | % Degradation | Medium | Yes (Live-cell imaging) | Yes (CRISPR) | [12] |
-
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation.
-
EC50: Concentration of PROTAC required to induce 50% of the maximal response (e.g., ternary complex formation).
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of these methodologies, the following diagrams illustrate the key signaling pathways and experimental workflows.
PROTAC Mechanism of Action
The above diagram illustrates the fundamental mechanism of PROTAC action, which underpins all the discussed assays. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.
HiBiT Assay Workflow
This workflow outlines the key steps in a HiBiT-based protein degradation assay. Cells expressing the HiBiT-tagged target protein are treated with the PROTAC, and the resulting change in luminescence is measured over time to quantify degradation.
NanoBRET Assay Workflow
The NanoBRET assay workflow focuses on quantifying the formation of the ternary complex. By measuring the energy transfer between a luciferase-tagged target and a fluorescently labeled E3 ligase component, researchers can determine the potency of a PROTAC in bringing these two proteins together.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for the key experiments described.
Dual-Reporter (EGFP/RLuc) Assay Protocol
-
Cell Line Generation: Co-transfect cells with two plasmids: one expressing the target protein fused to Renilla luciferase (RLuc) and another constitutively expressing EGFP. Select stable clones.
-
Cell Plating: Seed the stable cell line in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Lysis and Signal Measurement:
-
Measure EGFP fluorescence (Excitation: ~488 nm, Emission: ~509 nm) as an internal control for cell number and viability.
-
Lyse the cells and add a RLuc substrate. Measure the luminescence.
-
-
Data Analysis: Normalize the RLuc signal to the EGFP signal for each well. Plot the normalized luminescence against the PROTAC concentration to determine DC50 and Dmax values.[1][2]
HiBiT-Based Protein Degradation Assay Protocol
-
Cell Line Generation: Generate a stable cell line with the target protein endogenously tagged with HiBiT using CRISPR/Cas9.[3] Alternatively, use a cell line stably expressing LgBiT and transiently transfect a HiBiT-tagged target.
-
Cell Plating: Plate the cells in a white, clear-bottom 96- or 384-well plate.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations.
-
Kinetic Measurement (Live-Cell): Add a live-cell compatible NanoLuc substrate (e.g., Endurazine™) and LgBiT protein (if not stably expressed) to the wells. Measure luminescence kinetically over several hours.[4]
-
Endpoint Measurement (Lytic): After a fixed incubation time with the PROTAC, lyse the cells and add the HiBiT lytic detection reagent (containing LgBiT and substrate). Measure luminescence.
-
Data Analysis: For kinetic data, plot luminescence over time for each concentration. For endpoint data, plot luminescence against PROTAC concentration to calculate DC50 and Dmax.[3]
NanoBRET Ternary Complex Formation Assay Protocol
-
Cell Preparation: Co-express the target protein fused to NanoLuc and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag in cells.[5]
-
HaloTag Labeling: Add the specific HaloTag fluorescent ligand and incubate to allow for covalent labeling.
-
PROTAC and Substrate Addition: Add the PROTAC compound followed by the NanoLuc substrate.
-
BRET Measurement: Measure the emission at both the donor wavelength (~460 nm) and the acceptor wavelength (>600 nm).[5]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[6] Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The selection of a quantitative assay for PROTAC-induced protein degradation is a critical decision that impacts the efficiency and accuracy of the drug discovery pipeline. Direct degradation assays, such as the HiBiT system, provide a robust and high-throughput method for quantifying the primary pharmacological effect of PROTACs. Mechanistic assays like NanoBRET offer invaluable insights into the upstream events of ternary complex formation and ubiquitination. For initial high-throughput screening, dual-reporter systems can be a practical choice. By understanding the principles, advantages, and limitations of each method, researchers can design a comprehensive and effective strategy for the development of novel protein degraders. The integration of these powerful fluorescent and bioluminescent reporter technologies will undoubtedly continue to accelerate the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Target Engagement: A Comparative Guide to Fluorescent and Non-Fluorescent Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a therapeutic compound interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is a key determinant of a drug candidate's potential success.[1][2][3][4] To ensure the reliability of these findings, cross-validation using orthogonal methods is paramount. This guide provides an objective comparison of fluorescent and non-fluorescent techniques for assessing target engagement, complete with experimental protocols and data presentation formats.
The two primary approaches for measuring target engagement, fluorescent and non-fluorescent methods, each offer a unique set of advantages and limitations.[1][2] Fluorescent methods often rely on modified ligands or proteins and provide high-throughput capabilities, while non-fluorescent methods, such as the Cellular Thermal Shift Assay (CETSA), allow for the study of target engagement in a label-free, more physiologically relevant context.[5][6][7]
Methodology Comparison
The following table summarizes and compares the key characteristics of prominent fluorescent and non-fluorescent target engagement assays.
| Feature | Cellular Thermal Shift Assay (CETSA) (Non-Fluorescent) | Fluorescence Polarization (FP) (Fluorescent) | Labeled Chemical Probes (Fluorescent) |
| Principle | Measures the ligand-induced thermal stabilization of the target protein.[5][8] | Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand (tracer) binds to a larger protein.[9][10] | A fluorescently labeled version of the compound of interest is used to directly visualize and quantify binding to the target protein.[7] |
| Label Requirement | Label-free for the compound and target protein; requires a specific antibody for detection (e.g., Western blot).[5][11] | Requires a fluorescently labeled ligand (tracer).[9][12] | Requires a fluorescently labeled version of the drug or a competing probe.[7] |
| Throughput | Low to medium; can be adapted for higher throughput with specific detection formats like AlphaScreen.[11][13] | High; amenable to 384- and 1536-well plate formats.[11][12] | Medium to high, depending on the detection method (e.g., microscopy, flow cytometry).[7][14] |
| Advantages | - Measures engagement with endogenous proteins in a cellular context.- No need for compound or protein modification.- Provides evidence of direct binding in a physiologically relevant environment.[5][6][8] | - Homogeneous assay format (no wash steps).[15]- Highly sensitive and quantitative.- Well-suited for high-throughput screening.[10] | - Allows for direct visualization of target engagement at a subcellular level.- Can be used in live-cell imaging.[6][7][16] |
| Limitations | - Lower throughput compared to some fluorescent methods.- Dependent on the availability of high-quality antibodies for detection.- Not all proteins exhibit a significant thermal shift.[11] | - Requires a fluorescently labeled tracer.- The fluorescent tag may alter the binding properties of the ligand.- Potential for interference from fluorescent compounds.[10][15] | - Requires synthesis of a fluorescently labeled probe.- The label might affect compound properties like cell permeability and binding affinity.[7] |
| Typical Readout | Western blot band intensity, AlphaLISA signal, or other immunoassay readouts.[5][13] | Millipolarization (mP) units.[12][15] | Fluorescence intensity, FRET, or BRET signal.[7][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these techniques.
Non-Fluorescent Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment based on the principle of ligand-induced protein stabilization against thermal denaturation.[5][8]
1. Melt Curve (Tagg) Protocol: This protocol determines the temperature at which 50% of the target protein denatures (Tagg). A shift in Tagg in the presence of a compound indicates target engagement.[8]
-
Cell Treatment: Treat cultured cells with a fixed concentration of the test compound or vehicle control (e.g., DMSO).[8]
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient using a thermal cycler (e.g., 40°C to 64°C for 3 minutes). Include an unheated control.[5][8]
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[5]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody.[5][8]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization.[5][8]
2. Isothermal Dose-Response Fingerprint (ITDRF) Protocol: This protocol assesses target engagement at a single, fixed temperature with varying compound concentrations.[8][13]
-
Cell Treatment: Treat cells with a serial dilution of the test compound.
-
Heat Shock: Heat all samples at a single, predetermined temperature (chosen from the melt curve experiment to be in the dynamic range of protein denaturation) for 3-5 minutes.[8]
-
Cell Lysis and Protein Analysis: Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.[8]
-
Data Analysis: Analyze the soluble fractions by Western blotting. Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 value.[8]
Fluorescent Method: Fluorescence Polarization (FP) Assay
FP assays are used to investigate molecular interactions in solution by measuring the change in polarization of emitted light from a fluorescent probe.[15]
1. Competitive Binding Assay Protocol:
-
Assay Setup: In a microplate (e.g., 384-well), add the following components:
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.[15]
-
Data Analysis: The change in millipolarization (mP) is plotted against the concentration of the unlabeled test compound. As the test compound displaces the tracer from the target protein, the mP value will decrease. This data can be used to calculate the IC50 of the test compound, which can then be converted to a binding affinity constant (Ki).[9]
Quantitative Data Presentation
To facilitate a clear comparison of results from different methods, quantitative data should be summarized in a structured table.
| Compound | Method | Parameter | Value |
| Inhibitor A | CETSA (ITDRF) | EC50 | 1.2 µM |
| Inhibitor A | Fluorescence Polarization | IC50 | 0.8 µM |
| Inhibitor A | Fluorescence Polarization | Ki | 0.5 µM |
| Inhibitor B | CETSA (ITDRF) | EC50 | 15.7 µM |
| Inhibitor B | Fluorescence Polarization | IC50 | 12.3 µM |
| Inhibitor B | Fluorescence Polarization | Ki | 8.9 µM |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and principles.
Caption: A generalized workflow for target engagement experiments.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. tracerDB | FP [tracerdb.org]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Navigating the Biophysical Maze: A Comparative Guide to Confirming PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals, the formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the critical initiating event in targeted protein degradation. The stability, kinetics, and thermodynamics of this complex are paramount to the efficacy of the degrader molecule. This guide provides an objective comparison of key biophysical assays used to confirm and quantify the formation of this crucial ternary complex, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in the rational design and optimization of novel PROTACs.
The Central Role of the Ternary Complex
PROTACs function as molecular bridges, bringing a target protein and an E3 ligase into proximity to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation. The efficiency of this process is intrinsically linked to the biophysical properties of the ternary complex. A key parameter in evaluating this is cooperativity (α) , which quantifies how the binding of one protein to the PROTAC influences the binding of the second. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex.
Quantitative Comparison of Biophysical Assays
The choice of biophysical assay depends on various factors, including the specific research question, available instrumentation, and throughput requirements. The following table summarizes representative quantitative data for well-characterized PROTAC systems, offering a benchmark for researchers.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | MZ1 : BRD4-BD2 : VHL | K_D (nM) | 29 | 1 | 22 |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | - | ||
| k_off (s⁻¹) | 0.019 | 0.006 | - | ||
| Half-life (s) | 43 | 130 | - | ||
| AT1 : BRD4-BD2 : VHL | K_D (nM) | - | - | ~5 | |
| ARV-771 : BRD4 : VHL | K_d (nM) | - | - | - | |
| Isothermal Titration Calorimetry (ITC) | MZ1 : BRD4-BD2 : VHL | K_D (nM) | 66 | 4.4 | 15 |
| ΔG (kcal/mol) | - | -20.2 | - | ||
| AT1 : BRD4-BD2 : VHL | K_D (nM) | - | - | 7 | |
| Time-Resolved FRET (TR-FRET) | dBET1 : BRD2(BD1) : CRBN | EC50 (nM) | - | 412 | - |
| Biolayer Interferometry (BLI) | MZ1 : Brd4BD2 : VHL | K_D (nM) | - | - | 26 |
Visualizing PROTAC Action and Assay Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the experimental workflows of key biophysical assays.
head-to-head comparison of different commercially available fluorescent PROTAC linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often nuanced, component of a PROTAC is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The incorporation of a fluorophore into this linker provides a valuable tool for researchers, enabling direct visualization of cellular uptake, measurement of binding affinities, and real-time monitoring of degradation kinetics. This guide offers an objective comparison of different classes of commercially available fluorescent PROTAC linkers, supported by experimental data to inform the rational design of next-generation protein degraders.
The efficacy of a PROTAC is fundamentally linked to the linker's properties. Its length, composition, and rigidity are critical determinants of the stability and productivity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in steric clashes, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]
Quantitative Comparison of Fluorescent Linker Performance
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy.[2] The following tables summarize representative data for PROTACs functionalized with different types of fluorescent linkers. It is important to note that direct comparisons across different studies should be approached with caution due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Performance of Fluorescein-Labeled PROTAC Linkers
| PROTAC ID | Target Protein | E3 Ligase | Fluorescent Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Fluorescent PROTAC-1 | BRD4 | CRBN | Fluorescein-PEG | ~15 | >95% | HEK293 |
| Fluorescent PROTAC-2 | ERα | VHL | Fluorescein-Alkyl | ~50 | >90% | MCF7 |
Table 2: Performance of BODIPY-Labeled PROTAC Linkers
| PROTAC ID | Target Protein | E3 Ligase | Fluorescent Linker Type | Kd (nM) | Application |
| BODIPY FL VH032 | VHL | - | BODIPY FL-PEG | 3.01 | TR-FRET Assay Probe |
| BODIPY-PROTAC-1 | BRD9 | VHL | BODIPY-PEG | - | Cellular Imaging |
Table 3: Performance of Rhodamine-Labeled PROTAC Linkers
| PROTAC ID | Target Protein | E3 Ligase | Fluorescent Linker Type | Application |
| Rhodamine-PROTAC-1 | Generic | CRBN | Rhodamine-PEG | Live-cell Imaging |
Signaling Pathways and Experimental Workflows
The mechanism of action of a fluorescent PROTAC involves several key steps, from cellular entry to target protein degradation. The incorporated fluorophore allows for the visualization and quantification of these processes.
Caption: Mechanism of action of a fluorescent PROTAC, leading to the degradation of a target protein.
A systematic workflow is essential for the comprehensive evaluation and comparison of different fluorescent PROTAC linkers.
Caption: A typical experimental workflow for the evaluation and comparison of fluorescent PROTAC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent PROTAC linkers.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of the fluorescent PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[3]
-
Objective: To determine the dissociation constant (Kd) or IC50 for binary and ternary complex formation.
-
Materials:
-
Purified recombinant target protein (POI) and E3 ligase complex.
-
Fluorescently labeled PROTAC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Binary Binding:
-
In a microplate, add a fixed concentration of the fluorescent PROTAC.
-
Add serial dilutions of the purified POI or E3 ligase.
-
Incubate at room temperature to reach equilibrium.
-
Measure fluorescence polarization.
-
-
Ternary Complex Formation:
-
Pre-incubate the fluorescent PROTAC with a saturating concentration of the E3 ligase.
-
Add serial dilutions of the purified POI to this mixture.
-
Incubate and measure fluorescence polarization. An increase in polarization indicates ternary complex formation.[4]
-
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the protein concentration and fit the data to a suitable binding model to determine the Kd.
-
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
-
Objective: To determine the DC50 and Dmax of the fluorescent PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
Fluorescent PROTAC.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the fluorescent PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Cellular Uptake and Localization by Fluorescence Microscopy
This method visualizes the entry and distribution of the fluorescent PROTAC within living cells.
-
Objective: To qualitatively and quantitatively assess the cellular uptake and subcellular localization of the fluorescent PROTAC.
-
Materials:
-
Cells cultured on glass-bottom dishes.
-
Fluorescent PROTAC.
-
Live-cell imaging microscope with appropriate filter sets.
-
-
Procedure:
-
Cell Treatment: Treat cells with the fluorescent PROTAC at the desired concentration.
-
Imaging: Acquire images at different time points to monitor uptake and localization. Co-staining with organelle-specific dyes can be performed to determine subcellular distribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within cellular compartments using image analysis software.
-
Cell Permeability Assays (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Objective: To determine the permeability coefficient (Pe) of the fluorescent PROTAC.
-
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated filter).
-
Fluorescent PROTAC solution.
-
Phosphate buffered saline (PBS).
-
-
Procedure:
-
Add the fluorescent PROTAC solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the plate sandwich and incubate.
-
Measure the concentration of the PROTAC in both donor and acceptor wells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
-
References
Safety Operating Guide
Safe Disposal Protocol for N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
The following guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This protocol is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a secure laboratory environment.
Chemical Hazard Summary
| Component | Potential Hazards | Disposal Considerations |
| Cyanine (B1664457) 5 (Cy5) Moiety | Fluorescent dyes should be treated as chemical waste. Potential for mild irritation. The environmental impact of dyes in waterways is a concern. Some cyanine dyes may be mutagenic. | Do not discharge to sewer systems.[1][2] Disposal via a licensed chemical destruction plant or controlled incineration is recommended.[1][2] |
| Polyethylene (B3416737) Glycol (PEG) | Generally considered non-hazardous and biodegradable.[3] However, it can impact the chemical oxygen demand in wastewater treatment processes.[3] | Should not be released into wastewater systems.[3][4] When mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[4] |
| Propargyl Group | The propargyl group is reactive and can be associated with flammability and toxicity.[5][6] Related compounds like propargyl alcohol are toxic and corrosive.[5][6] | Handle with appropriate personal protective equipment. The reactivity suggests that it should be treated as a hazardous component of the waste. |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container should have a secure screw-top cap.
-
Labeling : The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound". Also, list any solvents or other chemicals present in the waste mixture.
-
Collect All Waste Forms : This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, weighing papers, and gloves.
-
-
Do Not Mix : Do not mix this waste stream with other incompatible chemical wastes.
Step 3: On-site Storage
-
Secure Storage : Keep the waste container tightly sealed when not in use.
-
Designated Area : Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of any potential leaks.
Step 4: Final Disposal
-
Contact EHS : Do not dispose of this chemical down the drain or in the regular solid waste.[1][7][8]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[7][8]
-
Follow Institutional Procedures : Adhere to all institutional and local regulations for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker containing a Cy5 fluorescent dye and a terminal alkyne group for click chemistry.[1][2] Adherence to these procedures is vital for minimizing risk and ensuring the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling its components: PEGylated compounds, cyanine (B1664457) dyes, and reactive organic molecules.[3][4]
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is mandatory when handling this compound in both solid and solution forms.[3] The minimum required protective gear is outlined below.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[5] | Chemical-resistant gloves (e.g., Nitrile), double-gloving is recommended.[3][6] | Laboratory coat.[5] | Use in a well-ventilated area or a certified chemical fume hood to prevent inhalation of fine particles.[3][5] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[5] | Chemical-resistant gloves (e.g., Nitrile).[5] | Laboratory coat.[5] | Work in a well-ventilated area or a certified chemical fume hood.[3][5] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or a certified chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach is crucial for preventing contamination and exposure.[3]
A. Pre-Handling Preparations:
-
Consult Similar SDS: Review the Safety Data Sheets for similar cyanine dyes and PEGylated compounds to be aware of potential hazards.[3]
-
Designate Handling Area: All work with the dye should be performed in a designated area, preferably within a certified chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.[3]
B. Handling Procedures:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound at -20°C, protected from light and moisture, as PEGylated reagents can be moisture-sensitive.[5]
-
Weighing and Reconstitution: When weighing the solid, do so within a fume hood to avoid inhaling any dust particles.[3] When reconstituting, add the solvent (e.g., DMSO) slowly to the dye to prevent splashing.[3] The compound is soluble in DMSO at 10 mM.[1]
-
Labeling: Clearly label all containers with the compound's name, concentration, date of preparation, and any relevant hazard warnings.[3]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound using an appropriate solvent or disinfectant.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[8] |
IV. Disposal Plan
All waste contaminated with this compound is considered chemical waste and must be disposed of according to institutional and local regulations.[3][7]
-
Segregation: Collect all waste containing the compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[9][10]
-
Containerization: Use containers made of a compatible material with a tightly fitting cap.[9]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not pour down the drain.[7][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. broadpharm.com [broadpharm.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
